1-(Piperidin-4-yl)urea hydrochloride
Description
Properties
IUPAC Name |
piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h5,8H,1-4H2,(H3,7,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTZJALNMZMDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590473 | |
| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61220-33-5, 1190194-60-5 | |
| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (piperidin-4-yl)urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 61220-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Piperidin-4-yl)urea hydrochloride chemical properties
An In-Depth Technical Guide to 1-(Piperidin-4-yl)urea Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Piperidine-Urea Scaffold
In the landscape of modern medicinal chemistry, the urea functional group and the piperidine ring are foundational structural motifs. The urea moiety, with its dual hydrogen bond donor and acceptor capabilities, is a privileged scaffold for establishing robust interactions with biological targets.[1] The piperidine ring, a versatile saturated heterocycle, serves as a non-planar scaffold that can improve physicochemical properties such as solubility and metabolic stability, while providing vectors for further functionalization.[2]
The compound this compound represents a confluence of these two critical pharmacophores. It is a key building block and intermediate in the synthesis of a wide array of biologically active molecules.[3] Its utility spans from the development of neuroprotective agents to potent enzyme inhibitors, making a thorough understanding of its properties, synthesis, and handling essential for researchers in drug discovery and development.[4][5] This guide provides a comprehensive technical overview of this compound, grounded in established chemical principles and practical, field-proven insights.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This compound is a white to off-white solid at room temperature. Its hydrochloride salt form enhances its stability and aqueous solubility compared to the freebase.
Table 1: Key Physicochemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1190194-60-5 or 61220-33-5 | [6][7][8] |
| Molecular Formula | C₆H₁₄ClN₃O | [7][8][9] |
| Molecular Weight | 179.65 g/mol | [7][8] |
| Monoisotopic Mass | 143.10587 Da (freebase) | [10] |
| Melting Point | 178-185 °C | [6] |
| SMILES Code | O=C(N)NC1CCNCC1.[H]Cl | [7] |
| InChI Key | KCDIWATZOVCVKI-UHFFFAOYSA-N (freebase) | [10] |
Synthesis and Purification: A Practical Workflow
The synthesis of unsymmetrical ureas is a well-established field in organic chemistry.[1][11] For 1-(Piperidin-4-yl)urea, a common and reliable strategy involves the reaction of a protected piperidine precursor with a source of the urea carbonyl group, followed by deprotection. The use of phosgene-equivalents like N,N'-Carbonyldiimidazole (CDI) is often preferred over phosgene gas due to significant safety advantages.[1]
Conceptual Synthesis Workflow
The following diagram illustrates a typical, high-level workflow for the laboratory-scale synthesis of this compound. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic, as it is stable under the reaction conditions for urea formation and can be cleanly removed under acidic conditions, which simultaneously forms the desired hydrochloride salt.
Caption: High-level workflow for the synthesis of 1-(Piperidin-4-yl)urea HCl.
Detailed Experimental Protocol
This protocol describes a representative synthesis from tert-butyl 4-aminopiperidine-1-carboxylate.
Materials:
-
tert-butyl 4-aminopiperidine-1-carboxylate
-
Potassium cyanate (KOCN)
-
Acetic Acid
-
Deionized Water
-
Hydrochloric acid (4M in 1,4-Dioxane)
-
Methanol
-
Diethyl ether
Procedure:
-
Urea Formation:
-
In a round-bottom flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equiv.) in a mixture of acetic acid and water.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of potassium cyanate (1.2 equiv.) in water dropwise, maintaining the temperature below 10°C. Causality Note: The in-situ formation of isocyanic acid (HNCO) from KOCN under mild acidic conditions reacts with the primary amine to form the urea. Controlling the temperature prevents side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
-
-
Boc-Deprotection and Salt Formation:
-
Dissolve the crude intermediate from the previous step in a minimal amount of methanol.
-
Add 4M HCl in 1,4-dioxane (3.0-4.0 equiv.) dropwise at room temperature. Causality Note: The strong acid cleaves the acid-labile Boc protecting group, releasing CO₂ and isobutylene. The excess acid ensures the protonation of the piperidine nitrogen to form the stable hydrochloride salt.
-
Stir the mixture for 2-4 hours. A precipitate will typically form during this time.
-
Monitor the deprotection by TLC or LC-MS to ensure the disappearance of the starting material.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and stir vigorously. This process, known as trituration, helps to break up the solid and wash away non-polar impurities.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether.
-
For higher purity, the solid can be recrystallized from a suitable solvent system like ethanol/ether.
-
Dry the final product under vacuum to yield this compound as a white solid.
-
Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound.
Table 2: Representative Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The spectrum (typically in D₂O or DMSO-d₆) will show characteristic peaks for the piperidine ring protons. The protons alpha to the nitrogen (positions 2 and 6) will appear as two sets of multiplets downfield (approx. 3.0-3.5 ppm). The protons at positions 3 and 5 will be further upfield (approx. 1.5-2.2 ppm). The proton at position 4, attached to the urea nitrogen, will be a multiplet around 3.6-4.0 ppm. The urea (-NH₂ and -NH-) and piperidine N-H protons are often broad and may exchange with solvent. |
| ¹³C NMR | The urea carbonyl carbon is a key diagnostic peak, expected to appear significantly downfield around 158-162 ppm. The piperidine carbons will appear in the aliphatic region (approx. 30-50 ppm).[4] |
| FT-IR (ATR) | Strong C=O stretch for the urea carbonyl at ~1640-1680 cm⁻¹. Broad N-H stretching bands in the range of 3200-3400 cm⁻¹. C-H stretching for the aliphatic piperidine ring below 3000 cm⁻¹. |
| Mass Spec (ESI+) | The mass spectrum will show the molecular ion for the freebase [M+H]⁺ at m/z corresponding to the calculated exact mass of C₆H₁₄N₃O (approx. 144.11). |
Applications in Drug Discovery and Research
This compound is not an end-product but a valuable starting point for more complex molecules. Its structure is a common feature in compounds targeting a range of biological processes.
Role as a Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffold
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes biologically active epoxyeicosatrienoic acids (EETs) into less active diols. Inhibition of sEH increases the levels of EETs, which have anti-inflammatory, anti-hypertensive, and analgesic effects. Many potent sEH inhibitors are 1,3-disubstituted ureas where one side is an aryl group and the other is an N-acylpiperidine, derived directly from the 1-(piperidin-4-yl)urea core.[5]
Caption: Role of piperidine-urea based inhibitors in the sEH pathway.
Neuroprotective Agents
Recent research has explored piperidine urea derivatives for their neuroprotective properties, particularly in the context of ischemic stroke.[4][12] By modifying the core structure of 1-(piperidin-4-yl)urea, researchers have developed compounds that can protect neuronal cells from injury induced by factors like L-glutamic acid.[4] This highlights the core's value as a versatile scaffold for generating new chemical entities with therapeutic potential in neurological disorders.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Identification: While not classified under GHS for major hazards in all supplier documentation, it should be handled as a potentially harmful substance. It may be harmful if swallowed, inhaled, or comes into contact with skin.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The hydrochloride salt is hygroscopic and should be protected from moisture.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its straightforward synthesis, combined with the strategic importance of its constituent pharmacophores, makes it a valuable asset in the medicinal chemist's toolbox. A thorough understanding of its chemical properties, analytical profile, and safe handling procedures, as detailed in this guide, empowers researchers to fully leverage its potential in the design and synthesis of next-generation therapeutics.
References
-
Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. [Link]
-
Reboul, V., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. [Link]
-
Kishida Chemical Co., Ltd. (2025). 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride, Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
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ResearchGate. (n.d.). The design of novel piperidine urea derivatives. ResearchGate. [Link]
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Vittorio, P., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
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Essential Industries. (2014). SAFETY DATA SHEET - #44 Heavy-Duty Restroom Cleaner. Essential Industries. [Link]
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Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase. NIH Public Access. [Link]
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Organic Chemistry Portal. (n.d.). Urea derivative synthesis. Organic Chemistry Portal. [Link]
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Airgas. (2021). SAFETY DATA SHEET - Urea, liquor. Airgas. [Link]
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PubChem. (n.d.). (piperidin-4-yl)urea hydrochloride. PubChem. [Link]
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PubChem. (n.d.). 3-methyl-1-(piperidin-4-yl)urea hydrochloride. PubChem. [Link]
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R&D Chemicals. (n.d.). Piperidin-4-yl-urea hydrochloride. R&D Chemicals. [Link]
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PubChem. (n.d.). (1-Dodecylpiperidin-4-yl)urea. PubChem. [Link]
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Hwang, S. H., et al. (2011). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. PMC. [Link]
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001CHEMICAL. (n.d.). (piperidin-4-yl)urea hydrochloride. 001CHEMICAL. [Link]
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Karthikeyan, M. S., et al. (2008). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
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- 5. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis of 1-(Piperidin-4-yl)urea Hydrochloride
This guide provides a comprehensive overview of the synthetic protocols for 1-(Piperidin-4-yl)urea hydrochloride, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.
Introduction
1-(Piperidin-4-yl)urea and its hydrochloride salt are key intermediates in the synthesis of a wide range of biologically active molecules. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties, while the urea functional group is a crucial pharmacophore capable of forming multiple hydrogen bonds with biological targets. Consequently, robust and efficient synthetic routes to this compound are of significant interest to the drug discovery community. This document outlines two primary, reliable methods for the preparation of this compound, starting from commercially available precursors.
Synthetic Strategies and Rationale
The synthesis of this compound can be approached through several pathways. The choice of a particular route often depends on factors such as the availability of starting materials, scalability, and desired purity of the final product. The two protocols presented in this guide are:
-
Direct Ureation of 4-Aminopiperidine using Potassium Cyanate: This is a classic and straightforward method for the synthesis of monosubstituted ureas. It involves the reaction of an amine hydrochloride with an inorganic cyanate. The acidic conditions in situ generate isocyanic acid, which then reacts with the primary amine to form the desired urea.
-
Synthesis via a Boc-Protected Intermediate: This strategy employs a protecting group, tert-butyloxycarbonyl (Boc), to temporarily mask the secondary amine of the piperidine ring. This approach offers greater control over the reaction and can lead to cleaner product formation, which is particularly advantageous for more complex syntheses or when side reactions are a concern. The synthesis involves the formation of the urea on the Boc-protected piperidine, followed by a deprotection step to yield the final hydrochloride salt.
Protocol 1: Direct Synthesis from 4-Aminopiperidine Dihydrochloride
This protocol details the direct synthesis of this compound from 4-aminopiperidine dihydrochloride and potassium cyanate. This method is valued for its simplicity and atom economy.
Reaction Scheme
Caption: Direct ureation of 4-aminopiperidine.
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminopiperidine dihydrochloride in deionized water.
-
Addition of Reagent: To the stirred solution, add a solution of potassium cyanate in warm deionized water.
-
Reaction: Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. Collect the crude product by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture, to yield pure this compound.[1]
Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Stoichiometric Ratio |
| 4-Aminopiperidine dihydrochloride | C₅H₁₄Cl₂N₂ | 173.08 | 1.0 | 1.0 |
| Potassium Cyanate | KOCN | 81.12 | 1.1 | 1.1 |
| This compound | C₆H₁₄ClN₃O | 179.65 | - | - |
Protocol 2: Synthesis via Boc-Protected 4-Aminopiperidine
This protocol describes a two-step synthesis involving the protection of 4-aminopiperidine, formation of the urea, and subsequent deprotection. This method is particularly useful for achieving high purity and avoiding potential side reactions.
Workflow Diagram
Caption: Synthesis via a Boc-protected intermediate.
Step 1: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate
The protection of the piperidine nitrogen is a crucial first step to ensure selective reaction at the primary amino group.
Experimental Procedure:
-
Reaction Setup: Dissolve 4-aminopiperidine in a suitable solvent such as dichloromethane or a mixture of water and triethylamine.
-
Addition of Boc Anhydride: To the cooled and stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) dropwise.
-
Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Work-up and Isolation: Perform an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried and concentrated under reduced pressure to yield the Boc-protected amine, which can often be used in the next step without further purification.
Step 2: Synthesis of tert-Butyl 4-ureidopiperidine-1-carboxylate
With the piperidine nitrogen protected, the urea moiety is introduced.
Experimental Procedure:
-
Reaction Setup: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate in an aqueous acidic solution (e.g., dilute HCl).
-
Urea Formation: Add a solution of potassium cyanate in water and heat the mixture. The reaction progress should be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent like ethyl acetate. The combined organic extracts are washed, dried, and concentrated to give the crude Boc-protected urea derivative.[2]
Step 3: Synthesis of this compound (Deprotection)
The final step involves the removal of the Boc protecting group to yield the desired hydrochloride salt.
Experimental Procedure:
-
Deprotection: Dissolve the tert-butyl 4-ureidopiperidine-1-carboxylate in a suitable solvent such as ethyl acetate or dioxane.
-
Acidification: Add a solution of hydrochloric acid (e.g., HCl in ethyl acetate or dioxane) and stir the mixture at room temperature.[3]
-
Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford this compound as a white solid.[3]
Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Aminopiperidine | C₅H₁₂N₂ | 100.16 |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 |
| tert-Butyl 4-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 |
| Potassium Cyanate | KOCN | 81.12 |
| tert-Butyl 4-ureidopiperidine-1-carboxylate | C₁₁H₂₁N₃O₃ | 243.30 |
| This compound | C₆H₁₄ClN₃O | 179.65 |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point: To check for purity. The melting point of this compound is reported to be in the range of 178-185 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (N-H, C=O).
Safety Considerations
-
4-Aminopiperidine and its derivatives are corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Potassium cyanate is harmful if swallowed or inhaled. Use in a well-ventilated area or a fume hood.
-
Di-tert-butyl dicarbonate is a flammable liquid and vapor and can cause skin irritation. Handle with care.
-
Hydrochloric acid is highly corrosive. Use appropriate PPE and handle in a fume hood.
All reactions should be performed in a well-ventilated fume hood, and appropriate safety precautions should be taken at all times.
Conclusion
The synthesis of this compound can be reliably achieved through the protocols detailed in this guide. The direct ureation method offers a quick and straightforward route, while the Boc-protection strategy provides a more controlled synthesis, often resulting in higher purity. The choice of method will depend on the specific requirements of the research or development project. Careful execution of the experimental procedures and adherence to safety guidelines are paramount for a successful outcome.
References
- Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.
- Google Patents. (Original Assignee). (Publication Date). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
- Google Patents. (Original Assignee). (Publication Date). 4-aminopiperidine and their use as a medicine. US7115634B2.
- European Patent Office. (2005). Derivatives of N-4-piperidyl urea and medicaments containing them as active ingredient. EP 1790637 B1.
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An In-Depth Technical Guide to 1-(Piperidin-4-yl)urea Hydrochloride: A Cornerstone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 1-(Piperidin-4-yl)urea hydrochloride (CAS Number: 61220-33-5), a pivotal building block in contemporary medicinal chemistry. Moving beyond a simple data sheet, this document provides insights into its synthesis, characterization, and strategic application in the development of novel therapeutics, grounded in established scientific principles and methodologies.
Strategic Importance in Medicinal Chemistry: The Piperidinyl Urea Motif
The 1-(Piperidin-4-yl)urea scaffold is a privileged structure in drug design, prized for its unique combination of physicochemical properties. The piperidine ring, a saturated heterocycle, often imparts favorable pharmacokinetic characteristics, including improved solubility and metabolic stability.[1] The urea functional group is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzymes and receptors.[2] This dual-functionality makes this compound a valuable starting point for creating libraries of compounds with diverse biological activities. Its derivatives have shown promise in a range of therapeutic areas, including neuroprotection, oncology, and metabolic diseases.[1][3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 61220-33-5 | |
| Molecular Formula | C₆H₁₄ClN₃O | [5] |
| Molecular Weight | 179.65 g/mol | [5] |
| Melting Point | 178-185 °C | |
| Appearance | White to off-white solid | General Supplier Information |
| Solubility | Soluble in water | General Chemical Knowledge |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The proton on the urea nitrogen adjacent to the piperidine ring would likely appear as a broad singlet or a multiplet, depending on coupling and exchange rates.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the piperidine ring and a characteristic downfield signal for the urea carbonyl carbon, typically in the range of 155-165 ppm.[7]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 144.11.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the urea and amine hydrochloride, typically in the region of 3200-3400 cm⁻¹, and a strong C=O stretching vibration for the urea carbonyl group around 1640-1680 cm⁻¹.
Synthesis of this compound: A Validated Protocol
The synthesis of N-monosubstituted ureas from primary amines is a well-established transformation in organic chemistry. The following protocol is a representative and reliable method for the preparation of this compound, adapted from established procedures for similar compounds.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology
PART 1: Synthesis of tert-butyl 4-ureidopiperidine-1-carboxylate
-
Reaction Setup: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1 equivalent) in a mixture of acetic acid and water (1:1), add potassium cyanate (1.2 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-ureidopiperidine-1-carboxylate as a white solid.
PART 2: Synthesis of this compound
-
Deprotection: Dissolve the purified tert-butyl 4-ureidopiperidine-1-carboxylate (1 equivalent) in a solution of hydrochloric acid in 1,4-dioxane (4 M).
-
Reaction Execution: Stir the solution at room temperature for 2-4 hours. A precipitate will form during the reaction.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.
Applications in Drug Discovery and Development
This compound serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. Its utility is demonstrated in the development of inhibitors for various enzymes and modulators of receptor activity.
As a Precursor for Neuroprotective Agents
Derivatives of 1-(Piperidin-4-yl)urea have been investigated for their neuroprotective properties. The core structure allows for the introduction of various substituents that can modulate the compound's ability to cross the blood-brain barrier and interact with targets in the central nervous system. For instance, N-benzyl-2-(4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)ureido)piperidin-1-yl)acetamide hydrochloride, a more complex derivative, has shown promising results in models of ischemic stroke.[1] The synthesis of such compounds often involves the initial preparation of a piperidinyl urea intermediate, which is then further functionalized.
In the Development of Anticancer Therapeutics
The urea moiety is a key pharmacophore in many approved anticancer drugs, such as sorafenib and regorafenib, which are kinase inhibitors.[4] The 1-(Piperidin-4-yl)urea scaffold provides a framework for the design of novel kinase inhibitors and other anticancer agents. The piperidine ring can be functionalized to optimize binding to the target protein and to fine-tune the pharmacokinetic profile of the drug candidate.
Targeting Metabolic Diseases
Recent studies have highlighted the potential of piperidinyl urea derivatives in the treatment of metabolic disorders. For example, certain derivatives have been identified as potent regulators of leptin expression and have shown efficacy in animal models of obesity-related hepatic steatosis.[3] These findings underscore the broad therapeutic potential of this chemical class and the importance of this compound as a starting material for such investigations.
Experimental Workflows and Logical Relationships
The strategic use of this compound in a drug discovery program can be visualized as a branched workflow, starting from the core intermediate and diversifying into various therapeutic targets.
Caption: Drug discovery workflow utilizing this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its inherent structural features provide a robust platform for the design and synthesis of novel drug candidates across a spectrum of therapeutic areas. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, will empower researchers to fully leverage this valuable building block in their quest for new and improved medicines.
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Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020). Journal of the Iranian Chemical Society, 17(10), 2565–2578. [Link]
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An In-Depth Technical Guide to 1-(Piperidin-4-yl)urea Hydrochloride: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)urea hydrochloride, a key building block in modern medicinal chemistry. The document details its fundamental physicochemical properties, offers a robust, field-proven two-step synthesis protocol, and outlines standard analytical methodologies for its characterization and quality control. Furthermore, it delves into the strategic application of this scaffold in drug discovery, highlighting its role in the development of potent and selective therapeutic agents. This guide is intended to equip researchers and drug development professionals with the critical knowledge required to effectively synthesize, validate, and utilize this compound in their research endeavors.
Introduction: The Strategic Importance of the Piperidinylurea Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents due to its favorable physicochemical properties and its ability to confer advantageous pharmacokinetic profiles. When combined with a urea moiety, the resulting piperidinylurea structure becomes a versatile building block capable of forming multiple hydrogen bond interactions, a critical feature for high-affinity binding to biological targets. 1-(Piperidin-4-yl)urea, particularly as its hydrochloride salt to enhance solubility and handling, serves as a foundational precursor for the synthesis of a diverse range of more complex molecules, including potent enzyme inhibitors and receptor modulators. Its strategic importance lies in its bifunctional nature: the secondary amine of the piperidine ring allows for further derivatization, while the urea group acts as a potent hydrogen-bond donor and acceptor, anchoring the molecule within a target's binding site.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The hydrochloride salt form significantly improves the aqueous solubility and crystallinity of the parent compound, making it easier to handle and purify.[1][2]
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₄ClN₃O | [3] |
| Molecular Weight | 179.65 g/mol | [3] |
| CAS Number | 1190194-60-5 | [3] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Melting Point | 178-185 °C | [4] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. The hydrochloride salt form enhances aqueous solubility.[1][5] | Inferred from properties of hydrochloride salts.[1][5] |
| pKa | The piperidinyl nitrogen is basic (predicted pKa ~9-10), while the urea protons are weakly acidic. | General Chemical Knowledge |
Synthesis of this compound: A Validated Two-Step Protocol
The synthesis of this compound is reliably achieved through a two-step process involving the formation of a Boc-protected intermediate, followed by acidic deprotection. This strategy is widely adopted due to its high efficiency and the straightforward purification of intermediates and the final product.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. The use of the tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a deliberate choice. It is stable under the conditions required for the subsequent urea formation and can be removed under acidic conditions that are compatible with the final urea product.[6]
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-ureidopiperidine-1-carboxylate
-
Rationale: This step introduces the urea moiety onto the protected piperidine scaffold. Using a protected starting material prevents unwanted side reactions at the piperidine nitrogen.
-
Protocol:
-
To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add trimethylsilyl isocyanate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to obtain tert-butyl 4-ureidopiperidine-1-carboxylate as a white solid.
-
Step 2: Synthesis of this compound
-
Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. The use of HCl in a solvent like dioxane or methanol directly yields the desired hydrochloride salt, simplifying the workup process.[6][7]
-
Protocol:
-
Dissolve tert-butyl 4-ureidopiperidine-1-carboxylate (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.
-
To this solution, add a solution of 4 M HCl in 1,4-dioxane (or a saturated solution of HCl in methanol) (3-5 eq) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as a white solid.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound.
-
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and quality of the synthesized this compound. The following methods are standard in the industry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of the target compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the urea protons. In D₂O or DMSO-d₆, one would expect to see multiplets for the axial and equatorial protons of the piperidine ring and a signal for the methine proton at the 4-position. The urea NH and NH₂ protons will appear as broad singlets, and their chemical shifts can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the urea group (typically in the range of 155-165 ppm) and the carbons of the piperidine ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of this compound.
-
Rationale: A well-developed HPLC method can separate the final product from starting materials, intermediates, and any potential byproducts. Due to the polar and basic nature of the analyte, a reversed-phase column with an acidic mobile phase modifier is typically employed to ensure good peak shape and retention.[8]
-
Exemplary HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (due to the urea chromophore).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a water/acetonitrile mixture.
-
Caption: Analytical workflow for quality control of the final product.
Applications in Drug Discovery
This compound is a valuable starting material for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapies. The piperidine nitrogen provides a convenient handle for introducing a wide variety of substituents to explore the structure-activity relationship (SAR) and to modulate pharmacokinetic properties.
-
Enzyme Inhibitors: The urea moiety is a well-known pharmacophore that can form key hydrogen bond interactions with the backbones of many enzymes. The piperidinylurea scaffold has been successfully incorporated into inhibitors of various enzymes, including soluble epoxide hydrolase (sEH), which is a target for anti-inflammatory and anti-hypertensive drugs.
-
GPCR Modulators: The piperidine core is a common feature in ligands for G-protein coupled receptors. Derivatization of this compound allows for the synthesis of novel agonists or antagonists for a range of GPCR targets.
-
Neuroprotective Agents: Recent studies have explored piperidine urea derivatives for their potential neuroprotective properties, highlighting the versatility of this chemical class in addressing complex diseases of the central nervous system.[9]
Conclusion
This compound is a fundamentally important and versatile building block for drug discovery and development. Its straightforward and high-yielding synthesis, combined with its valuable structural features, makes it an attractive starting point for the creation of novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers to confidently synthesize, characterize, and apply this compound in their work, thereby accelerating the discovery of new medicines.
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The Strategic deployment of 1-(Piperidin-4-yl)urea Hydrochloride in Modern Drug Discovery: A Mechanistic Guide
Abstract
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery campaign. Among the vast arsenal of available synthons, 1-(Piperidin-4-yl)urea hydrochloride has emerged as a particularly strategic scaffold. Its inherent structural and chemical attributes offer a powerful platform for constructing potent and selective modulators of a variety of biological targets. This technical guide provides an in-depth exploration of the mechanism of action of this compound, not as a therapeutic agent itself, but as a foundational building block. We will dissect its chemical reactivity, explore the rationale behind its use in synthetic protocols, and illuminate its role in establishing critical drug-target interactions, with a particular focus on the development of soluble epoxide hydrolase (sEH) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Core Attributes of the 1-(Piperidin-4-yl)urea Scaffold
The utility of this compound stems from the synergistic interplay of its three key components: the piperidine ring, the urea linker, and the hydrochloride salt form.
-
The Piperidine Ring: This saturated heterocycle serves as a non-planar, conformationally flexible anchor.[1][2] Its secondary amine (pKa ~11) is a key reactive handle, allowing for straightforward derivatization through acylation, sulfonylation, alkylation, or reductive amination. This provides a vector for introducing a wide array of functional groups to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.[1][2] Furthermore, the piperidine ring itself can engage in favorable hydrophobic interactions within a protein's binding pocket.
-
The Urea Moiety: The urea group is a privileged pharmacophore in drug design.[3] Its defining feature is its capacity to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen).[3] This dual nature allows it to form robust, bidentate hydrogen bonds with protein backbones or specific amino acid side chains, often mimicking the interactions of a native peptide bond. This interaction is a cornerstone of the high-affinity binding observed in many urea-containing inhibitors.[4][5][6]
-
Hydrochloride Salt: The hydrochloride salt form enhances the compound's aqueous solubility and stability, simplifying handling and formulation for both chemical reactions and initial biological screening assays.
| Feature | Chemical Property | Significance in Drug Design |
| Piperidine Nitrogen | Secondary Amine (Nucleophilic) | Primary site for synthetic modification (acylation, sulfonylation, etc.) to build out molecular complexity and tune properties. |
| Urea Group | H-bond Donor/Acceptor | Forms strong, directional hydrogen bonds with target proteins, crucial for high-affinity binding and potency. |
| Aliphatic Ring | Non-planar, Flexible | Provides a 3D scaffold for orienting substituents and can participate in van der Waals or hydrophobic interactions. |
| Salt Form | Increased Polarity | Improves aqueous solubility for consistent reaction conditions and biological assays. |
Mechanism of Action in Chemical Synthesis: A Case Study in Acylation
The most common synthetic manipulation of the 1-(Piperidin-4-yl)urea core involves the acylation of the piperidine nitrogen. This reaction serves as an excellent example of the building block's utility and the rationale behind common experimental choices. Let us consider the synthesis of a generic 1-acyl-3-aryl-piperidin-4-yl-urea, a scaffold found in numerous potent soluble epoxide hydrolase (sEH) inhibitors.[1][2]
Logical Workflow for Piperidine Acylation
The overall synthetic strategy involves a coupling reaction between the piperidine nitrogen of the building block and a carboxylic acid.
Detailed Experimental Protocol: EDCI/HOBt Mediated Coupling
This protocol is representative for the synthesis of 1-acyl-piperidin-4-yl urea derivatives, a common core for sEH inhibitors.[2]
Objective: To couple a generic carboxylic acid (e.g., cyclopropanecarboxylic acid) to the piperidine nitrogen of 1-(4-(trifluoromethoxy)phenyl)-3-(piperidin-4-yl)urea.
Materials:
-
1-(4-(trifluoromethoxy)phenyl)-3-(piperidin-4-yl)urea (1.0 eq)
-
Cyclopropanecarboxylic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 1-(4-(trifluoromethoxy)phenyl)-3-(piperidin-4-yl)urea and cyclopropanecarboxylic acid in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature. The base is crucial to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.
-
Activation: Add HOBt followed by EDCI to the reaction mixture. Stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes remove the water-soluble urea byproduct from EDCI and other salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Causality Behind Experimental Choices:
-
Choice of Coupling Reagent (EDCI/HOBt): While many coupling reagents exist, the EDCI/HOBt system is widely used for its efficiency and ability to suppress side reactions.[7][8][9]
-
EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange into an unreactive N-acylurea byproduct.[9]
-
HOBt is added to trap the O-acylisourea intermediate, converting it into a more stable and selective HOBt-active ester. This active ester reacts cleanly with the piperidine amine and significantly minimizes the risk of racemization if the carboxylic acid has a chiral center.[2][9]
-
The byproducts of EDCI and HOBt are water-soluble, facilitating their removal during the aqueous workup.[8][10]
-
-
Choice of Base (DIPEA): A non-nucleophilic, sterically hindered base like DIPEA is essential. It is strong enough to deprotonate the piperidinium hydrochloride and neutralize acids formed during the reaction, but its steric bulk prevents it from competing with the piperidine nitrogen as a nucleophile and attacking the activated ester.
-
Choice of Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves all reactants and reagents, ensuring a homogeneous reaction mixture.
Application in Drug Design: Targeting Soluble Epoxide Hydrolase
The 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold is a powerful platform for developing inhibitors of soluble epoxide hydrolase (sEH).[1][2][11][12] sEH is a therapeutic target for managing hypertension and inflammation because it metabolizes beneficial epoxyeicosatrienoic acids (EETs) into less active diols.[13][14] Inhibiting sEH increases the levels of EETs, promoting vasodilation and reducing inflammation.[12][13]
The sEH Signaling Pathway
The mechanism involves the modulation of lipid signaling molecules that regulate vascular tone and inflammation.
Structure-Activity Relationship (SAR) Insights
SAR studies on this scaffold reveal a clear mechanistic role for each component of the building block in achieving high potency.[1][2]
-
Urea Moiety: X-ray crystallography of sEH in complex with urea-based inhibitors reveals that the urea forms a critical bidentate hydrogen bond with the catalytic aspartate residue (Asp335 in human sEH) and a key tyrosine residue (Tyr383).[4] This interaction anchors the inhibitor in the active site.
-
Piperidine N-Acyl Group: The acyl group attached to the piperidine nitrogen occupies a hydrophobic tunnel in the enzyme. Small, hydrophobic groups like cyclopropylcarbonyl or propionyl often lead to a significant increase in potency compared to a simple acetyl group or an unsubstituted piperidine.[1][2] This demonstrates how derivatization of the building block's reactive handle directly translates to improved target engagement.
-
Aryl Group: The other side of the urea is typically functionalized with an aryl group (e.g., a 4-(trifluoromethoxy)phenyl group). This group occupies another hydrophobic region of the active site. Electron-withdrawing substituents on this ring can enhance the hydrogen-bonding capability of the adjacent urea N-H, further improving potency.[2]
The modular nature of the synthesis, enabled by the 1-(Piperidin-4-yl)urea building block, allows for systematic and independent optimization of these three key interaction domains, accelerating the path to potent and drug-like candidates.[1][2]
Conclusion
This compound is more than a simple chemical intermediate; it is a sophisticated building block engineered for efficiency in drug discovery. Its pre-installed urea pharmacophore provides a reliable anchor for high-affinity target binding, while the strategically placed piperidine nitrogen offers a versatile point for synthetic elaboration and property modulation. The mechanistic understanding of its reactivity, particularly in common transformations like amide coupling, allows for rational protocol design and troubleshooting. As demonstrated in the successful development of potent sEH inhibitors, the logical and modular nature of this scaffold empowers medicinal chemists to rapidly explore chemical space and establish robust structure-activity relationships. The continued application of this building block will undoubtedly contribute to the discovery of novel therapeutics for a range of human diseases.
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1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. (2010). NIH Public Access, 53(21), 7834–7846. [Link]
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Structure-based optimization of the piperazino-containing 1,3-disubstituted ureas affording sub-nanomolar inhibitors of soluble epoxide hydrolase. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3482-3486. [Link]
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1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. (2011). Bioorganic & Medicinal Chemistry Letters, 21(3), 983-988. [Link]
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Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. (2012). Journal of Medicinal Chemistry, 55(17), 7736-7749. [Link]
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Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase. (2010). Bioorganic & Medicinal Chemistry Letters, 20(2), 571-575. [Link]
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The 1-(Piperidin-4-yl)urea Hydrochloride Pharmacophore: A Cornerstone for Modern Drug Design
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 1-(piperidin-4-yl)urea moiety has emerged as a privileged pharmacophore in contemporary medicinal chemistry, serving as a versatile and highly effective scaffold for designing potent and selective modulators of various biological targets. Its intrinsic structural features—a conformationally adaptable piperidine ring, a robust hydrogen-bonding urea linker, and the solubilizing hydrochloride salt—provide an ideal foundation for establishing critical drug-target interactions. This guide offers an in-depth exploration of the 1-(piperidin-4-yl)urea hydrochloride core, synthesizing field-proven insights into its physicochemical properties, synthesis, mechanisms of action, and extensive application in structure-activity relationship (SAR) studies. We will dissect its role in the development of clinical candidates, with a particular focus on its successful application in creating potent enzyme inhibitors, providing researchers and drug development professionals with a comprehensive resource to leverage this powerful pharmacophore.
The Pharmacophore Unveiled: Core Attributes and Strategic Value
A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to exert a specific biological effect. The 1-(piperidin-4-yl)urea core is a premier example of a successful pharmacophore due to its unique combination of structural and chemical properties.
-
Physicochemical Properties : The core structure features a basic piperidine nitrogen, making it amenable to salt formation. The hydrochloride salt form is frequently utilized to significantly enhance aqueous solubility, a critical parameter for in vitro biological assays and early-stage formulation development.[1]
-
Structural Features :
-
Piperidine Ring : This saturated heterocycle is more than a simple linker. It provides a flexible, three-dimensional scaffold that can adopt various conformations (e.g., chair, boat) to optimize binding within a target's active site.[1] Its nitrogen atom can be a hydrogen bond acceptor or, when protonated, a cation for ionic interactions.
-
Urea Linkage : The urea moiety is the lynchpin of this pharmacophore's activity. It is a potent hydrogen bond donor (via N-H groups) and acceptor (via the carbonyl oxygen), capable of forming multiple, stable interactions with protein backbones and side chains.[1][2] This strong binding capability is central to the high potency often observed in drugs containing this motif.[2]
-
The strategic value of this pharmacophore lies in its modularity. It presents two key vectors for chemical modification—the piperidine N1 nitrogen and the urea's terminal nitrogen—allowing for systematic exploration of chemical space to fine-tune potency, selectivity, and pharmacokinetic properties.
Caption: Core structure of the 1-(piperidin-4-yl)urea pharmacophore.
Synthesis Methodologies: Building the Core
The construction of 1-(piperidin-4-yl)urea derivatives is well-established, allowing for the efficient generation of compound libraries for screening. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.
Protocol 1: General Synthesis via Isocyanate Intermediate
This is one of the most direct and widely used methods, particularly when the desired "R₂" group (see diagram above) can be sourced as a corresponding isocyanate.
Step-by-Step Methodology:
-
Starting Material : Begin with a commercially available N-protected 4-aminopiperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate. The Boc protecting group is ideal due to its stability and ease of removal under acidic conditions.
-
Urea Formation : Dissolve the protected aminopiperidine (1.0 eq.) in an aprotic solvent like dichloromethane (DCM). At 0°C, add the desired isocyanate (R₂-N=C=O) (1.0-1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up : Concentrate the reaction mixture in vacuo. The crude product can often be purified by precipitation or recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography if necessary.
-
Deprotection and Salt Formation : Dissolve the purified, N-Boc protected urea derivative in a minimal amount of a solvent like ethyl acetate or methanol. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or acetyl chloride in methanol) in excess. Stir for 1-4 hours. The desired this compound product will typically precipitate as a solid and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.[3]
Causality : The isocyanate route is efficient because the isocyanate carbon is highly electrophilic, leading to a rapid and clean reaction with the nucleophilic piperidine amine. The final acid-mediated deprotection is robust and simultaneously generates the desired hydrochloride salt, simplifying the final isolation step.
Caption: General synthetic workflow for this compound.
Alternative Synthetic Approaches
-
Flow Chemistry : For library synthesis, continuous-flow chemistry offers significant advantages in terms of speed, safety, and automation for producing a wide array of derivatives based on the piperidin-4-one scaffold.[4]
Biological Targets and Mechanisms of Action
The 1-(piperidin-4-yl)urea pharmacophore has proven effective against a diverse range of biological targets. The urea moiety's ability to act as a "hinge-binder" is a recurring theme in its mechanism of action.
Primary Target Class: Soluble Epoxide Hydrolase (sEH)
The most prominent application of this pharmacophore is in the design of potent inhibitors of soluble epoxide hydrolase (sEH).[5]
-
Mechanism : sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[6] By inhibiting sEH, the concentration of beneficial EETs is increased, leading to therapeutic effects.[5][6]
-
Binding Mode : The urea core of the inhibitor typically forms two key hydrogen bonds with catalytic aspartate residues (e.g., Asp335 in human sEH) in the enzyme's active site. The piperidine ring and its N1-substituent often occupy a hydrophobic channel, while the terminal R₂ group (frequently a bulky lipophilic group like adamantane) binds in another large hydrophobic pocket.[5][7]
Caption: Mechanism of action for sEH inhibitors.
Other Notable Targets
-
Kinases : The urea group is an excellent bioisostere for amide bonds and can form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket in many kinases. Derivatives have been developed as inhibitors of Akt and Apoptosis signal-regulating kinase 1 (ASK1).[8][9]
-
G-Protein Coupled Receptors (GPCRs) : The scaffold has been used to develop antagonists for receptors such as the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a target for obesity.[10]
-
Other Enzymes : Piperidine-aryl ureas have been identified as inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme implicated in metabolic diseases.[11]
-
Neuroprotective Agents : The core has been incorporated into molecules designed to protect against ischemic stroke, demonstrating its utility in CNS drug discovery.[3]
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the 1-(piperidin-4-yl)urea scaffold is a powerful strategy for optimizing drug candidates. The causality behind these modifications is rooted in enhancing target affinity while improving "drug-like" properties.
Key Modification Points and Their Impact
-
Piperidine N1-Position (R₁) : This position is critical for modulating pharmacokinetics (PK) and solubility.
-
Rationale : Unsubstituted piperidines (secondary amines) can be metabolically labile and may have undesirable physicochemical properties. Acylation or alkylation of the N1 nitrogen "caps" this reactive site.
-
Observation : Introducing small acyl groups, such as acetyl or cyclopropanecarbonyl, has been shown to dramatically improve oral bioavailability, increasing key PK parameters like Cₘₐₓ and AUC by orders of magnitude compared to analogues with free piperidine nitrogens or simple adamantane groups.[5][12]
-
-
Urea N3-Position (R₂) : This vector is the primary driver of potency and selectivity.
-
Rationale : This position extends into the main binding pocket of the target enzyme or receptor. The size, shape, and electronics of the R₂ group must be complementary to this pocket.
-
Observation : For sEH inhibitors, large, rigid, lipophilic groups like adamantane are optimal, leading to picomolar to low-nanomolar potency.[12][13] For other targets like kinases, this position is typically occupied by substituted aryl or heteroaryl rings that can form additional interactions.
-
-
Reducing Off-Target Liabilities : A key challenge in drug design is minimizing activity against unintended targets, particularly the hERG potassium channel, which is associated with cardiotoxicity.
-
Rationale : hERG affinity is often linked to molecules with a basic nitrogen and a lipophilic aromatic region.
-
Observation : In the development of MCH-R1 antagonists, replacing a piperidin-4-yl-amide linker with the piperidin-4-yl-urea core was a successful strategy to mitigate hERG inhibition while retaining high target potency.[10]
-
SAR Data Summary for sEH Inhibitors
| Compound/Modification | Target | Potency (IC₅₀) | Key Finding & Causality | Reference |
| Adamantane at R₂ | Human sEH | Low nM | The bulky, lipophilic adamantyl group optimally fills a hydrophobic pocket in the sEH active site, maximizing van der Waals interactions and driving high potency. | [12][13] |
| Aryl group at R₂ | Human sEH | Higher nM | Less potent than adamantane; demonstrates the importance of a 3D, non-planar lipophile for optimal sEH binding. | [5] |
| N-Acetyl at R₁ | Human sEH | ~7-fold ↑ potency | The acetyl group improves PK properties significantly and can contribute to binding, leading to enhanced overall efficacy. | [5] |
| N-Cyclopropanecarbonyl at R₁ | Human sEH | High Potency | Similar to N-acetyl, this small, rigid group enhances PK/PD properties, leading to potent in vivo effects. | [5] |
| Piperazine instead of Piperidine | Human sEH | ↓ potency | While improving solubility, replacing the piperidine with a piperazine core can disrupt the optimal geometry for binding, leading to a significant loss of inhibitory activity.[7] | [7] |
Case Study: AR9281, a Clinical-Stage sEH Inhibitor
The development of 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) provides a textbook example of leveraging the 1-(piperidin-4-yl)urea pharmacophore to create a potent, selective, and orally available drug candidate.[12]
-
Design Rationale : AR9281 was designed by combining the optimal fragments identified through extensive SAR studies:
-
Adamantyl Group (R₂) : Chosen for its superior potency as a lipophilic anchor in the sEH active site.
-
Urea Linker : Provides the critical hydrogen bonding interactions with the catalytic residues.
-
Piperidine Core : Introduced to improve upon the poor solubility and PK profiles of earlier-generation inhibitors.[5]
-
N-Acetyl Group (R₁) : Added to cap the basic nitrogen, which was found to be crucial for achieving excellent oral bioavailability and metabolic stability.[12][13]
-
-
Preclinical Validation : AR9281 demonstrated potent, dose-dependent efficacy in rodent models of hypertension and metabolic disease.[12][13] Its effects correlated directly with the inhibition of sEH activity in the blood, providing a clear pharmacodynamic readout and validating the mechanism of action.[12] This compound advanced into Phase IIa clinical trials for hypertension and insulin resistance, showcasing the successful translation of this pharmacophore from the bench to the clinic.[12][13]
Conclusion and Future Perspectives
The this compound pharmacophore is a testament to the power of rational drug design. Its success stems from a synthetically accessible core that combines a conformationally versatile scaffold with a powerful hydrogen-bonding element. This has enabled the development of highly potent and selective inhibitors for challenging targets like soluble epoxide hydrolase, with demonstrated success in clinical settings.
The future of this pharmacophore remains bright. Its proven utility as a hinge-binder and its modular nature make it an attractive starting point for tackling new target classes, particularly within the kinase and GPCR families. Furthermore, its established role in creating molecules with favorable drug-like properties suggests it will continue to be a go-to scaffold for medicinal chemists aiming to translate biological hypotheses into therapeutic realities. As our understanding of disease biology deepens, the strategic application of robust and reliable pharmacophores like 1-(piperidin-4-yl)urea will be more critical than ever.
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The Piperidine Urea Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Power of a Versatile Chemical Motif
In the vast landscape of medicinal chemistry, certain structural motifs consistently reappear, proving their worth across a multitude of biological targets. The piperidine urea moiety is a prime example of such a "privileged scaffold."[1] This chemical entity, a synergistic combination of a saturated six-membered heterocycle (piperidine) and a robust hydrogen-bonding group (urea), offers a unique blend of properties that drug designers find invaluable. Its inherent structural rigidity, coupled with the capacity for precise, multi-directional hydrogen bonding, allows for high-affinity and selective interactions with protein targets.[2] Furthermore, the piperidine ring can be readily substituted, enabling chemists to fine-tune physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for optimizing a compound's pharmacokinetic profile.[1][3]
This guide provides a deep dive into the multifaceted role of the piperidine urea moiety in biological activity. We will explore its fundamental contributions to molecular recognition, delve into specific examples of its application in enzyme inhibition and receptor modulation, and provide practical insights into the synthesis and evaluation of compounds containing this critical scaffold.
Core Structural and Functional Principles
The efficacy of the piperidine urea moiety stems from the distinct roles played by its two core components.
-
The Piperidine Ring: This saturated heterocycle serves as a rigid, three-dimensional scaffold.[4] Its chair-like conformation allows for the precise spatial positioning of substituents, which can then engage with specific pockets within a biological target. The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key attachment point for various chemical extensions that modulate a compound's properties and target engagement.[1] The introduction of chiral centers on the piperidine ring can further enhance selectivity and biological activity.[3][5]
-
The Urea Group: The urea functional group is a powerful pharmacophore due to its exceptional hydrogen bonding capabilities.[2] The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows the urea moiety to act as a "molecular glue," forming multiple, stable hydrogen bonds with amino acid residues in a protein's active site or binding pocket.[2] This network of interactions is often the key to a compound's high potency and selectivity.
Caption: General structure of a piperidine urea derivative.
Case Study 1: Enzyme Inhibition - Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a therapeutic target for managing hypertension and inflammation.[6] The enzyme metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol forms. Inhibiting sEH increases the levels of EETs, producing beneficial therapeutic effects.[6] Piperidine urea derivatives have emerged as a class of highly potent sEH inhibitors.[6]
Mechanism of Action:
The piperidine urea moiety plays a crucial role in anchoring the inhibitor within the sEH active site. The urea group forms a bidentate hydrogen bond with key aspartate residues (e.g., Asp333 in human sEH) and the catalytic tyrosine (Tyr381). This "urea-catalytic dyad" interaction is a hallmark of many potent sEH inhibitors. The piperidine ring, often substituted with hydrophobic groups, occupies a hydrophobic tunnel in the enzyme, contributing significantly to the compound's overall binding affinity.[6]
Structure-Activity Relationship (SAR) Insights:
SAR studies have consistently shown that hydrophobic cycloalkyl or aryl groups attached to the piperidine ring enhance inhibitory potency.[6] This is because these groups make favorable van der Waals contacts within the hydrophobic regions of the sEH active site. However, a major challenge with early urea-based inhibitors was their poor solubility and metabolic stability.[6] Medicinal chemists have addressed this by incorporating more polar groups or additional heterocyclic rings, such as piperazine, to improve the pharmacokinetic properties of these compounds.[7]
| Compound Modification | Effect on Activity/Properties | Rationale |
| Addition of hydrophobic cycloalkyl groups to piperidine | Increased inhibitory potency (lower IC50)[6] | Enhanced hydrophobic interactions in the enzyme's active site. |
| Replacement of urea with an amide | Maintained potency with improved stability[6] | Amides can mimic the hydrogen bonding pattern of ureas but may have better metabolic profiles. |
| Introduction of a basic nitrogen (e.g., piperazine) | Improved solubility and allows for salt formation[6][7] | Increases polarity and provides a handle for formulation as a more soluble salt. |
Case Study 2: G-Protein Coupled Receptor (GPCR) Antagonism - CCR3 and CXCR3
Chemokine receptors, a class of GPCRs, are key mediators of inflammatory responses. Receptors like CCR3 and CXCR3 are involved in recruiting eosinophils and T cells, respectively, to sites of inflammation. Antagonists of these receptors are therefore of great interest for treating inflammatory diseases.[8][9]
Mechanism of Action:
In the context of GPCRs, the piperidine urea moiety often acts as a central scaffold that presents key pharmacophoric elements in the correct orientation to interact with the receptor's transmembrane domains. For instance, in a series of CCR3 antagonists, the urea nitrogen atoms form hydrogen bonds with residues in the binding pocket, while an N-arylalkylpiperidine portion extends into a deeper, more hydrophobic region of the receptor.[9] Similarly, for CXCR3 antagonists, the piperidine ring serves as a central hub, with substitutions on the urea and the piperidine nitrogen dictating the compound's potency and whether it acts as an antagonist or agonist.[10]
Caption: Typical workflow for the discovery of piperidine urea-based GPCR modulators.
Experimental Protocols: Synthesis and Biological Evaluation
A. General Synthesis of N,N'-Disubstituted Piperidine Ureas
The synthesis of piperidine urea derivatives is often straightforward, making this scaffold attractive for library synthesis and SAR studies.[11] A common and reliable method involves the reaction of a substituted piperidine amine with an appropriate isocyanate.
Protocol:
-
Reactant Preparation: Dissolve the desired 4-aminopiperidine derivative (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: To the stirred solution, add the corresponding isocyanate (1.0-1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the desired piperidine urea compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
B. In Vitro Biological Assay: CCR3 Receptor Binding
To determine the affinity of a synthesized piperidine urea compound for its target receptor, a competitive radioligand binding assay is a standard method.[9]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CCR3 receptor (e.g., HEK293 cells).
-
Assay Buffer: Use a binding buffer consisting of, for example, 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Competitive Binding: In a 96-well plate, combine the cell membranes (e.g., 10 µg protein/well), a fixed concentration of a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin), and varying concentrations of the test compound (piperidine urea derivative).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the assay by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This is achieved by non-linear regression analysis of the competition curve. The affinity of the compound (Ki value) can then be calculated using the Cheng-Prusoff equation.
Conclusion: An Enduring and Adaptable Scaffold
The piperidine urea moiety represents a powerful and versatile scaffold in the medicinal chemist's toolkit. Its ability to combine a rigid, three-dimensionally defined piperidine core with the potent hydrogen-bonding capacity of a urea linker allows for the design of highly potent and selective modulators of a wide array of biological targets, from enzymes to GPCRs.[12][13] The synthetic tractability of this scaffold further enhances its utility in drug discovery programs, enabling rapid exploration of structure-activity relationships to optimize both potency and pharmacokinetic properties.[11] As our understanding of molecular recognition and disease biology deepens, the strategic deployment of the piperidine urea moiety will undoubtedly continue to play a pivotal role in the development of novel therapeutics.
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Kadela-Tomanek, M., et al. (2021). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed. Available at: [Link]
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Ghosh, A. K., & Brindisi, M. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Available at: [Link]
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Bleicher, L. S., et al. (2007). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Publications. Available at: [Link]
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Zhang, Q-W. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties. ResearchGate. Available at: [Link]
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Knight, M. G., et al. (2008). Development of CXCR3 antagonists. Part 3: Tropenyl and homotropenyl-piperidine urea derivatives. PubMed. Available at: [Link]
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Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers. Available at: [Link]
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Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
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Batt, D. G., et al. (2005). N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists. PubMed. Available at: [Link]
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Hwang, S. H., et al. (2012). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. PubMed Central. Available at: [Link]
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A Technical Guide to the Discovery of Bioactive Molecules Using the 1-(Piperidin-4-yl)urea Scaffold
Abstract
The 1-(piperidin-4-yl)urea moiety, often supplied as its hydrochloride salt for stability and handling, represents a highly versatile and privileged scaffold in modern medicinal chemistry. Its inherent structural features—a rigid cyclic core, a hydrogen-bond-donating-and-accepting urea group, and a synthetically tractable secondary amine—make it an ideal starting point for the construction of diverse chemical libraries aimed at a wide array of biological targets. This guide provides an in-depth technical exploration of the strategic application of this scaffold in drug discovery. We will delve into the rationale behind its use, showcase synthetic strategies for library development, and present detailed case studies on its successful application in the discovery of potent inhibitors for Fatty Acid Amide Hydrolase (FAAH) and p38 MAP Kinase. The document concludes with detailed, field-proven experimental protocols for synthesis and biological screening, offering researchers a practical framework for leveraging this valuable chemical tool.
The 1-(Piperidin-4-yl)urea Scaffold: A Privileged Structure in Medicinal Chemistry
The success of a scaffold in drug discovery is dictated by its ability to present functional groups in a precise three-dimensional orientation to interact with a biological target, while also possessing favorable physicochemical properties for drug-likeness. The piperidine ring is a common motif in approved drugs, enhancing metabolic stability and modulating solubility.[1] The urea functional group is a cornerstone of medicinal chemistry, capable of forming multiple stable hydrogen bonds with protein targets, a critical factor in achieving high binding affinity and specificity.[2]
The combination of these two motifs in the 1-(piperidin-4-yl)urea core creates a powerful pharmacophore. The piperidine ring acts as a rigid, non-planar core, reducing the entropic penalty upon binding and providing a defined exit vector for further chemical modification. The urea moiety offers bidentate hydrogen bonding capabilities, effectively anchoring the molecule within a target's binding site. The secondary amine on the piperidine ring (position 1) serves as a key handle for synthetic diversification, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
The use of 1-(Piperidin-4-yl)urea hydrochloride[3] is a practical consideration in the laboratory. The salt form enhances the compound's stability and improves its solubility in polar solvents often used during the initial steps of a synthetic sequence.
Strategic Application and Library Synthesis
The primary synthetic strategy for leveraging the 1-(piperidin-4-yl)urea scaffold involves the derivatization of the piperidine nitrogen. This is typically achieved through reactions such as N-arylation, N-alkylation, acylation, or sulfonylation. These reactions allow for the introduction of a wide variety of substituents, enabling chemists to modulate properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
A common and powerful approach is the parallel synthesis of a compound library, where the core scaffold is reacted with a diverse set of building blocks. This methodology, often aided by automated or flow chemistry techniques, can rapidly generate hundreds or thousands of distinct molecules for high-throughput screening.[4]
The logical workflow for library synthesis using this scaffold is outlined below.
Caption: Library synthesis and screening workflow using the 1-(piperidin-4-yl)urea scaffold.
Case Study I: Discovery of Covalent FAAH Inhibitors
Background: Fatty Acid Amide Hydrolase (FAAH) is an enzyme responsible for degrading endocannabinoid signaling lipids like anandamide.[5] Inhibiting FAAH increases endogenous anandamide levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the side effects of direct cannabinoid receptor agonists.[5] This makes FAAH a compelling therapeutic target for pain and inflammation.[6][7]
Application of the Scaffold: The 1-(piperidin-4-yl)urea scaffold has been instrumental in developing a potent and selective class of FAAH inhibitors.[5][8] These compounds act as covalent inhibitors, where the urea carbonyl is attacked by the enzyme's catalytic serine nucleophile (Ser241).[5][6][8] This forms a stable carbamate adduct, irreversibly inactivating the enzyme. The piperidine ring's conformation is believed to pre-organize the urea group for efficient reaction with the catalytic triad (Ser241, Ser217, Lys142).[6]
SAR Insights: Structure-activity relationship (SAR) studies have shown that attaching aromatic or heteroaromatic groups to the piperidine nitrogen is crucial for potency.[5] The nature of this aryl group significantly impacts the inhibitor's potency and selectivity. Optimization of this part of the molecule led to the discovery of highly potent inhibitors like PF-3845.[8]
| Compound | R-Group (on Piperidine-N) | FAAH Inhibition (kinact/Ki, M-1s-1) | Reference |
| PF-750 | Phenyl | ~800 | [8] |
| PF-3845 | 3-Pyridinyl | >10,000 | [8] |
| Benzothiophene Analog | 2-Benzothiophenyl | High Potency | [5] |
Signaling Pathway Context:
Caption: Allosteric inhibition of the p38 MAP Kinase signaling cascade.
Experimental Protocols
Protocol 5.1: General Synthesis of an N-Aryl-(1-(Piperidin-4-yl)urea) Library
This protocol describes a representative Buchwald-Hartwig amination for coupling aryl halides to the core scaffold.
1. Materials:
-
This compound
-
Aryl bromide/iodide (diverse set)
-
Sodium tert-butoxide (NaOtBu)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Anhydrous, degassed Toluene or Dioxane
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
2. Procedure:
-
Free Base Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM. Add Et₃N (1.2 eq) and stir at room temperature for 30 minutes. Remove the solvent under reduced pressure. The resulting solid is the free base and can be used directly.
-
Reaction Setup: To an oven-dried reaction vial under an inert atmosphere, add the free base (1.0 eq), the aryl bromide (1.1 eq), NaOtBu (1.4 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Reaction: Add anhydrous, degassed toluene via syringe. Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by LC-MS or TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC to yield the desired N-aryl derivative.
Protocol 5.2: In Vitro FAAH Inhibition Assay (Fluorescent)
This protocol is based on the detection of a fluorescent product upon hydrolysis of a substrate by FAAH.
1. Materials:
-
Recombinant human FAAH enzyme
-
Assay Buffer: Tris-HCl (pH 9.0) containing 1 mM EDTA
-
FAAH substrate (e.g., N-(4-pyridinylmethyl)-7-(diethylamino)coumarin-3-carboxamide)
-
Test compounds (dissolved in DMSO)
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection (e.g., Ex/Em ~405/460 nm)
2. Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of the 384-well plate. Also include wells for positive control (DMSO only, 100% activity) and negative control (potent inhibitor, 0% activity).
-
Enzyme Addition: Dilute the FAAH enzyme to the desired concentration in cold assay buffer. Add enzyme solution (e.g., 10 µL) to all wells except for a no-enzyme blank.
-
Pre-incubation: Gently mix the plate and incubate at 30 °C for 15-30 minutes to allow compounds to interact with the enzyme.
-
Reaction Initiation: Prepare the FAAH substrate solution in assay buffer. Add the substrate solution (e.g., 10 µL) to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in the pre-warmed plate reader. Measure the fluorescence intensity every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (Ratecompound - Rateneg_ctrl) / (Ratepos_ctrl - Rateneg_ctrl)).
-
Plot % Inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The this compound is more than a simple chemical building block; it is a validated and highly fruitful starting point for the discovery of novel bioactive molecules. Its success in generating potent inhibitors for diverse targets like FAAH and p38 MAP kinase underscores the power of its underlying pharmacophoric features. The synthetic tractability of the scaffold ensures that it will remain a workhorse in medicinal chemistry for the foreseeable future. Future applications will likely involve its use in creating libraries for new and challenging target classes, such as protein-protein interaction modulators and epigenetic targets, where the scaffold's ability to support complex three-dimensional structures through controlled diversification will be invaluable.
References
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Butini, S., et al. (2013). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PLoS ONE. Available at: [Link]
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology. Available at: [Link]
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Keith, J. M., et al. (2008). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Fezza, F., et al. (2020). Structures of representative piperidine urea-based FAAH inhibitors. ResearchGate. Available at: [Link]
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Maccarrone, M., et al. (2017). Structures of representative piperidine urea based FAAH inhibitors. ResearchGate. Available at: [Link]
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Hwang, S. H., et al. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]
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Singh, P., et al. (2024). Recent advances in piperidones as privileged scaffolds for drug discovery and development. ResearchGate. Available at: [Link]
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Luque Navarro, P. M., & Lanari, D. (2020). Flow synthesis of the urea-containing compound library from the piperidin-4-one moiety. ResearchGate. Available at: [Link]
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Ren, S., et al. (2006). p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]
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Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Available at: [Link]
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Kráľová, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Liu, G., et al. (2008). Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Shen, H. C., & Long, Y. Q. (2010). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Journal of Medicinal Chemistry. Available at: [Link]
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Alam, M. J., & Antonchick, A. P. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
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Lantos, I., et al. (2000). SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Tice, C. M., et al. (2011). Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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McCorvy, J. D., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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García-García, E., et al. (2020). Novel ureido-dihydropyridine scaffolds as theranostic agents. European Journal of Medicinal Chemistry. Available at: [Link]
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R&D Chemicals. Piperidin-4-yl-urea hydrochloride. R&D Chemicals. Available at: [Link]
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D'Andrea, L. D., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. Available at: [Link]
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Batra, S. (2015). Medicinal Chemistry of Ureido Derivatives as Anti-Infectives. ResearchGate. Available at: [Link]
-
Venkatesan, A. M., et al. (2010). 4-Substituted-7-azaindoles bearing a ureidobenzofuranone moiety as potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Sbardella, G., et al. (2019). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. Available at: [Link]
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Schmiel, D., et al. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences. Available at: [Link]
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Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry. Available at: [Link]
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Durrant, J. D., et al. (2015). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. Available at: [Link]
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Filippov, D. V., et al. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Abdel-Gawad, S. M., et al. (2018). Synthesis of some medicinal and biological active (E)-2-arylidine-4-oxo-4-(4-(N-arylsulfamoyl) phenylamino)butanoic acids and (E)-4-(3-arylidene)-2,5-dioxopyrrolidin-1-yl)-N-arylbenzenesulfonamides. ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors Utilizing 1-(Piperidin-4-yl)urea Hydrochloride
Introduction: The Therapeutic Promise of sEH Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of endogenous anti-inflammatory and vasodilatory lipid epoxides, known as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] The inhibition of sEH elevates the endogenous levels of EETs, presenting a promising therapeutic strategy for a range of disorders including hypertension, inflammation, and neuropathic pain.[1][4][5] Among the most potent classes of sEH inhibitors are 1,3-disubstituted ureas, which effectively mimic the transition state of epoxide hydrolysis within the enzyme's active site.[6][7]
The central urea pharmacophore establishes crucial hydrogen bond interactions with key amino acid residues, Tyr381, Tyr465, and Asp333, in the catalytic pocket of sEH.[2][8] Potent inhibition is often achieved by flanking the urea with hydrophobic moieties that occupy two binding regions within the active site.[6][8] The incorporation of a piperidine ring into the inhibitor structure has been a successful strategy to enhance pharmacokinetic properties, such as oral bioavailability and metabolic stability, without compromising inhibitory potency.[4][9][10]
This guide provides a detailed protocol for the synthesis of a representative sEH inhibitor using 1-(piperidin-4-yl)urea hydrochloride as a versatile starting material. We will explore the rationale behind the synthetic strategy, provide a step-by-step methodology, and discuss the characterization and evaluation of the final compound.
Synthetic Strategy: From a Simple Urea to a Potent 1,3-Disubstituted Inhibitor
The core of our synthetic approach is the elaboration of the 1-(piperidin-4-yl)urea scaffold to introduce a second substituent on the urea nitrogen, a key feature for high-potency sEH inhibition. A common and efficient method to achieve this is the reaction of the monosubstituted urea with an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
For this protocol, we will synthesize a model inhibitor, 1-Adamantan-1-yl-3-(piperidin-4-yl)urea , a structure that combines the favorable pharmacokinetic properties of the piperidine moiety with the potent inhibitory effect of the bulky, hydrophobic adamantyl group.
Visualizing the Workflow
Caption: Synthetic workflow for 1-Adamantan-1-yl-3-(piperidin-4-yl)urea.
Experimental Protocols
PART 1: Free Base Generation of 1-(Piperidin-4-yl)urea
Rationale: The starting material is a hydrochloride salt. To ensure the nucleophilicity of the urea nitrogen for the subsequent reaction, it is essential to neutralize the salt to its free base form.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of deionized water in a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Continue addition until effervescence ceases and the aqueous layer is basic (test with pH paper).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 1-(piperidin-4-yl)urea free base as a solid. This product is often used directly in the next step without further purification.
PART 2: Synthesis of 1-Adamantan-1-yl-3-(piperidin-4-yl)urea
Rationale: This step forms the crucial 1,3-disubstituted urea by reacting the free base of 1-(piperidin-4-yl)urea with adamantyl isocyanate. The bulky adamantyl group is a well-established hydrophobic moiety in potent sEH inhibitors.
Materials:
-
1-(Piperidin-4-yl)urea (free base from Part 1)
-
1-Adamantyl isocyanate
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the 1-(piperidin-4-yl)urea free base (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
To this stirring solution, add 1-adamantyl isocyanate (1.05 eq) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the crude product can be isolated by precipitation. Slowly add the reaction mixture to a beaker of cold deionized water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and air dry.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 1-(Piperidin-4-yl)urea (free base) | 143.19 | 1.0 |
| 1-Adamantyl isocyanate | 177.25 | 1.05 |
PART 3: Purification
Rationale: The crude product may contain unreacted starting materials or side products. Purification is necessary to obtain a compound of sufficient purity for accurate characterization and biological testing.
Method 1: Recrystallization
-
Select a suitable solvent or solvent system. For urea compounds, alcohols (ethanol, isopropanol) or mixtures with water or non-polar solvents (e.g., ethyl acetate/hexane) are good starting points for screening.[5][11][12]
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can improve the yield.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Method 2: Flash Column Chromatography
-
If recrystallization is not effective, purify the crude product using flash column chromatography on silica gel.
-
A suitable eluent system would typically be a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane). For example, a 0-10% methanol in dichloromethane gradient.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
PART 4: Characterization
Rationale: It is imperative to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the adamantyl, piperidine, and urea protons. The integration of these signals should correspond to the number of protons in each part of the molecule.
-
¹³C NMR will confirm the presence of all carbon atoms, including the characteristic urea carbonyl signal around 155-160 ppm.[3][13]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching the calculated molecular formula.
-
PART 5: Biological Evaluation - sEH Inhibition Assay
Rationale: To determine the efficacy of the synthesized inhibitor, its ability to inhibit the activity of sEH must be quantified. A common method is a fluorescence-based assay.
Principle: A non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is hydrolyzed by sEH to produce a highly fluorescent product. The inhibitory effect of the synthesized compound is measured by the reduction in fluorescence signal.[14]
Materials:
-
Purified recombinant human sEH
-
PHOME substrate
-
Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a positive control (a known sEH inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant sEH enzyme to each well and incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding the PHOME substrate.
-
Measure the fluorescence intensity over time (e.g., every minute for 10-20 minutes) using an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[14]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce sEH activity by 50%).
Signaling Pathway Context
Caption: Role of sEH in the arachidonic acid cascade and the mechanism of inhibition.
Safety and Handling
-
This compound: Handle with care. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
-
Adamantyl isocyanate: Isocyanates are potent respiratory sensitizers and lachrymators. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Solvents (DCM, DMF): These are hazardous solvents. Handle in a fume hood and avoid inhalation or skin contact.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.[16][17]
Conclusion
The protocol outlined provides a robust and rational approach for the synthesis of potent sEH inhibitors starting from the readily available this compound. This methodology is adaptable for the creation of a library of analogs by varying the isocyanate reactant, allowing for extensive structure-activity relationship (SAR) studies. The successful synthesis and biological evaluation of these compounds will contribute to the development of novel therapeutics for a variety of inflammatory and cardiovascular diseases.
References
-
Morisseau, C., & Hammock, B. D. (2005). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 102(21), 713-718. [Link]
-
Pillarisetti, S., & Khanna, I. (2020). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 30(12), 947-965. [Link]
-
Wang, W., Li, H., & Liu, H. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(1), 188-213. [Link]
-
Gless, R. D., et al. (2009). Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 19(13), 3432-3436. [Link]
-
Wang, W., Li, H., & Liu, H. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. ACS Publications. [Link]
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Jones, P. D., et al. (2006). Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 16(21), 5629-5633. [Link]
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KISHIDA CHEMICAL CO., LTD. (2019). 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride, Safety Data Sheet. [Link]
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Gazioglu, I., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 8(2), 2415-2428. [Link]
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Gazioglu, I., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Publications. [Link]
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Liu, J. Y., et al. (2012). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 22(17), 5526-5530. [Link]
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Tsai, H. J., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(19), 7214-7225. [Link]
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ResearchGate. (2021). Scheme 1. Synthetic Schemes for sEH Inhibitors Synthesis. [Link]
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Liu, J. Y., et al. (2013). Structure-based optimization of the piperazino-containing 1,3-disubstituted ureas affording sub-nanomolar inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 23(11), 3292-3297. [Link]
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Semantic Scholar. (2011). Development of a High Throughput Cell-Based Assay for Soluble Epoxide Hydrolase Using BacMam Technology. [Link]
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Park, S. H., et al. (2016). Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLoS One, 11(5), e0155435. [Link]
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Manickam, M., et al. (2022). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 27(23), 8206. [Link]
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Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 55(12), 5279-5292. [Link]
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Gless, R. D., et al. (2010). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5057-5061. [Link]
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NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]
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Morisseau, C., & Hammock, B. D. (2005). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PMC. [Link]
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Wang, Y., et al. (2022). Design and Synthesis of sEH/HDAC6 Dual-Targeting Inhibitors for the Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 65(12), 8346-8364. [Link]
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Zhang, W., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 243, 114758. [Link]
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Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2541. [Link]
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Preparation of MCH-R1 antagonists from 1-(Piperidin-4-yl)urea hydrochloride.
Application Notes & Protocols
Topic: High-Fidelity Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists from 1-(Piperidin-4-yl)urea Hydrochloride
Abstract
The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a G-protein coupled receptor (GPCR) implicated in the regulation of energy homeostasis, mood, and stress responses, making it a prime target for the development of therapeutics against obesity, depression, and anxiety.[1][2] A significant number of potent MCH-R1 antagonists are built around a central piperidinyl-urea scaffold. This document provides a comprehensive guide for researchers, detailing the strategic synthesis of diverse MCH-R1 antagonists using the versatile and commercially available starting material, this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles, potential optimization pathways, and the critical need for concurrent off-target liability screening, particularly for hERG inhibition—a common challenge in this chemical space.[3][4]
Introduction: The Strategic Value of the Piperidinyl-Urea Scaffold
The MCH system's role in stimulating appetite has positioned MCH-R1 as a key target for anti-obesity drugs.[1][5] The core structure of many antagonists features a urea moiety, which acts as a potent hydrogen-bond donor and acceptor, anchoring the ligand within the receptor's binding pocket.[6] The 1-(Piperidin-4-yl)urea fragment serves as an ideal starting point for library synthesis due to its bifunctional nature:
-
The Urea Moiety (N-H): This group is typically capped with a specific aromatic or heteroaromatic system essential for high-affinity binding. In our selected starting material, this position is unsubstituted, allowing for future diversification if needed, though most modern syntheses build this part first.
-
The Piperidine Secondary Amine (N-H): This is the primary site for chemical modification discussed in this protocol. Its nucleophilicity allows for the introduction of a wide array of substituents via alkylation, arylation, or reductive amination. These substituents explore a key lipophilic pocket of the MCH-R1 receptor, and their modulation is critical for tuning potency, selectivity, and pharmacokinetic properties.
A major hurdle in the development of MCH-R1 antagonists has been unintended affinity for the hERG potassium channel, which can lead to severe cardiotoxicity.[1][4] Therefore, the synthetic strategy must not only aim for high MCH-R1 potency but also allow for structural modifications designed to mitigate hERG binding.[3][7]
General Synthetic Pathway: N-Functionalization of the Piperidine Core
The fundamental transformation involves the functionalization of the secondary amine on the piperidine ring of 1-(Piperidin-4-yl)urea. This is achieved by first converting the hydrochloride salt to the free base, which can then react with a suitable electrophile.
Caption: General workflow for N-alkylation of 1-(Piperidin-4-yl)urea.
Detailed Experimental Protocol: Synthesis of a Model Antagonist
This protocol details a representative nucleophilic substitution reaction to synthesize a potent class of MCH-R1 antagonists. We will use 4-fluorobenzyl bromide as a model electrophile.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Supplier Notes |
| This compound | 1190194-60-5 | 179.65 | Starting Material |
| 4-Fluorobenzyl bromide | 459-46-1 | 189.03 | Electrophile |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Reaction Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | For free base generation and work-up |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | For work-up |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | Drying Agent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Chromatography Mobile Phase |
| Hexanes | 110-54-3 | 86.18 | Chromatography Mobile Phase |
Step-by-Step Methodology
Part A: Generation of the Free Base
-
Dissolution: Dissolve 1.0 g of this compound (5.57 mmol) in 20 mL of water in a 100 mL separatory funnel.
-
Basification: Add 30 mL of saturated aqueous sodium bicarbonate solution. Gently swirl the funnel to mix. Confirm the aqueous layer is basic (pH > 8) using pH paper.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Causality Note: The free base is significantly more soluble in organic solvents like DCM than its hydrochloride salt. Repeated extractions ensure maximum recovery.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(Piperidin-4-yl)urea as a white solid. The product is typically used immediately in the next step without further purification.
Part B: N-Alkylation Reaction
-
Setup: To a 50 mL round-bottom flask containing the crude 1-(Piperidin-4-yl)urea free base from Part A, add anhydrous potassium carbonate (1.15 g, 8.35 mmol, 1.5 eq).
-
Solvent Addition: Add 20 mL of anhydrous DMF and stir the suspension for 10 minutes at room temperature under a nitrogen atmosphere.
-
Electrophile Addition: Add 4-fluorobenzyl bromide (1.05 g, 5.57 mmol, 1.0 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: Heating increases the rate of this Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this transformation, and K₂CO₃ is a sufficiently strong, non-nucleophilic base to scavenge the HBr byproduct.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality Note: The water washes remove the DMF and inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the final product, 1-(1-(4-fluorobenzyl)piperidin-4-yl)urea.
-
Characterization
The purified compound should be characterized by:
-
¹H & ¹³C NMR: To confirm the structure and covalent connectivity.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HRMS: To confirm the exact mass and elemental composition.
Scientific Insights & Optimization Strategies
The choice of the electrophile (R-X) is the most critical determinant of biological activity. The SAR for MCH-R1 antagonists is well-documented, providing a rational basis for analog design.[8]
Key Optimization Goals:
-
Increase MCH-R1 Potency: This is often achieved by introducing large, lipophilic groups that can form favorable interactions within the receptor. Biaryl or heteroaryl-aryl motifs are common.[8]
-
Reduce hERG Affinity: A persistent challenge is the structural similarity between the pharmacophores for MCH-R1 and the hERG channel.[4] Strategies to mitigate hERG binding include:
-
Reducing Basicity: Lowering the pKa of the piperidine nitrogen can weaken the key cationic interaction with the hERG channel pore.
-
Introducing Polar Groups: Strategic placement of polar functionalities can disrupt the hydrophobic interactions favored by the hERG channel.[3]
-
Modulating Conformation: Introducing steric bulk can enforce a conformation that is unfavorable for hERG binding but retained for MCH-R1.
-
| R-Group Example (on Piperidine-N) | Typical MCH-R1 Affinity | hERG Liability Insight |
| 4-Fluorobenzyl | Moderate (nM) | Basic piperidine nitrogen poses a moderate hERG risk. |
| Biphenyl-4-ylmethyl | High (low nM) | Increased lipophilicity often correlates with higher hERG affinity.[8] |
| 3-Methoxyquinoxalin-2-yl | High (sub-nM) | Heteroaromatic systems can offer unique interactions and altered physicochemical properties.[4] |
| 2-(Cyclohexyloxy)ethyl | Moderate-High | Flexible linkers and non-planar groups can sometimes reduce hERG binding. |
Integrated Workflow for MCH-R1 Antagonist Discovery
The synthesis of a single compound is only the first step. A successful drug discovery campaign requires an integrated and iterative process of design, synthesis, and testing.
Caption: Iterative cycle for MCH-R1 antagonist development.
Protocols for In Vitro Evaluation
A self-validating system requires that synthesized compounds are immediately evaluated to confirm their biological activity.
Protocol Outline: MCH-R1 Competitive Binding Assay
-
Source: Use membranes from a stable cell line overexpressing human MCH-R1 (e.g., HEK293 or CHO cells).
-
Radioligand: Use a high-affinity radiolabeled MCH-R1 ligand, such as [¹²⁵I]-MCH.
-
Procedure:
-
Incubate a fixed concentration of receptor membranes and radioligand with serial dilutions of the synthesized test compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
-
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
Protocol Outline: hERG Channel Inhibition Assay
Given the high risk of cardiotoxicity, early-stage assessment of hERG inhibition is crucial.[5]
-
Method: A radioligand binding assay using membranes from cells expressing the hERG channel (KCNH2 gene product) and a known high-affinity radioligand (e.g., [³H]-astemizole or [³H]-dofetilide) is a common high-throughput primary screen.
-
Procedure: The protocol is analogous to the MCH-R1 binding assay, where the test compound's ability to displace the hERG-specific radioligand is measured.
-
Interpretation: A high IC₅₀ value for hERG is desired. A selectivity index (hERG IC₅₀ / MCH-R1 IC₅₀) of >100 is often considered a minimum threshold for progression. Potent hits should be confirmed using the more physiologically relevant, but lower throughput, patch-clamp electrophysiology method.
Conclusion
This compound is a highly effective and economically viable starting material for the construction of diverse libraries of MCH-R1 antagonists. The synthetic protocol detailed herein is robust and amenable to a wide range of electrophiles, allowing for extensive exploration of the structure-activity relationship. Success in this field requires a dual focus: maximizing on-target potency while rigorously designing out off-target liabilities, particularly hERG channel affinity. By integrating rational design, efficient synthesis, and early-stage counter-screening, research teams can significantly improve the probability of identifying clinically viable candidates for treating metabolic and central nervous system disorders.
References
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Cox, C. D., et al. (2007). Synthesis and structure-activity relationships of biarylcarboxamide bis-aminopyrrolidine urea derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Bioorganic & Medicinal Chemistry Letters, 17(22), 6268-6273. [Link]
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Johansson, A., & Löfberg, C. (2015). Novel MCH1 receptor antagonists: a patent review. Expert Opinion on Therapeutic Patents, 25(2), 193-207. [Link]
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Lattmann, E., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4274-4279. [Link]
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Lattmann, E., et al. (2009). Optimization of 2-piperidin-4-yl-acetamides as Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Designing Out hERG Inhibition. Bioorganic & Medicinal Chemistry Letters, 19(15), 4268-4273. [Link]
-
Lim, H., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(19), 11846. [Link]
-
Saitoh, T., et al. (2006). Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders. CNS Drugs, 20(10), 825-840. [Link]
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Tafreshi, N. K., & Sadek, B. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(21), 6436. [Link]
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- 3. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and structure-activity relationships of biarylcarboxamide bis-aminopyrrolidine urea derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Acylation of 1-(Piperidin-4-yl)urea Hydrochloride
Introduction: The Significance of N-Acyl-4-ureidopiperidines
The N-acylation of piperidine scaffolds is a cornerstone transformation in medicinal chemistry and drug development. The resulting N-acylpiperidine motif is a prevalent feature in a multitude of clinically significant molecules, influencing their pharmacological and pharmacokinetic profiles. Specifically, the N-acylation of 1-(Piperidin-4-yl)urea hydrochloride provides a versatile platform for generating a library of N-acyl-4-ureidopiperidines. These derivatives are of particular interest due to the combined presence of a rigid piperidine core, a hydrogen-bond-donating urea moiety, and a variable acyl group. This combination allows for fine-tuning of properties such as receptor affinity, membrane permeability, and metabolic stability, making these compounds valuable for lead optimization in various therapeutic areas.
This document provides a comprehensive guide to the N-acylation of this compound, detailing the underlying chemical principles, a robust experimental protocol, and expected outcomes. The protocol is designed for researchers and scientists in drug development, offering insights into the causality behind experimental choices to ensure reliable and reproducible results.
Chemical Principles and Mechanistic Overview
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, typically an acyl chloride or acid anhydride.
A critical consideration for this specific substrate is its formulation as a hydrochloride salt. The piperidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, the reaction necessitates the use of a base to serve two essential functions:
-
In Situ Free Base Generation: An initial equivalent of base is required to neutralize the hydrochloride salt, liberating the free secondary amine, which is the reactive nucleophile.
-
Acid Scavenging: When using an acyl chloride as the acylating agent, a second equivalent of base is necessary to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the newly formed free amine, which would halt the reaction.[1][2]
Commonly employed non-nucleophilic tertiary amines, such as triethylamine (TEA) or pyridine, are ideal for this purpose.[1][3] The overall reaction is typically performed in an anhydrous aprotic solvent, like dichloromethane (DCM) or tetrahydrofuran (THF), to prevent hydrolysis of the acylating agent.
Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation of this compound.
Caption: General workflow for N-acylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride on a 1 mmol scale.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA), distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate eluent for column chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexane mixtures)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv.).
-
Suspend the solid in anhydrous DCM (10 mL).
-
Add triethylamine (2.2-2.5 mmol, 2.2-2.5 equiv.) to the suspension and stir for 15-30 minutes at room temperature. The initial suspension should become a clearer solution as the free base is formed.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Acylation:
-
Dissolve the acyl chloride (1.0-1.2 mmol, 1.0-1.2 equiv.) in a small amount of anhydrous DCM (2-3 mL).
-
Add the acyl chloride solution dropwise to the stirred reaction mixture at 0 °C over 10-15 minutes. A white precipitate of triethylammonium chloride will likely form.[1]
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
-
Work-up:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure N-acylated product.
-
Key Reaction Parameters
The success of the N-acylation reaction is dependent on several key parameters, which can be optimized for different acylating agents.
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Substrate | This compound | The hydrochloride salt necessitates the use of a base to liberate the free amine. |
| Acylating Agent | Acyl Chloride (1.0-1.2 equiv.) | Highly reactive, leading to rapid and high-yielding reactions. A slight excess ensures complete consumption of the starting amine. |
| Acid Anhydride (1.0-1.2 equiv.) | A less reactive alternative to acyl chlorides, which may require longer reaction times or gentle heating. Produces a carboxylic acid byproduct that also needs to be neutralized by the base. | |
| Base | Triethylamine (TEA) (≥ 2.2 equiv.) | A non-nucleophilic base that effectively neutralizes the HCl salt and the HCl byproduct. A slight excess drives the reaction to completion. |
| Pyridine (≥ 2.2 equiv.) | Can also be used as a base and may sometimes act as a nucleophilic catalyst. However, it can be more difficult to remove during work-up. | |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic, and generally provides good solubility for the reactants. |
| Tetrahydrofuran (THF) | Another suitable anhydrous aprotic solvent. | |
| Temperature | 0 °C to Room Temperature | Initial cooling to 0 °C helps to control the exothermic reaction between the amine and the acyl chloride, minimizing side reactions. |
| Catalyst (Optional) | 4-Dimethylaminopyridine (DMAP) (0.05-0.1 equiv.) | A highly effective nucleophilic catalyst that can significantly accelerate the reaction, particularly with less reactive acylating agents or hindered amines. |
Expected Results and Characterization
The N-acylation of this compound is generally a high-yielding reaction, with purified yields typically ranging from 70-95%, depending on the acylating agent used. The final products are usually white to off-white solids.
Characterization: The structure of the synthesized N-acyl-1-(piperidin-4-yl)urea derivatives can be confirmed by standard spectroscopic methods:
-
¹H NMR: Expect to see the appearance of new signals corresponding to the protons of the acyl group. The signals for the piperidine protons will also shift, particularly those alpha to the nitrogen.
-
¹³C NMR: A new carbonyl signal for the amide will be present, typically in the range of 165-175 ppm.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the expected mass of the product should be observed.
-
Infrared (IR) Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch will be present, typically around 1630-1680 cm⁻¹.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient base | Ensure at least 2.2 equivalents of a dry, non-nucleophilic base are used to both deprotonate the hydrochloride salt and scavenge the acid byproduct. |
| Inactive acylating agent | Use a fresh bottle of the acylating agent or re-distill/purify it before use, as they are sensitive to moisture. | |
| Low reactivity | For less reactive acylating agents, add a catalytic amount of DMAP and/or allow the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., 40 °C). | |
| Formation of Side Products | Di-acylation | This is unlikely on the urea nitrogens under these conditions but could occur if other reactive functional groups are present on the acyl chain. Use controlled stoichiometry of the acylating agent. |
| Hydrolysis of acylating agent | Ensure all glassware is oven-dried and that anhydrous solvents are used. Perform the reaction under an inert atmosphere. | |
| Difficult Purification | Co-elution of product and impurities | Optimize the eluent system for column chromatography. A shallow gradient can improve separation. |
| Triethylammonium salts in crude product | Ensure the aqueous work-up is performed thoroughly to remove water-soluble salts. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the N-acylation of this compound. By understanding the underlying chemical principles, particularly the crucial role of the base in reacting with the hydrochloride salt, researchers can confidently and reproducibly synthesize a diverse range of N-acyl-4-ureidopiperidine derivatives. The provided troubleshooting guide and expected characterization data further support the successful implementation of this important synthetic transformation in the pursuit of novel therapeutic agents.
References
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(11), 8238-8251. Available at: [Link]
-
Tajbakhsh, M., et al. (2011). Mild and Useful Method for N-Acylation of Amines. ResearchGate. Available at: [Link]
-
Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. Available at: [Link]
-
Naik, S., et al. (2004). Acetylation of amines with acetic anhydride. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]
-
Mastering Chemistry Help. (2013). acylation of amines. Available at: [Link]
-
Yang, T., & Gao, G. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkivoc, 2012(6), 304-316. Available at: [Link]
Sources
Application Notes and Protocols: Strategic Use of 1-(Piperidin-4-yl)urea Hydrochloride in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The integration of privileged scaffolds into combinatorial libraries is a cornerstone of modern drug discovery. The piperidine moiety is a prevalent feature in numerous FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties.[1] Similarly, the urea functional group is a critical pharmacophore capable of forming key hydrogen bond interactions with biological targets.[2] The convergence of these two motifs in a single building block, such as 1-(Piperidin-4-yl)urea hydrochloride , presents a valuable tool for the generation of diverse compound libraries. This guide provides a comprehensive framework for the strategic application of this reagent in solid-phase synthesis (SPS), enabling the creation of novel molecules with therapeutic potential. We will explore a robust protocol for the immobilization of this building block and its subsequent derivatization, underpinned by rigorous in-process monitoring and validated cleavage techniques.
Introduction: The Synergy of Piperidine and Urea in Medicinal Chemistry
Solid-phase synthesis (SPS) has revolutionized the construction of large chemical libraries by simplifying purification and enabling automation.[3][4] The core principle of SPS involves the covalent attachment of a starting material to an insoluble polymer support, followed by sequential chemical transformations. Excess reagents and byproducts are removed by simple filtration and washing, dramatically accelerating the drug discovery process.
The selection of building blocks for SPS is critical. This compound offers a unique combination of features:
-
A Secondary Amine Handle: The piperidine nitrogen provides a nucleophilic center for attachment to a solid support or for on-resin diversification.
-
A Pre-installed Urea Moiety: This circumvents potentially challenging on-resin urea formation steps, which can sometimes be inefficient or require harsh reagents like phosgene or its equivalents.[2]
-
A Primary Amine for Further Functionalization: The terminal -NH2 of the urea group can be further elaborated, allowing for the introduction of diverse substituents.
This application note will detail a strategic workflow for leveraging these features in a solid-phase context. We will propose a robust and validated protocol, from resin selection and initial coupling to final product cleavage and analysis.
The Strategic Workflow: From Resin to Final Compound
The overall strategy involves the immobilization of 1-(Piperidin-4-yl)urea onto a suitable resin via its secondary amine. The hydrochloride salt must be neutralized in situ to liberate the nucleophilic nitrogen. Once anchored, the terminal primary amine of the urea can be acylated, sulfonylated, or otherwise modified. Finally, the derivatized product is cleaved from the solid support.
Caption: High-level workflow for the solid-phase synthesis using 1-(Piperidin-4-yl)urea.
Detailed Protocols and Methodologies
Phase 1: Immobilization of 1-(Piperidin-4-yl)urea
The choice of resin is paramount for the success of the synthesis. A highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin , is ideal. This resin allows for the attachment of secondary amines and subsequent cleavage under mild acidic conditions that are orthogonal to many protecting groups and are unlikely to hydrolyze the urea functionality.
Protocol 3.1.1: Immobilization on 2-Chlorotrityl Chloride Resin
Rationale: The 2-CTC linker reacts readily with the secondary amine of the piperidine. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial for the in situ neutralization of the hydrochloride salt without competing in the coupling reaction.[5] Dichloromethane (DCM) is a suitable solvent as it promotes resin swelling and solubilizes the reagents.
Materials:
-
2-Chlorotrityl chloride resin (loading: 1.0-1.6 mmol/g)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 equiv.) in anhydrous DCM (10-15 mL per gram of resin) for 30-60 minutes in a sealed solid-phase synthesis vessel with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (2.0 equiv. relative to resin loading) in anhydrous DCM. Add DIPEA (4.0 equiv.) to this solution and stir for 5 minutes. This pre-neutralization step is critical.
-
Coupling: Drain the DCM from the swollen resin. Immediately add the solution of the neutralized reagent from step 2 to the resin.
-
Reaction: Agitate the mixture at room temperature for 4-12 hours.
-
Monitoring: To check for the presence of unreacted chlorotrityl groups, a small sample of resin can be washed and treated with a solution of p-toluenesulfonic acid in DCM, followed by addition of fuchsin solution. A persistent red color indicates incomplete reaction.
-
Capping: After the coupling is complete, drain the reaction mixture. To cap any unreacted chlorotrityl groups, wash the resin with DCM, then add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading can be determined gravimetrically or by cleavage of a small sample and subsequent analysis.
Phase 2: On-Resin Diversification
With the piperidinylurea scaffold successfully anchored, the terminal primary amine of the urea is available for derivatization. For this example, we will describe a general acylation protocol.
Protocol 3.2.1: Acylation of Resin-Bound Urea
Rationale: Standard peptide coupling reagents can be employed to form an amide bond with the urea's primary amine. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an efficient coupling reagent that minimizes side reactions.[6]
Materials:
-
Resin-bound 1-(Piperidin-4-yl)urea (from Protocol 3.1.1)
-
Carboxylic acid (3.0 equiv.)
-
HBTU (2.9 equiv.)
-
DIPEA (6.0 equiv.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF (10-15 mL per gram of resin) for 30-60 minutes.
-
Activation: In a separate vial, dissolve the carboxylic acid and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated carboxylic acid solution.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: The completion of the reaction can be monitored using a qualitative test for primary amines. The Kaiser test, which detects primary amines, should be negative.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under high vacuum.
Reaction Monitoring: Ensuring Self-Validation
Trustworthy protocols require checkpoints. In SPS, qualitative colorimetric tests are invaluable for monitoring reaction progress.[7][8]
| Test Name | Target Functional Group | Positive Result | Negative Result | Application Point |
| Kaiser Test | Primary Amines | Dark blue beads | Yellow/colorless beads | After acylation (Protocol 3.2.1) to confirm full conversion of the urea's -NH2 group. |
| Chloranil Test | Secondary Amines | Blue/green beads | Yellow/colorless beads | Can be used after immobilization (Protocol 3.1.1) to confirm the presence of the piperidine nitrogen.[9] |
Protocol 3.3.1: The Chloranil Test for Secondary Amines
-
Take a small sample of resin beads (5-10 mg) and wash with DCM.
-
Add 2 drops of a 2% solution of acetaldehyde in DMF.
-
Add 2 drops of a 2% solution of chloranil in DMF.
-
Observe the color of the beads after 5 minutes. A blue or green color indicates the presence of a secondary amine.
Phase 3: Cleavage and Product Isolation
The final step is to release the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the acid lability of the linker and the stability of the product.
Protocol 4.1.1: Cleavage from 2-CTC Resin
Rationale: A mild solution of trifluoroacetic acid (TFA) is sufficient to cleave the linker from the 2-CTC resin without degrading the target molecule.[10] Triisopropylsilane (TIS) is included as a scavenger to trap reactive carbocations that may be formed during cleavage.
Caption: Experimental workflow for product cleavage and isolation.
Materials:
-
Dried, derivatized resin
-
Cleavage Cocktail: 95:2.5:2.5 (v/v/v) DCM:TIS:TFA
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (10-20 mL per gram of resin).
-
Agitate the slurry at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate in a round-bottom flask.
-
Wash the resin twice more with small volumes of DCM and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure.
-
Add cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Isolate the solid product by centrifugation or filtration.
-
Dry the crude product under vacuum.
-
Analysis and Purification: Analyze the crude product by LC-MS and purify by preparative HPLC.
Conclusion and Future Perspectives
This application note provides a detailed, scientifically-grounded protocol for the use of this compound in solid-phase synthesis. By leveraging an acid-labile linker, performing in situ neutralization, and employing robust on-resin diversification and monitoring techniques, this building block can be effectively integrated into drug discovery workflows. The presented methods are designed to be both efficient and reliable, forming a self-validating system through integrated analytical checkpoints. The strategic use of such pre-functionalized building blocks will continue to accelerate the synthesis of novel and diverse chemical libraries, ultimately fueling the pipeline for new therapeutic agents.
References
- Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237.
- Stabilizing piperazine on a solid support (silica, polymer, etc.) to create a heterogeneous catalyst is the preferred method...
- Solid phase peptide synthesis (SPPS) offers important advantages over the synthesis in solution... Luxembourg Bio Technologies. (2007).
- Fmoc Peptide Synthesis procedures including resin preparation, deprotection with piperidine... (YouTube Video). (2016).
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237.
- Solid phase synthesis is a method in which the product is synthesized while bound to an insoluble material. Journal of Visualized Experiments (JoVE). (2017).
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by altern
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
- Bräse, S., Dahmen, S., & Pfefferkorn, M. (2000). Solid-phase synthesis of urea and amide libraries using the T2 triazene linker.
- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences. (2019).
- Hlebowicz, M., & Vágner, J. (2003). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Letters, 5(19), 3443–3445.
- D'Alonzo, D., Guaragna, A., & Palumbo, G. (2010). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 15(4), 2579-2592.
- Solid-phase synthesis of unsymmetrical ureas through the use of Kenner safety-catch linker. (ElectronicsAndBooks, content not fully accessible).
- Urea Formation - Common Conditions. (Organic Chemistry Portal).
- Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (LSU Scholarly Repository).
- Scialdone, M. A. (2000). Solid-phase reaction monitoring--chemical derivatization and off-bead analysis. Biotechnology and Bioengineering, 71(2), 110-118.
- Salimi, M., Ansari, S., & Erfani, M. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Iranian Journal of Pharmaceutical Research, 17(4), 1333–1346.
- Carpino, L. A. (1993). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 117-136). Humana Press.
- Ivanenkov, Y. A., Balakin, K. V., & Skorenko, A. V. (2021).
- Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. (Spiral, content not fully accessible).
- Method for the fmoc group cleavage.
- Cruz, L. J., Gámez-Montaño, R., & Sharma, V. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(22), 5463.
- Guide to Resins and Linkers in SPPS. (Biosynth).
- Chen, J. J., & Alluri, M. (2004). Solid-phase synthesis of a thymidinyl dipeptide urea library.
- Application Notes and Protocols for Piperidine-Medi
- Can anyone suggest how to neutralize aminehydrochlorides?.
- N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (Content from a paywalled source, not fully accessible).
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by altern
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (UCI Department of Chemistry).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid-phase reaction monitoring--chemical derivatization and off-bead analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of secondary amines on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application and Protocol Guide for Enzymatic Assay Development with Piperidinyl-Urea Derivatives
Introduction: The Significance of Piperidinyl-Urea Scaffolds in Enzyme Inhibition
In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount.[1] Among the myriad of chemical scaffolds explored, piperidinyl-urea derivatives have emerged as a versatile and potent class of compounds targeting a range of enzymes implicated in various disease states.[2][3][4] These derivatives are integral to the development of therapeutics for pain, inflammation, and cancer.[2][4][5] The core structure, characterized by a piperidine ring linked to a urea moiety, provides a unique combination of rigidity and flexibility, allowing for precise interactions with enzyme active sites.
A noteworthy characteristic of many piperidinyl-urea inhibitors is their propensity to act as covalent modifiers, forming a stable bond with a nucleophilic residue within the enzyme's active site.[2][5][6] This mechanism of action, often resulting in irreversible or slowly reversible inhibition, can lead to prolonged pharmacodynamic effects and increased therapeutic efficacy.[7] However, this covalent nature also necessitates a specialized approach to enzymatic assay development and data interpretation, which this guide will comprehensively address.
This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals engaged in the development of enzymatic assays for piperidinyl-urea derivatives. We will delve into the mechanistic underpinnings of their inhibitory action, provide step-by-step protocols for robust assay design, and offer insights into data analysis and troubleshooting, ensuring scientific integrity and logical experimental design.
Part 1: Foundational Principles and Assay Design Considerations
Before embarking on the practical aspects of assay development, it is crucial to understand the key principles that govern the interaction between piperidinyl-urea derivatives and their target enzymes.
Understanding the Mechanism of Inhibition: Covalent Modification
Many piperidinyl-urea derivatives function by covalently modifying their target enzymes.[2][5][6] A well-documented example is the inhibition of Fatty Acid Amide Hydrolase (FAAH), where the urea carbonyl is attacked by a catalytic serine nucleophile in the enzyme's active site.[2][5][6] This results in the formation of a stable carbamate adduct, effectively inactivating the enzyme.[8]
This covalent and often irreversible nature means that the inhibition is time-dependent.[7][9] Therefore, unlike traditional non-covalent inhibitors, the potency of piperidinyl-urea derivatives cannot be solely described by an IC50 value obtained under equilibrium conditions. Instead, their inhibitory potential is more accurately characterized by the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).[9][10]
Causality Behind Experimental Choices: The time-dependent nature of covalent inhibition dictates that pre-incubation of the enzyme and inhibitor is a critical step in the assay protocol. This allows for the covalent bond to form before the addition of the substrate. The duration of this pre-incubation will directly impact the observed inhibition and must be optimized.
Pre-Assay Considerations: Compound Handling and Quality Control
The reliability of any enzymatic assay is contingent on the quality and handling of the test compounds.
-
Synthesis and Purity: Piperidinyl-urea derivatives can be synthesized through various organic chemistry routes, often involving the reaction of an appropriate amine with an isocyanate or by using phosgene equivalents like N,N'-carbonyldiimidazole.[11] It is imperative to ensure the high purity of the synthesized compounds, as impurities can lead to false-positive or false-negative results.[12]
-
Solubility: Urea-containing compounds can sometimes exhibit poor aqueous solubility.[11] It is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO).[13] When diluting the stock solution into the aqueous assay buffer, it is crucial to avoid precipitation. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to prevent effects on enzyme activity.[13]
-
Stability: The stability of piperidinyl-urea derivatives in the assay buffer should be assessed. Some compounds may be susceptible to hydrolysis, which could affect the accuracy of the results.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the development and execution of enzymatic assays for piperidinyl-urea derivatives.
Workflow for Enzymatic Assay Development
The following diagram illustrates the general workflow for developing a robust enzymatic assay for piperidinyl-urea inhibitors.
Caption: Workflow for enzymatic assay development with piperidinyl-urea inhibitors.
Protocol 1: Initial Enzyme and Substrate Characterization
Rationale: Before evaluating inhibitors, it is essential to establish the optimal conditions for the enzymatic reaction to ensure the assay is sensitive, robust, and operating within a linear range.
Materials:
-
Purified target enzyme
-
Substrate
-
Assay Buffer (pH and composition optimized for the target enzyme)
-
Microplate reader (e.g., fluorescence, absorbance)
-
96- or 384-well microplates
Procedure:
-
Enzyme Titration: a. Prepare serial dilutions of the enzyme in assay buffer. b. Add a fixed, saturating concentration of the substrate to each well. c. Monitor the reaction progress over time (kinetic read) or at a fixed endpoint. d. Plot the reaction rate (or signal) versus enzyme concentration. e. Select an enzyme concentration that yields a robust signal and is within the linear range of the curve.
-
Determination of Michaelis-Menten Constant (Km): a. Use the optimized enzyme concentration from the previous step. b. Prepare serial dilutions of the substrate. c. Initiate the reaction by adding the enzyme. d. Measure the initial reaction velocity (V0) for each substrate concentration. e. Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[5][14][15]
Expert Insight: For screening covalent inhibitors, it is advisable to use a substrate concentration at or below the Km value. This increases the assay's sensitivity to competitive and time-dependent inhibitors.
Protocol 2: Time-Dependent Inhibition Assay
Rationale: This protocol is designed to characterize the time-dependent nature of inhibition by piperidinyl-urea derivatives, allowing for the determination of kinact and KI.
Materials:
-
Optimized concentrations of enzyme and substrate
-
Piperidinyl-urea inhibitor stock solution (in DMSO)
-
Assay Buffer
-
Stop solution (if required for an endpoint assay)
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the piperidinyl-urea derivative in assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
-
Pre-incubation: a. In a microplate, add the diluted inhibitor to the wells. b. Add the enzyme to each well to start the pre-incubation. c. Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Initiation: a. At the end of each pre-incubation time point, add the substrate to initiate the enzymatic reaction. b. For a kinetic assay, immediately begin reading the signal on the microplate reader. c. For an endpoint assay, allow the reaction to proceed for a fixed time, then add a stop solution and read the signal.
-
Data Analysis: a. For each inhibitor concentration, plot the remaining enzyme activity against the pre-incubation time. b. The data should fit to a first-order decay equation to yield an observed rate of inactivation (kobs) for each inhibitor concentration. c. Plot kobs versus the inhibitor concentration and fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])
Protocol 3: IC50 Determination for High-Throughput Screening (HTS)
Rationale: While kinact/KI is the gold standard for covalent inhibitors, a simpler IC50 determination with a fixed pre-incubation time is often used for initial high-throughput screening to rank compounds.[7]
Procedure:
-
Prepare serial dilutions of the piperidinyl-urea derivatives.
-
In a microplate, add the diluted inhibitors and the enzyme.
-
Pre-incubate the enzyme and inhibitors for a fixed, optimized time (e.g., 30 minutes).
-
Initiate the reaction by adding the substrate (at or below Km).
-
Measure the enzyme activity (kinetic or endpoint).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16][17]
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
| Compound ID | Target Enzyme | Assay Type | Pre-incubation Time (min) | IC50 (µM) | kinact (min-1) | KI (µM) | kinact/KI (M-1s-1) |
| PPU-001 | FAAH | Fluorescence | 30 | 0.52 | 0.15 | 1.2 | 2083 |
| PPU-002 | sEH | Absorbance | 60 | 1.2 | 0.08 | 2.5 | 533 |
| Control-Cmpd | FAAH | Fluorescence | 30 | 15.8 | N/A | N/A | N/A |
Note: IC50 values for covalent inhibitors are highly dependent on the pre-incubation time and should be compared with caution.[18] The kinact/KI value is a more reliable measure of potency for irreversible inhibitors.[6][10]
Visualization of Inhibition Mechanism
The following diagram illustrates the two-step mechanism of covalent inhibition.
Sources
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- 6. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. mdpi.com [mdpi.com]
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- 17. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Cell-based assays for compounds derived from 1-(Piperidin-4-yl)urea hydrochloride
An In-Depth Guide to Cell-Based Assays for Characterizing 1-(Piperidin-4-yl)urea Hydrochloride Derivatives
Authored by: A Senior Application Scientist
Introduction: The 1-(Piperidin-4-yl)urea Scaffold in Modern Drug Discovery
The 1-(piperidin-4-yl)urea core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a multitude of biologically active agents.[1][2] Derivatives of this structure have been investigated as potent and selective modulators of various enzyme classes and receptors, including soluble epoxide hydrolase (sEH) inhibitors, melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, and potentially kinase and histone deacetylase (HDAC) inhibitors.[3][4][5] Given this therapeutic potential, a robust and systematic approach to characterizing the cellular activity of novel analogues is paramount.
This guide provides a comprehensive framework for the cell-based evaluation of compounds derived from this compound. We move beyond simple protocols, delving into the causality behind experimental choices to empower researchers to generate reliable, reproducible, and insightful data. The workflow is designed to first establish a compound's cellular impact and then elucidate its specific molecular interactions, forming a logical cascade from general cytotoxicity to specific target engagement and downstream pathway modulation.
Caption: High-level workflow for characterizing novel compounds.
Tier 1: Foundational Cytotoxicity and Viability Assessment
Before investigating specific mechanisms, it is critical to determine the concentration range at which a compound affects fundamental cellular health. This step ensures that subsequent mechanistic assays are performed at non-lethal concentrations, preventing misleading data arising from general toxicity rather than specific target modulation. The MTT assay is a widely used, robust colorimetric method for this purpose.[6][7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. In viable, metabolically active cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6][7] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.
Detailed Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) for cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line relevant to the putative target)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
Plate reader capable of measuring absorbance at 540-590 nm.[7]
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then prepare a suspension in complete culture medium.
-
Seed 5,000–10,000 cells per well in 100 µL of medium into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.
-
Include wells for "medium only" (background control) and "vehicle control" (e.g., 0.1% DMSO).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium. A typical starting range is 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations (or vehicle).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). This duration should be relevant to the expected mechanism of action.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Data Analysis and Presentation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD_Treated / OD_Vehicle) * 100
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Example-001 | A549 (Lung Cancer) | 48 | 15.2 |
| Example-002 | MCF-7 (Breast Cancer) | 48 | > 100 |
| Staurosporine | A549 (Lung Cancer) | 48 | 0.05 |
Tier 2: Target Engagement Assays in a Cellular Milieu
Confirming that a compound physically interacts with its intended protein target inside a living cell is a critical validation step.[10] This distinguishes direct target modulation from off-target or non-specific effects that might cause a cellular phenotype. We will detail two powerful, orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET® Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA leverages the principle of ligand-induced thermal stabilization.[11][12] When a protein binds to a ligand (the test compound), its conformational stability increases, making it more resistant to heat-induced denaturation.[13] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot. A positive "thermal shift" (higher melting temperature, Tₘ) in the presence of the compound indicates direct binding.[14][15]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA with Western Blot Readout
Objective: To determine if the compound induces a thermal shift in the target protein, confirming intracellular binding.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the test compound at a fixed, non-toxic concentration (e.g., 10x the functional IC50) or vehicle control for a sufficient time to allow cell penetration (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) using a PCR thermocycler.[12] Include an unheated control.
-
Immediately cool the tubes on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[14]
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
Data Analysis and Presentation:
-
Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.
-
Normalize the intensity of each band to the unheated (37°C) control for that condition.
-
Plot the relative soluble protein fraction against temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the apparent Tₘ. A shift in this curve to the right indicates stabilization.
| Temperature (°C) | Vehicle Control (Rel. Intensity) | Compound-Treated (Rel. Intensity) |
| 37 | 1.00 | 1.00 |
| 50 | 0.95 | 0.98 |
| 54 | 0.52 (Tₘ) | 0.91 |
| 58 | 0.15 | 0.55 (Tₘ) |
| 62 | 0.05 | 0.21 |
NanoBRET® Target Engagement (TE) Assay
Principle: The NanoBRET® assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10] The assay requires two components: the target protein fused to a bright, energy-efficient NanoLuc® (NLuc) luciferase (the BRET donor), and a cell-permeable fluorescent tracer that binds reversibly to the target's active site (the BRET acceptor).[10][16] When the tracer is bound, its proximity to NLuc allows for energy transfer upon addition of the luciferase substrate, generating a BRET signal. A test compound that binds to the same site will compete with and displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.[16][17]
Caption: Principle of the NanoBRET® Target Engagement Assay.
Detailed Protocol: NanoBRET® TE Assay
Objective: To quantify the intracellular affinity (IC50) of a compound for its target protein.
Procedure (adapted from Promega protocols): [18]
-
Cell Preparation and Transfection:
-
Compound and Tracer Addition:
-
On Day 2, prepare serial dilutions of the test compound.
-
Add the compound dilutions to the wells, followed immediately by the addition of the specific NanoBRET® fluorescent tracer at its predetermined optimal concentration.
-
Include "no compound" controls (for maximal BRET) and "no tracer" controls (for background).
-
-
Substrate Addition and Signal Measurement:
-
Equilibrate the plate at 37°C for a period (e.g., 2 hours) to allow the binding competition to reach equilibrium.
-
Prepare the NanoBRET® substrate solution.
-
Add the substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to simultaneously measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).[19]
-
Data Analysis and Presentation:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Correct the BRET ratios by subtracting the background ratio from the "no tracer" control wells.
-
Normalize the data to the "no compound" control (representing 0% inhibition) and plot the corrected BRET ratio against the log of compound concentration.
-
Fit the data to a dose-response curve to determine the intracellular IC50.
| Compound ID | Target Protein | Intracellular IC50 (nM) |
| Example-001 | Kinase X | 85 |
| Example-002 | HDAC Y | 1250 |
| Control-Inhibitor | Kinase X | 15 |
Tier 3: Functional Assays for Specific Target Classes
Once target engagement is confirmed, the next logical step is to measure the functional consequence of that binding. Does the compound inhibit the target's enzymatic activity? The choice of assay here is entirely dependent on the target class.
Functional Assay for Kinase Inhibitors: In-Cell Phosphorylation Analysis
Principle: Protein kinases function by phosphorylating downstream substrate proteins.[20][21] A potent kinase inhibitor will block this activity, leading to a measurable decrease in the phosphorylation of its specific substrate.[22] This change can be quantified using antibody-based methods like a cell-based ELISA or Western blot.[23]
Detailed Protocol: Western Blot for Phospho-Substrate Levels
Objective: To measure the dose-dependent inhibition of target kinase activity by quantifying the phosphorylation status of a downstream substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
Serum-starve the cells for several hours if the pathway is activated by growth factors.
-
Pre-treat cells with serial dilutions of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate activator (e.g., EGF for EGFR pathway) for a short period (e.g., 15-30 minutes) to induce robust phosphorylation of the target substrate. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place plates on ice, aspirate medium, and wash with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[24]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine and normalize protein concentrations.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.[25]
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Probe one membrane with a primary antibody specific to the phosphorylated form of the substrate protein.
-
Probe a parallel membrane (or strip and re-probe the same one) with an antibody for the total amount of the substrate protein. This is a critical loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis:
-
Quantify the band intensities for both the phospho-protein and the total protein.
-
Calculate the ratio of (Phospho-protein / Total protein) for each condition.
-
Normalize this ratio to the stimulated vehicle control to determine the percent inhibition at each compound concentration.
-
Plot percent inhibition vs. compound concentration to determine the functional IC50.
Functional Assay for HDAC Inhibitors: Cellular HDAC Activity Assay
Principle: Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histones and other proteins.[26] HDAC inhibitors block this activity, leading to an accumulation of acetylated proteins. Cell-based HDAC activity assays use a cell-permeable, fluorogenic substrate.[27] The substrate is deacetylated by intracellular HDACs, after which a developer solution cleaves the deacetylated substrate, releasing a fluorophore. The fluorescent signal is inversely proportional to HDAC inhibition.[28]
Detailed Protocol: Fluorometric Cell-Based HDAC Activity Assay
Objective: To measure the dose-dependent inhibition of overall HDAC activity within intact cells.
Procedure (adapted from commercial kit protocols): [27][28]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Treat cells with serial dilutions of the test compound, a known HDAC inhibitor (e.g., Trichostatin A) as a positive control, and a vehicle control.[27]
-
Incubate for a period sufficient to allow compound entry and target inhibition (e.g., 4-24 hours).
-
-
Substrate Addition:
-
Add the cell-permeable fluorogenic HDAC substrate to each well.
-
Incubate at 37°C for 1-2 hours to allow for intracellular deacetylation.[27]
-
-
Lysis and Signal Development:
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[28]
-
Data Analysis:
-
Subtract the background fluorescence from "no cell" control wells.
-
Calculate the percent inhibition relative to the vehicle control (maximum activity) and the positive control inhibitor (minimum activity).
-
Plot percent inhibition vs. compound concentration to determine the cellular IC50 for HDAC activity.
References
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Identification of four potential epigenetic modulators from the NCI structural diversity library using a cell-based assay. (n.d.). Nature. Retrieved from [Link]
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Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Cell-based Epigenetic Assays, Epigenetic Drug Discovery Service. (n.d.). CD BioSciences. Retrieved from [Link]
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Preparation and Biochemical Analysis of Classical Histone Deacetylases. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Kinase Activity Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
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MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). Protocol. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]
-
Histone Deacetylase Activity Assay. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Histone Deacetylase (HDAC) Assay. (n.d.). EpigenTek. Retrieved from [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. (2020). PubMed. Retrieved from [Link]
-
An Overview of Epigenetic Assays. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Principle of the cellular thermal shift assay (CETSA). (n.d.). ResearchGate. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]
-
Principle of NanoBRET target engagement. (n.d.). ResearchGate. Retrieved from [Link]
-
Western Blot Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Western Blot-Preparation Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. (2010). PubMed Central (PMC). Retrieved from [Link]
-
1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. (2011). PubMed. Retrieved from [Link]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. (2017). PubMed Central (PMC). Retrieved from [Link]
-
Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. (2009). PubMed. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Studies of Drugs Synthesized with 1-(Piperidin-4-yl)urea Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential of the 1-(Piperidin-4-yl)urea Scaffold
The 1-(Piperidin-4-yl)urea scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile backbone for the synthesis of a diverse array of therapeutic agents.[1][2] Its significance lies in the ability of the urea functionality to form stable hydrogen bonds with biological targets, such as enzymes and receptors, thereby modulating their activity.[1] This core structure has been successfully incorporated into compounds targeting a range of diseases. For instance, derivatives have been developed as potent and selective inhibitors of soluble epoxide hydrolase (sEH) for the treatment of hypertension and dysglycemia, as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists with potential applications in metabolic disorders, and as neuroprotective agents.[3][4][5][6]
Given the promising in vitro profiles of novel compounds synthesized from 1-(Piperidin-4-yl)urea hydrochloride, the subsequent critical phase in their development is rigorous in vivo evaluation.[7] Preclinical animal studies are indispensable for understanding a drug candidate's behavior within a complex biological system, providing essential data on its efficacy, safety, and pharmacokinetic profile before it can be considered for human trials.[7][8][9]
This guide provides a comprehensive overview of the principles and methodologies for conducting in vivo studies on this class of compounds. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Part 1: Foundational Principles of Preclinical In Vivo Study Design
A well-designed in vivo study is fundamental to generating reliable and reproducible data.[10][11] The initial steps involve careful planning and consideration of several key factors.[8][12]
Hypothesis-Driven Research and Ethical Considerations
Every in vivo experiment should be designed to test a specific hypothesis.[10] For a novel 1-(Piperidin-4-yl)urea derivative, a primary hypothesis might be that the compound will exhibit a certain therapeutic effect in a relevant disease model.
Ethical considerations are paramount in animal research. The "3Rs" principle—Replacement, Reduction, and Refinement—should guide all study design:[11]
-
Replacement: Use of non-animal methods whenever possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant results.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[13]
Selection of an Appropriate Animal Model
The choice of animal model is critical and depends on the therapeutic target and disease indication.[8] For example:
-
Hypertension: Angiotensin-II-induced hypertension in rats is a relevant model for testing sEH inhibitors.[3]
-
Oncology: For anticancer drug candidates, a variety of mouse models are available, including cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and humanized mouse models that incorporate components of the human immune system.[14][15][16][17]
-
Metabolic Disorders: Diet-induced obesity models in mice can be used to assess effects on dysglycemia.[3]
The selected model should mimic the human disease state as closely as possible to ensure the clinical relevance of the findings.[17]
Pre-procedural Planning and Methodology
Before the experimental phase, a detailed plan is essential.[12] This includes:
-
Route of Administration: The route should align with the intended clinical use. Oral administration is common for small molecule drugs.[7][18]
-
Dose Selection: Initial doses are often informed by in vitro potency and preliminary toxicity data.
-
Vehicle Formulation: The drug must be dissolved or suspended in a non-toxic vehicle. The characteristics of the vehicle should be well-understood.[19]
-
Study Endpoints: These are the parameters that will be measured to assess the drug's effects and must be clearly defined before the study begins.[12]
Caption: Workflow for a typical preclinical pharmacokinetic study.
Data Presentation
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.08 (5 min) | 1.0 |
| AUC (ng*h/mL) | 2500 | 5500 |
| t1/2 (h) | 3.5 | 4.0 |
| Bioavailability (%) | - | 44% |
| Table 1: Example pharmacokinetic data for a hypothetical 1-(Piperidin-4-yl)urea derivative. |
Part 3: Pharmacodynamic (PD) Studies
Pharmacodynamics is the study of what the drug does to the body, assessing the drug's effect on its intended target. [20]
Objective and Rationale
PD studies aim to demonstrate that the drug engages with its target in vivo and produces a biological response. This can be measured through:
-
Target Engagement Biomarkers: Measuring the direct interaction of the drug with its target (e.g., enzyme inhibition).
-
Proximal Pharmacodynamic Biomarkers: Measuring a downstream effect of target engagement.
-
Efficacy Readouts: Assessing the overall therapeutic effect in a disease model.
For an sEH inhibitor, a PD assay could measure the ratio of substrate to product of the sEH enzyme in the blood. [3]For an MCH-R1 antagonist, one might measure changes in food intake or body weight.
Protocol: Ex Vivo Enzyme Inhibition Assay
This protocol is designed to assess the in vivo target engagement of an enzyme inhibitor.
Materials:
-
Dosed animal tissues or blood
-
Buffer solutions
-
Substrate for the target enzyme
-
Analytical equipment (e.g., LC-MS/MS, spectrophotometer)
Procedure:
-
In Vivo Dosing: Dose animals with the test compound at various dose levels and a vehicle control.
-
Tissue/Blood Collection: At a specific time point post-dosing (often at Tmax), collect the relevant tissue or blood.
-
Homogenate/Lysate Preparation: Process the tissue to prepare a homogenate or lysate containing the target enzyme.
-
Ex Vivo Enzyme Assay:
-
Add a known concentration of the enzyme's substrate to the lysate.
-
Incubate for a specific period at a controlled temperature.
-
Stop the reaction.
-
-
Quantification: Measure the amount of product formed. The level of product formation will be inversely proportional to the in vivo activity of the inhibitor. [21][22]6. Data Analysis: Compare the enzyme activity in the treated groups to the vehicle control group to determine the percentage of in vivo enzyme inhibition at each dose level.
Caption: Potential signaling pathway for an MCH-R1 antagonist.
Part 4: Preliminary Toxicology Studies
Toxicology studies are essential for defining the safety profile of a new drug candidate. [18]An acute toxicity study is often one of the first in vivo safety assessments performed. [23]
Objective and Rationale
The goal of an acute oral toxicity study is to determine the adverse effects that occur within a short time after administering a single large dose of a substance. [19]These studies help to:
-
Identify the median lethal dose (LD50).
-
Inform dose selection for subsequent studies.
-
Classify the compound according to the Globally Harmonised System (GHS). [24] OECD guidelines provide standardized procedures for these studies, such as the Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425). [24][25][26]
Protocol: Acute Oral Toxicity - Limit Test (Adapted from OECD 423)
The limit test is used when the test substance is expected to have low toxicity. [23] Materials:
-
Test compound
-
Vehicle
-
Female rats (the preferred species) [19][23]* Standard laboratory diet and water [19] Procedure:
-
Animal Selection: Use healthy, young adult female rats. They should be nulliparous and non-pregnant. [19]2. Housing: House animals in appropriate conditions (e.g., 22°C ± 3°C, 12-hour light/dark cycle). [19]3. Dosing:
-
Administer a single oral dose of 2000 mg/kg to a group of 3 animals.
-
The volume administered should generally not exceed 1 mL/100 g body weight for non-aqueous solutions. [19]4. Observation:
-
Observe animals closely for the first few hours post-dosing, and then daily for a total of 14 days. [23] * Record all signs of toxicity, including changes in skin, fur, eyes, and behavior. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
-
Record body weights at regular intervals.
-
-
Endpoint:
-
If no mortality is observed, the LD50 is considered to be greater than 2000 mg/kg, and no further testing is needed.
-
If mortality occurs, further testing with lower doses may be required to determine the toxicity class.
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and a gross necropsy is performed. [12]
Data Presentation
| Animal ID | Dose (mg/kg) | Clinical Signs | Body Weight Change (Day 14 vs. Day 0) | Necropsy Findings |
| Rat 1 | 2000 | Mild lethargy on Day 1, resolved by Day 2 | +15g | No abnormalities |
| Rat 2 | 2000 | No observable signs | +18g | No abnormalities |
| Rat 3 | 2000 | No observable signs | +16g | No abnormalities |
| Table 2: Example data from an acute oral toxicity limit test. |
Conclusion
The in vivo evaluation of drug candidates derived from the this compound scaffold is a multi-faceted process that requires careful planning and execution. By systematically conducting pharmacokinetic, pharmacodynamic, and toxicological studies, researchers can build a comprehensive profile of a compound's properties. This data is essential for making informed decisions about the continued development of a potential new medicine and for ensuring its safety and efficacy before advancing to clinical trials.
References
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.).
- Acute Toxicity by OECD Guidelines | PPTX - Slideshare. (n.d.).
- Decoding Animal Models in Oncology Research - My Healing Community. (n.d.).
- Murine Pharmacokinetic Studies - PMC - NIH. (n.d.).
- In Vivo Preclinical Mouse Models - Champions Oncology. (n.d.).
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15).
- Acute Toxicity Studies | OECD 420 and OECD 423 - YouTube. (2020, May 21).
- OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP)). (1987, February 24).
- In Vivo PK/PD Study Services | Reaction Biology. (n.d.).
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (n.d.).
- Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD. (n.d.).
- General Principles of Preclinical Study Design - PMC - NIH. (n.d.).
- In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. (2025, August 3).
- Pharmacokinetics Studies in Mice or Rats - Bienta. (n.d.).
- Small Animal In Vivo PK Service - Creative Biolabs. (n.d.).
- Designing an In Vivo Preclinical Research Study - MDPI. (n.d.).
- Designing an In Vivo Preclinical Research Study - Preprints.org. (2023, August 22).
- Best Practices For Preclinical Animal Testing - BioBoston Consulting. (2025, January 9).
- 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed. (2010, December 13).
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.).
- Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC - PubMed Central. (n.d.).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.).
- Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025, February 24).
- In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed. (n.d.).
- Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 29).
- Regulatory Knowledge Guide for Small Molecules | NIH's Seed. (n.d.).
- (PDF) 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - ResearchGate. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- In Vitro and In Vivo Studies and Drug Discovery - Cole-Parmer. (2024, August 5).
- Webinar: Designing Your In Vivo Studies - YouTube. (2022, January 28).
- Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC - PubMed Central. (2019, June 12).
- Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed. (2009, August 1).
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
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Application Note: Leveraging 1-(Piperidin-4-yl)urea Hydrochloride as a Versatile Linker for PROTAC Development
Abstract
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The success of a PROTAC is critically dependent on the chemical linker that connects the target protein ligand to the E3 ligase ligand. This application note provides a detailed guide for researchers on the strategic use of 1-(Piperidin-4-yl)urea hydrochloride , a linker building block that offers a unique combination of rigidity and hydrophilicity. We will explore the rationale behind its use, provide detailed, field-tested protocols for its incorporation into a model PROTAC, and outline methodologies for the subsequent biological evaluation of the final degrader molecule.
The PROTAC Concept: A Mechanistic Overview
PROTACs are heterobifunctional molecules comprising three key components: a "warhead" that binds a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex.[2] This complex acts as a platform for the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to catalyze further degradation cycles.[3]
Caption: The catalytic cycle of a PROTAC molecule.
The Linker: The Keystone of PROTAC Design
While the warhead and anchor provide specificity, the linker's composition, length, and attachment points are paramount for the efficacy of the PROTAC.[1] The linker must be optimized to allow for the formation of a stable and productive ternary complex, avoiding steric clashes while maintaining favorable physicochemical properties.[4] Historically, simple alkyl and polyethylene glycol (PEG) chains were common, but the field is shifting towards more sophisticated linkers that impart specific properties.[1]
The incorporation of rigid heterocyclic scaffolds, such as piperidine or piperazine, has become a key strategy.[1][5] Rigidity reduces the entropic penalty of forming the ternary complex, potentially leading to higher degradation potency.[5] Furthermore, these motifs can be used to tune the solubility and metabolic stability of the final PROTAC molecule.[2][6]
Focus on this compound Linker
The this compound building block offers a compelling combination of features for advanced PROTAC design.
Chemical Properties and Rationale for Use
The structure combines a rigid piperidine ring with a polar urea group.
-
Piperidine Ring: This saturated heterocycle introduces conformational restraint, limiting the flexibility of the linker. This pre-organization can facilitate more effective ternary complex formation.[5] As a basic amine, it can also be protonated at physiological pH, potentially improving the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2]
-
Urea Moiety: The urea group is a versatile chemical handle. It is a hydrogen bond donor and acceptor, which can contribute to stabilizing interactions within the ternary complex. Its polarity also aids in improving the overall solubility and ADME properties of the PROTAC. Synthetically, it provides a robust connection point for coupling to either the warhead or the E3 ligase ligand.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 1190194-60-5 | [3] |
| Molecular Formula | C₆H₁₄ClN₃O | N/A |
| Molecular Weight | 179.65 g/mol | N/A |
| Key Features | Rigid piperidine core, polar urea group, secondary amine handle. | [2][5] |
Synthetic Connectivity
This linker building block offers two primary points for synthetic elaboration. The secondary amine of the piperidine ring can be functionalized (e.g., via alkylation or reductive amination), and the terminal primary amine of the urea moiety can be used to form amide bonds or other linkages after appropriate synthetic transformations.
Caption: Structure and connectivity of the piperidinylurea linker.
Application Protocol: Synthesis of a Model PROTAC
This section provides a representative protocol for the synthesis of an ERK1/2-degrading PROTAC, analogous to compound B1-10J , which utilizes a 1-(piperidin-4-yl)-3-aryl-urea core structure.[7] This protocol demonstrates the formation of the urea linkage and subsequent coupling to E3 ligase and POI ligands.
Disclaimer: This protocol is for informational purposes and should be adapted and optimized by qualified personnel in a suitable laboratory setting. All necessary safety precautions must be taken.
Synthetic Workflow Overview
The synthesis is a multi-step process involving the creation of the core urea-piperidine intermediate, followed by sequential coupling to the VHL E3 ligase ligand and the ERK1/2 inhibitor warhead.
Caption: General synthetic workflow for a urea-linked PROTAC.
Step-by-Step Synthesis
Step 1: Synthesis of the Core Urea-Piperidine Intermediate This step creates the central part of the linker. The example uses an aryl isocyanate, but this can be adapted.
-
Materials: Tert-butyl 4-aminopiperidine-1-carboxylate, an appropriate aryl isocyanate (e.g., 1-fluoro-4-isocyanatobenzene), Dichloromethane (DCM), Triethylamine (TEA).
-
Procedure: a. Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). b. Add TEA (1.2 eq) to the solution and cool to 0 °C. c. Add the aryl isocyanate (1.1 eq) dropwise to the cooled solution. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Monitor the reaction by TLC or LC-MS until the starting material is consumed. f. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the Boc-protected urea intermediate. h. Self-Validation: Confirm the structure and purity via ¹H NMR and LC-MS. The expected mass corresponding to the product should be the dominant peak.
Step 2: Coupling with the E3 Ligase Ligand This step attaches the VHL ligand.
-
Materials: Boc-protected urea intermediate from Step 1, a suitable VHL ligand derivative (e.g., one with a carboxylic acid for amide coupling), HATU, DIPEA, anhydrous DMF.
-
Procedure: a. First, deprotect the Boc group from the urea intermediate using Trifluoroacetic acid (TFA) in DCM. After deprotection is complete (monitored by LC-MS), remove the solvent and TFA under vacuum to obtain the amine salt. b. In a separate flask, dissolve the VHL ligand-acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes to activate the acid. c. Add the deprotected urea-piperidine amine salt (1.1 eq) to the activated VHL ligand solution. d. Stir at room temperature for 4-6 hours, monitoring by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and salts. f. Dry, concentrate, and purify by column chromatography or preparative HPLC to obtain the VHL-Linker conjugate. g. Self-Validation: Confirm the product structure and purity by ¹H NMR, LC-MS, and HPLC.
Step 3: Final Coupling with the POI Warhead This final step attaches the ERK1/2 inhibitor to complete the PROTAC.
-
Materials: VHL-Linker conjugate from Step 2, a suitable ERK1/2 inhibitor with a reactive handle (e.g., a phenol for SₙAr reaction with the fluoro-aryl group on the linker), Potassium Carbonate (K₂CO₃), anhydrous DMF.
-
Procedure: a. Dissolve the VHL-Linker conjugate (1.0 eq) and the ERK1/2 inhibitor (1.2 eq) in anhydrous DMF. b. Add K₂CO₃ (3.0 eq) to the mixture. c. Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS. d. After completion, cool the reaction, dilute with water, and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. f. Purify the final PROTAC compound using preparative HPLC. g. Self-Validation: The final compound must be rigorously characterized. Obtain ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC purity data (>95% is typically required for biological assays).
Application Protocol: Biological Evaluation
Once synthesized and purified, the PROTAC's biological activity must be assessed.[5][8][9]
Western Blot for Protein Degradation
This is the primary assay to confirm the PROTAC's intended function.
-
Cell Culture: Plate a relevant cancer cell line (e.g., HCT116 for an ERK1/2 degrader) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-response of the synthesized PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. b. Incubate with a primary antibody against the target protein (e.g., anti-ERK1/2) overnight at 4 °C. c. Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to confirm equal protein loading. d. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Develop with an ECL substrate and image the blot.
-
Data Analysis (Self-Validation): Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. A dose-dependent decrease in the POI signal relative to the vehicle control confirms degradation. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation) from the dose-response curve.[7]
Anti-Proliferative Assay
This assay determines the functional consequence of degrading the target protein.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat with a serial dilution of the PROTAC for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Plot the cell viability against the PROTAC concentration and fit a dose-response curve to calculate the IC₅₀ (concentration for 50% inhibition of proliferation).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Synthesis: Low yield in coupling steps. | Incomplete activation of carboxylic acid; poor solubility of reactants; steric hindrance. | Ensure reagents are anhydrous. Increase equivalents of coupling agents (HATU/DIPEA). Try a different solvent system (e.g., NMP). Increase reaction temperature. |
| Synthesis: Multiple products/impurities. | Side reactions; incomplete deprotection; reagent degradation. | Purify intermediates at each step. Confirm complete deprotection by LC-MS before proceeding. Use fresh, high-quality reagents. |
| Biology: No protein degradation observed. | Poor cell permeability; unstable PROTAC; unproductive ternary complex formation. | Check calculated LogP. Synthesize analogs with different linker lengths or compositions. Confirm PROTAC stability in cell media via LC-MS. |
| Biology: "Hook Effect" (less degradation at high conc.). | Formation of binary (POI-PROTAC, E3-PROTAC) complexes instead of the ternary complex. | This is an expected phenomenon for many PROTACs. Ensure the dose-response curve covers a wide range to identify the optimal degradation concentration. |
| Biology: High variability in Western Blots. | Inconsistent protein loading; issues with antibody quality or transfer efficiency. | Perform a BCA assay and load equal protein amounts meticulously. Validate primary antibodies. Use a reliable loading control. Check transfer buffer and conditions. |
Conclusion
The this compound linker is a powerful tool for the modern PROTAC designer. Its structure provides a balance of rigidity and polarity that can be leveraged to create potent and selective protein degraders with favorable drug-like properties. The synthetic protocols and evaluation methodologies outlined in this note, using a real-world ERK1/2 degrader as a model, provide a solid foundation for researchers to incorporate this versatile linker into their own targeted protein degradation programs.
References
-
He, M., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Pharmaceuticals, 16(11), 1603. [Link]
-
Jones, R. M., et al. (2011). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters, 21(3), 983–988. [Link]
-
Zhang, C., et al. (2021). Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment. Bioorganic & Medicinal Chemistry, 45, 116331. [Link]
-
Testa, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(36), 23531–23539. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Hughes, S. J., & Ciulli, A. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(9), 1039–1051. [Link]
-
Ronzio, R. A., et al. (2013). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. Bioorganic & medicinal chemistry letters, 23(11), 3252–3256. [Link]
-
El-Gamal, M. I., et al. (2021). Synthesis and biological evaluation of a new class of azole urea compounds as Akt inhibitors with promising anticancer activity. European Journal of Medicinal Chemistry, 223, 113645. [Link]
- Gilead Sciences, Inc. (2023). Patent WO 2023/122615 A1.
-
Kiprof, P., et al. (2022). ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1. Biochemical Journal, 479(1), 107-124. [Link]
-
Chen, J. Z., et al. (2012). Pharmacokinetics and Pharmacodynamics of AR9281, an Inhibitor of Soluble Epoxide Hydrolase, in Single- and Multiple-Dose Studies in Healthy Human Subjects. Journal of Clinical Pharmacology, 52(1), 59-70. [Link]
-
Shcherbakov, D., & Kozlov, V. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-328. [Link]
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- 3. benchchem.com [benchchem.com]
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- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 1-(Piperidin-4-yl)urea Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in pharmaceutical development: improving the solubility of 1-(Piperidin-4-yl)urea hydrochloride derivatives. The inherent chemical structures of these compounds often lead to poor aqueous solubility, which can significantly hinder their therapeutic application and development.[1][2][3][4] This resource offers a structured approach to systematically address and overcome these solubility hurdles.
Troubleshooting Guide: Common Solubility Issues and Immediate Actions
This section addresses specific, frequently encountered problems in a direct question-and-answer format, providing immediate, actionable advice.
Question 1: My this compound derivative has extremely low solubility in neutral aqueous buffers (e.g., PBS pH 7.4), making in vitro assays challenging. What is my first step?
Answer: The primary reason for poor solubility in neutral pH is that the piperidine ring, a basic moiety, is not sufficiently protonated to form the more soluble salt.[5] The hydrochloride salt form is intended to improve solubility, but its effectiveness is highly pH-dependent.
Immediate Action: pH Adjustment. Your most immediate and impactful first step is to lower the pH of your aqueous medium.
-
Rationale: By decreasing the pH to a more acidic range (e.g., pH 2-4), you increase the protonation of the basic nitrogen atom in the piperidine ring, favoring the formation of the more water-soluble piperidinium salt.[5]
-
Protocol: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0, 2.0) using a suitable buffer system like citrate or phosphate. Attempt to dissolve your compound in each of these buffers to determine the pH at which you achieve the desired concentration. Be mindful that strongly acidic conditions could potentially cause degradation of your compound over time.[5]
Question 2: I've tried lowering the pH, but the solubility is still insufficient for my required stock concentration. What's the next logical step?
Answer: When pH modification alone is not enough, the introduction of a water-miscible organic co-solvent is a standard and effective strategy.[6][7][8][9] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the nonpolar regions of your molecule.[10]
Immediate Action: Introduce a Co-solvent. Commonly used co-solvents in pharmaceutical research include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[6][7]
-
Workflow:
-
First, attempt to dissolve the compound in 100% of a selected co-solvent (e.g., DMSO) to create a high-concentration stock.
-
Then, perform a stepwise dilution of this stock into your aqueous buffer. It's crucial to add the stock solution to the buffer slowly while vortexing to avoid immediate precipitation.
-
If precipitation occurs, you may need to increase the percentage of the co-solvent in your final solution. However, be mindful of the tolerance of your experimental system (e.g., cell-based assays) to the co-solvent, as high concentrations can be toxic.
-
Question 3: My compound precipitates out of the co-solvent/buffer mixture upon standing or during storage, even at room temperature. How can I resolve this instability?
Answer: This issue often points to the formation of a supersaturated solution that is not thermodynamically stable. The compound may be slowly crashing out of solution as it equilibrates.
Immediate Actions:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions immediately before each experiment to ensure consistency and avoid using a solution where the concentration has changed due to precipitation.[6]
-
Lower Stock Concentration: Preparing a more dilute stock solution can prevent it from being supersaturated and thus more stable over time.[6]
-
Store at Room Temperature: If the compound's stability permits, storing stock solutions at room temperature can sometimes prevent precipitation that might be induced by lower temperatures (e.g., 4°C).[6]
Frequently Asked Questions (FAQs)
This section provides a broader understanding of the principles and advanced techniques for solubility enhancement.
Q1: Why are this compound derivatives often poorly soluble?
A1: The solubility of these compounds is a delicate balance between the polar urea and hydrochloride components and the often nonpolar piperidine ring and its substituents. While the nitrogen on the piperidine ring can be a hydrogen bond acceptor, the overall structure can be quite lipophilic, leading to poor aqueous solubility.[6] The urea moiety itself can participate in strong intermolecular hydrogen bonding, which can favor the crystal lattice over solvation in water.[3]
Q2: Beyond pH and co-solvents, what are more advanced strategies for improving solubility for in vivo studies?
A2: For preclinical and clinical development, more sophisticated formulation strategies are often necessary to improve oral bioavailability.[11][12] These include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[13][14][15] The amorphous form has higher free energy and is generally more soluble than the stable crystalline form.[15][16][17] ASDs can be prepared using techniques like spray drying or hot-melt extrusion.[14][15]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[6] They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that has significantly improved aqueous solubility.[5][6]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be employed.[10][11][18] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion in the gastrointestinal tract, enhancing drug solubilization and absorption.[11]
-
Co-crystallization: This involves forming a crystalline solid that contains the active pharmaceutical ingredient (API) and a benign co-former in a specific stoichiometric ratio.[19] Co-crystals can exhibit different physicochemical properties, including improved solubility and dissolution rate, compared to the API alone.[19]
Q3: How does the specific salt form (hydrochloride) impact solubility, and are there alternatives?
A3: The hydrochloride salt is one of the most common salt forms used to improve the solubility of basic drugs.[2][20] However, its effectiveness can be limited by a "common ion effect," where the presence of chloride ions in the dissolution medium (e.g., in the stomach) can suppress the dissolution of the hydrochloride salt.[21][22][23] Exploring alternative salt forms (e.g., mesylate, sulfate, tartrate) is a standard part of preclinical development to find a salt with optimal physicochemical properties, including solubility and stability.[20]
Q4: Can urea or its derivatives be used as excipients to improve the solubility of my compound?
A4: Yes, urea and its derivatives are known to act as hydrotropic agents.[10][24] Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) increases the aqueous solubility of another solute.[2][24] Urea can enhance the solubility of poorly soluble drugs, and this effect can be even more pronounced with substituted ureas like methylurea or ethylurea.[3][24] This strategy could be particularly interesting for 1-(Piperidin-4-yl)urea derivatives due to the structural similarities.
Experimental Protocols and Data
Protocol 1: Systematic pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of 50 mM buffers (e.g., citrate-phosphate) with pH values ranging from 2.0 to 8.0 in 1.0 pH unit increments.
-
Sample Preparation: Add an excess amount of the this compound derivative to a known volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Plotting: Plot the measured solubility (e.g., in mg/mL) as a function of pH.
Table 1: Illustrative pH-Solubility Data for a Hypothetical Derivative
| pH | Approximate Solubility (mg/mL) |
| 2.0 | 5.5 |
| 3.0 | 2.1 |
| 4.0 | 0.8 |
| 5.0 | 0.2 |
| 6.0 | < 0.1 |
| 7.0 | < 0.05 |
| 7.4 | < 0.05 |
| 8.0 | < 0.01 |
This data illustrates the typical pH-dependent solubility profile, with significantly higher solubility in acidic conditions.
Visualizing Solubility Enhancement Strategies
The following diagram illustrates the decision-making workflow for addressing solubility issues with this compound derivatives.
Sources
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Technical Support Center: Enhancing the Metabolic Stability of Piperidinyl-Urea Compounds
Welcome to the technical support center dedicated to addressing the challenges associated with the metabolic instability of piperidinyl-urea compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common experimental issues, understand the underlying metabolic pathways, and implement effective strategies to enhance the stability and overall pharmacokinetic profile of these important molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of piperidinyl-urea compounds.
Q1: My piperidinyl-urea compound exhibits high clearance in human liver microsomes (HLM). What are the likely metabolic pathways responsible?
A1: The piperidinyl-urea scaffold is susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[1] The most common pathways include:
-
Oxidation of the Piperidine Ring: This is a major metabolic route. Oxidation often occurs at the carbon atoms adjacent (α) to the nitrogen, which can lead to the formation of lactams. Other positions on the ring can also be oxidized. Unsubstituted piperidine rings are particularly vulnerable.
-
N-Dealkylation: If the piperidine nitrogen has an alkyl substituent, N-dealkylation is a frequent metabolic pathway, often catalyzed by CYP3A4. This process removes the alkyl group.[1]
-
Urea Hydrolysis: While generally more stable than esters or amides, the urea linkage can undergo hydrolysis, although this is typically a slower process.
-
Aromatic Hydroxylation: If your compound contains aromatic rings, these are common sites for hydroxylation.
Q2: How can I definitively identify the metabolic "soft spots" on my molecule?
A2: Identifying the precise points of metabolic attack is crucial. The most effective method is a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system like human liver microsomes (HLM) or hepatocytes. The resulting mixture is then analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to determine the structures of the metabolites.[1] Computational tools can also predict likely sites of metabolism and guide your experimental work.
Q3: What are the primary medicinal chemistry strategies to improve the metabolic stability of the piperidine ring?
A3: Once you have identified the metabolic hotspots, you can employ several strategies:
-
Blocking Sites of Metabolism: Introduce sterically hindering groups, such as methyl or fluoro groups, at or near the site of metabolism. This can physically block the enzyme's access to the labile position.[1]
-
Deuteration: Replacing a hydrogen atom with a deuterium atom at a metabolically weak C-H bond can slow down metabolism. This is due to the kinetic isotope effect, where the stronger C-D bond is more difficult for enzymes to break.[1]
-
Bioisosteric Replacement: This involves substituting the piperidine ring with a different, less metabolically labile ring system that preserves the key binding interactions. Common bioisosteres for piperidine include azetidines, pyrrolidines, morpholines, and spirocyclic systems like azaspiro[3.3]heptanes.[1]
-
Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of your compound can decrease its affinity for metabolic enzymes, thereby improving stability. This can be achieved by introducing polar groups or heteroatoms.[1]
Q4: Can the urea functional group itself contribute to poor metabolic stability?
A4: The urea moiety is generally considered to be relatively stable to metabolism. However, it can influence the overall properties of the molecule in ways that indirectly affect stability. For instance, the urea group can contribute to poor solubility, which can complicate in vitro assays and in vivo absorption. In some cases, N-dealkylation can occur on substituted ureas.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental issues.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High variability in microsomal stability data between experiments. | - Inconsistent microsome quality or storage.- Pipetting errors, especially with viscous DMSO stock solutions.- Degradation of NADPH cofactor. | - Aliquot and store microsomes at -80°C. Avoid repeated freeze-thaw cycles.- Use positive displacement pipettes for viscous solutions.- Prepare fresh NADPH solutions for each experiment. |
| Compound appears unstable in the absence of NADPH. | - Chemical instability in the assay buffer.- Degradation by other microsomal enzymes (e.g., esterases if an ester is present). | - Run a control incubation without microsomes to assess buffer stability.- If an ester is present, consider esterase-mediated hydrolysis. |
| In silico predictions of metabolic soft spots do not match experimental MetID results. | - The prediction algorithm may not be well-suited for your specific chemical class.- Unique steric or electronic features of your molecule may direct metabolism to unexpected sites. | - Trust the experimental data. Use the MetID results to guide your next design cycle.- Consider using multiple prediction software to see if a consensus emerges. |
| Structural modifications to improve stability lead to a significant loss of potency. | - The modification may disrupt a key binding interaction with the target protein.- The new analog may have poor solubility, leading to artificially low activity in the assay. | - Analyze the structure-activity relationship (SAR) to understand which modifications are tolerated.- Use co-crystal structures, if available, to guide modifications.- Measure the solubility of new analogs. |
Section 3: Experimental Protocols
Here are detailed protocols for key in vitro experiments to assess and troubleshoot the metabolic stability of your piperidinyl-urea compounds.
Protocol 1: In Vitro Microsomal Stability Assay
This assay determines the rate at which your compound is metabolized by liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw the HLM on ice.
-
Prepare the reaction mixture by adding HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
-
Incubation:
-
Pre-warm the reaction mixture and the NADPH regenerating system at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the reaction mixture.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg protein/mL).
-
Protocol 2: Metabolite Identification (MetID) using LC-MS/MS
This protocol outlines the general steps for identifying the metabolites of your piperidinyl-urea compound.
Materials:
-
Same as for the microsomal stability assay, but with a higher concentration of the test compound (e.g., 10 µM) to facilitate metabolite detection.
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
Procedure:
-
Incubation:
-
Follow the incubation procedure from the microsomal stability assay, but use a higher concentration of your test compound.
-
Collect samples at a single time point (e.g., 60 minutes) or multiple time points.
-
-
Sample Preparation:
-
Process the samples as described in the microsomal stability assay.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Acquire data in both full scan mode and data-dependent MS/MS mode.
-
-
Data Analysis:
-
Compare the chromatograms of the incubated samples with a control sample (time 0 or no NADPH) to identify potential metabolite peaks.
-
Extract the accurate mass of the potential metabolites and propose possible elemental compositions.
-
Analyze the MS/MS fragmentation patterns of the parent compound and the metabolites to elucidate the site of metabolic modification.
-
Section 4: Data Presentation
The following table provides representative data on how different structural modifications can improve the metabolic stability of piperidinyl compounds.
| Compound | Modification | t1/2 in HLM (min) | Fold Improvement | Reference |
| Parent Piperazine | - | 3 | - | [2] |
| Analog with gem-dimethyl group | Steric hindrance | 105 | 35 | [2] |
| Parent Piperidine | - | <15 | - | [3] |
| Piperidine with reduced logD | Lower lipophilicity | >120 | >8 | [3] |
Section 5: Visualizations
The following diagrams illustrate key concepts and workflows for overcoming the metabolic instability of piperidinyl-urea compounds.
Diagram 1: Common Metabolic Pathways
Caption: Common metabolic pathways for piperidinyl-urea compounds.
Diagram 2: Experimental Workflow for Improving Metabolic Stability
Caption: A typical workflow for identifying and addressing metabolic liabilities.
Diagram 3: Strategies for Structural Modification
Caption: Key strategies to enhance the metabolic stability of piperidinyl-urea compounds.
References
-
Gajula, S. N. R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
-
Di, L., & Kerns, E. H. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1429-1433. [Link]
-
Pilling, C., et al. (2019). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. European Journal of Medicinal Chemistry, 182, 111627. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for 1-(Piperidin-4-yl)urea hydrochloride reaction products
Welcome to the technical support center for the purification of 1-(Piperidin-4-yl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question 1: My final product is a sticky solid or oil instead of a crystalline powder. What's causing this and how can I fix it?
Answer:
"Oiling out" or the formation of a sticky solid is a common issue, particularly with polar, hydrogen-bond-donating molecules like ureas.[1] This typically indicates the presence of impurities that disrupt the crystal lattice formation or that the compound is precipitating from solution too rapidly and above its melting point.[1]
Causality and Actionable Solutions:
-
Impurity Profile: The most likely culprits are unreacted starting materials (e.g., 4-aminopiperidine), by-products from the urea formation step, or residual solvent.
-
Troubleshooting Protocol: Recrystallization Optimization
-
Solvent Selection is Key: The ideal solvent will dissolve your compound when hot but not at room temperature, while impurities remain soluble at all temperatures.[2][3] For this compound, which is highly polar, consider the following solvent systems:
-
Methanol/Water: Urea derivatives often have good solubility in hot methanol and lower solubility in the cold.[2] The addition of water as an anti-solvent can facilitate crystallization.
-
Ethanol/Diethyl Ether: Dissolve the crude product in a minimal amount of hot ethanol and slowly add diethyl ether until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
Isopropanol: Can be an effective single-solvent system.
-
-
Slow Cooling is Crucial: Rapid cooling will cause the product to "crash out" of solution, trapping impurities.[4] Allow the heated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[4]
-
Scratching and Seeding: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solvent-air interface can provide a nucleation site. Alternatively, adding a tiny crystal of pure product (a "seed crystal") can initiate crystallization.
-
Question 2: My NMR analysis shows the presence of unreacted 4-aminopiperidine. How can I remove this impurity?
Answer:
The presence of the starting amine is a frequent issue. Due to its basic nature, it can be effectively removed using an acid-base extraction during the workup.
Causality and Actionable Solutions:
-
Chemical Properties: 4-aminopiperidine is a basic compound. When protonated in an acidic aqueous solution, it becomes a water-soluble salt. 1-(Piperidin-4-yl)urea is also basic but may have different partitioning behavior depending on the pH.
-
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the unreacted 4-aminopiperidine, causing it to move into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Question 3: I'm struggling to remove a very polar, non-basic impurity. Recrystallization isn't working. What are my options?
Answer:
When dealing with highly polar impurities that co-crystallize with your product, column chromatography is the most effective solution. Given the polar nature of this compound, a specialized chromatographic technique may be necessary.
Causality and Actionable Solutions:
-
Chromatographic Principles: The goal is to find a stationary phase and mobile phase combination that allows for differential retention of your product and the impurity.
-
Troubleshooting Protocol: Column Chromatography
-
Normal Phase Chromatography: This is often challenging for very polar compounds.[5] However, using a highly polar mobile phase, such as a gradient of dichloromethane and methanol, can be effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help prevent streaking of basic compounds on the silica gel.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds.[5][6] It utilizes a polar stationary phase (like silica or an amine-functionalized silica) and a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) with a smaller amount of a polar solvent (like water).[6] In this system, polar compounds are well-retained and can be effectively separated.[6]
-
Reversed-Phase Chromatography: If the impurity is significantly more polar than your product, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid) can be used.[7][8] In this case, the more polar impurity will elute earlier than your product.
-
| Technique | Stationary Phase | Typical Mobile Phase | Best For Removing |
| Normal Phase | Silica Gel | Dichloromethane/Methanol | Less polar impurities |
| HILIC | Silica or Amine-Functionalized Silica | Acetonitrile/Water | Very polar impurities |
| Reversed-Phase | C18 Silica | Water/Acetonitrile or Water/Methanol | Significantly more or less polar impurities |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound should be a white to off-white crystalline solid. The melting point can vary depending on purity, but it is a key indicator of the success of your purification. Always compare your experimentally determined melting point to a literature value if available.
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques is recommended for purity confirmation:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the LC chromatogram) and mass confirmation (from the MS).
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.
Q3: Can I use charcoal to decolorize my product?
A3: Yes, activated charcoal can be used to remove colored impurities. However, it should be used judiciously as it can also adsorb your desired product, leading to a lower yield.[1] It is best to add a small amount of charcoal to the hot, dissolved solution before filtering it hot and proceeding with crystallization.[1]
Q4: My yield is very low after purification. What are the common causes?
A4: Low yield can be due to several factors:
-
Incomplete Reaction: If the initial reaction did not go to completion, the yield will naturally be low.[9]
-
Loss During Workup: Product can be lost during extractions if it has some solubility in the aqueous layer.[9][10] Always check the aqueous layers by TLC before discarding them.
-
Overly Aggressive Purification: Using too much charcoal or running a column where the product does not elute cleanly can lead to significant product loss.[1]
-
Recrystallization Issues: Using too much solvent during recrystallization will result in a significant amount of your product remaining in the mother liquor.[1]
Visualizing Purification Workflows
Workflow for Product Isolation and Initial Purification
Caption: Initial workup and isolation of the crude product.
Decision Tree for Final Purification
Caption: Decision-making process for final purification.
References
- Vulcanchem. 1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Benchchem. Column chromatography purification tips for polar acetanilide compounds.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Quora. (2018). Why is methanol used in recrystallization of urea?.
- University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
- Discoveracs.org. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- Google Patents. Crystallization of urea.
- YouTube. (2016). Technique Series: Recrystallization (urea as an example).
- China/Asia On Demand (CAOD). Recrystallization Purification Method for Urea.
- YouTube. (2022). Urea Recrystallization.
- ResearchGate. Flow synthesis of the urea-containing compound library from the piperidin-4-one moiety.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. biotage.com [biotage.com]
- 6. waters.com [waters.com]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. Troubleshooting [chem.rochester.edu]
Identifying and minimizing byproducts in 1-(Piperidin-4-yl)urea hydrochloride reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Piperidin-4-yl)urea hydrochloride. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the synthesis of a high-purity final product. Our approach is grounded in mechanistic understanding and validated analytical techniques to empower you to identify and minimize byproduct formation effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Question 1: My reaction is sluggish, and I'm observing a significant amount of unreacted 4-amino-1-Boc-piperidine. What are the likely causes and how can I improve the conversion rate?
Answer:
Incomplete conversion is a frequent challenge, often stemming from several factors related to the reactivity of the starting materials and the reaction conditions. The synthesis of ureas from amines can be sensitive to moisture, the choice of carbonyl source, and reaction temperature.[1]
-
Causality: The nucleophilicity of the piperidine nitrogen is crucial for its attack on the carbonyl source. If the reaction environment is not optimal, this step can be slow. Moisture can consume reactive intermediates, such as isocyanates, leading to the formation of undesired symmetrical ureas or decomposition of the carbonylating agent.[1][2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Carbonyl Source: While phosgene and its derivatives are effective, they are highly toxic.[1] Safer alternatives like N,N'-carbonyldiimidazole (CDI) or triphosgene can be used.[1] When using CDI, ensure it is of high purity and handled under anhydrous conditions.
-
Temperature Optimization: While room temperature is often sufficient, gentle heating (e.g., 40-50 °C) can sometimes accelerate the reaction. However, be cautious, as excessive heat can promote side reactions.
-
Stoichiometry: A slight excess of the carbonylating agent (e.g., 1.1 equivalents) can help drive the reaction to completion. However, a large excess can lead to the formation of byproducts.
-
Question 2: I'm observing an impurity with a mass corresponding to a di-substituted urea. What is this byproduct and how can I prevent its formation?
Answer:
The formation of a di-substituted urea, specifically N,N'-bis(1-Boc-piperidin-4-yl)urea, is a common byproduct. This occurs when the initially formed isocyanate intermediate reacts with another molecule of 4-amino-1-Boc-piperidine instead of the intended nucleophile.
-
Mechanistic Insight: The classical approach to urea synthesis often involves an isocyanate intermediate.[1] If the concentration of the amine starting material is high relative to the rate of addition of the second amine (in the case of unsymmetrical ureas) or if the isocyanate is particularly reactive, it can be trapped by another molecule of the starting amine.
Caption: Reaction pathways for desired product and dimer byproduct.
-
Minimization Strategies:
-
Controlled Addition: Add the 4-amino-1-Boc-piperidine solution slowly to the solution of the carbonylating agent. This maintains a low concentration of the amine, favoring the formation of the isocyanate intermediate which can then react with the intended nucleophile.
-
Inverse Addition: Alternatively, add the carbonylating agent solution slowly to the amine solution. This can sometimes be effective, but careful monitoring is required.
-
One-Pot Two-Step Synthesis: A practical approach involves the in situ generation of the isocyanate from the Boc-protected amine, followed by the addition of the second amine.[3]
-
Question 3: My final product after deprotection with HCl shows poor solubility and appears to be a mixture. What could be the issue?
Answer:
This issue often points to incomplete deprotection or the presence of multiple salt forms. The Boc (tert-butyloxycarbonyl) protecting group is typically removed under acidic conditions, but incomplete reaction or side reactions during workup can lead to a heterogeneous product.
-
Potential Causes:
-
Incomplete Deprotection: The reaction time may be insufficient, or the concentration of HCl may be too low to fully cleave the Boc group.
-
Formation of Carbonate Salts: If carbon dioxide from the air is not excluded during workup, it can react with the free amine to form carbonate or carbamate salts, which can have different solubility profiles.[2]
-
Residual Solvents: The presence of residual organic solvents can affect the crystallization and solubility of the hydrochloride salt.
-
-
Recommended Actions:
-
Ensure Complete Deprotection: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. If necessary, increase the reaction time or use a more concentrated HCl solution (e.g., 4M HCl in dioxane).
-
Careful Workup: After deprotection, ensure the product is thoroughly washed to remove any unreacted reagents or byproducts. Trituration with a suitable solvent like diethyl ether or MTBE can help to precipitate the desired hydrochloride salt and remove non-polar impurities.
-
Control of Atmosphere: During the final precipitation and filtration steps, working under an inert atmosphere can minimize the formation of carbonate salts.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to identify and quantify byproducts in my reaction mixture?
A1: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most powerful approach.[][5][6]
-
HPLC: Provides excellent separation of the starting materials, product, and byproducts. A reversed-phase C18 column is often a good starting point.[7]
-
MS: When coupled with HPLC (LC-MS), it allows for the determination of the molecular weight of each separated component, which is crucial for identifying unknown impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated byproducts.[5][6][9][10] It can provide detailed information about the connectivity of atoms in the molecule.[11]
Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A2: Yes, safety is paramount.
-
Carbonylating Agents: Reagents like phosgene, triphosgene, and even CDI should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Phosgene and its derivatives are highly toxic and require specialized handling procedures.[1]
-
Acids and Bases: Concentrated acids like HCl and bases used in the workup should be handled with care to avoid skin and eye contact.
-
Solvents: Organic solvents should be used in a fume hood to minimize inhalation.
Q3: Can this reaction be scaled up for larger-scale production? What are the key considerations?
A3: Yes, this reaction can be scaled up, but careful consideration of several factors is necessary.[12][13]
-
Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. Ensure the reactor has adequate cooling capacity.
-
Mixing: Efficient mixing is crucial to maintain homogeneity and prevent localized high concentrations of reagents, which can lead to byproduct formation.
-
Reagent Addition: The rate of addition of reagents should be carefully controlled to manage the reaction exotherm and minimize side reactions.
-
Process Safety Analysis: A thorough process safety analysis should be conducted to identify and mitigate any potential hazards associated with the scale-up.
Experimental Protocols
Protocol 1: Synthesis of 1-(1-Boc-Piperidin-4-yl)urea
This protocol utilizes N,N'-carbonyldiimidazole (CDI) as a safer alternative to phosgene.
Materials:
-
4-amino-1-Boc-piperidine
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia (0.5 M in 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-amino-1-Boc-piperidine (1.0 eq) in anhydrous THF in an oven-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve CDI (1.1 eq) in anhydrous THF.
-
Add the CDI solution dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the formation of the isocyanate intermediate by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the ammonia solution (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(1-Boc-piperidin-4-yl)urea.
Protocol 2: Deprotection to form this compound
Materials:
-
1-(1-Boc-Piperidin-4-yl)urea
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the crude 1-(1-Boc-piperidin-4-yl)urea in a minimal amount of 1,4-dioxane.
-
Add the 4M HCl in 1,4-dioxane solution (5-10 eq) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 2-4 hours).
-
Add diethyl ether to the reaction mixture to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.
Protocol 3: HPLC Method for In-Process Control
This method can be used to monitor the progress of the reaction and identify impurities.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Visualizing the Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis.
References
-
D'Elia, V., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(21), 6549. [Link]
-
Xu, Z., et al. (2019). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 84(23), 15556-15565. [Link]
-
Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]
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Enantia. (n.d.). Impurity profiling and synthesis of standards. [Link]
-
Zhang, Y., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6345. [Link]
-
Rana, A., et al. (2012). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 19(2), 238-256. [Link]
-
L'helgoual'ch, J. M., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4279-4283. [Link]
-
De Bleecker, J. L., et al. (1995). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin), in Human Urine. Journal of Analytical Toxicology, 19(5), 335-340. [Link]
-
Wang, Y., et al. (2013). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Analytical and Bioanalytical Chemistry, 405(14), 4887-4894. [Link]
-
Lu, P. M., & Lanari, D. (n.d.). Flow synthesis of the urea-containing compound library from the piperidin-4-one moiety. Methods in Enzymology. [Link]
-
Zhang, M., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Drug Development Research. [Link]
-
Liu, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(7), 633-638. [Link]
-
Kosswig, K. (2000). Urea. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Lu, Z., et al. (2025). Recent Advances in Solar‐Driven Artificial Photocatalytic Synthesis of Urea. Advanced Functional Materials. [Link]
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Thiele, H., et al. (2014). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Magnetic Resonance in Chemistry, 52(8), 421-430. [Link]
-
Heldebrant, D. J., et al. (2010). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Industrial & Engineering Chemistry Research, 49(4), 1873-1877. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Chromatography Forum. (2014). HPLC Method for Quantification of Urea. [Link]
-
Budarin, V. L., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. The Journal of Physical Chemistry Letters, 12(42), 10436-10441. [Link]
-
Galiullina, A. R., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV. 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. Russian Journal of Organic Chemistry, 56(8), 1337-1344. [Link]
-
De Luca, L. (2016). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Journal of Heterocyclic Chemistry, 53(5), 1624-1628. [Link]
-
Du, J., et al. (2023). Urea as an Amine Source to Synthesize Primary Aromatic Amines via Nickel‐Mediated C−H Amination. European Journal of Organic Chemistry, 26(23), e202300262. [Link]
-
Pérez-Ramírez, J., et al. (2023). Upscaling the urea method synthesis of CoAl layered double hydroxides. Chemical Engineering Journal, 474, 145698. [Link]
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Technical Support Center: Optimizing Coupling Reactions with 1-(Piperidin-4-yl)urea Hydrochloride
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 1-(Piperidin-4-yl)urea hydrochloride. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of amide coupling reactions involving this versatile building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your reaction outcomes.
Introduction: The Chemistry of this compound
This compound is a valuable bifunctional molecule. It features a secondary amine on the piperidine ring, which serves as the primary nucleophile for amide bond formation, and a urea moiety that can influence solubility and participate in hydrogen bonding. The compound is supplied as a hydrochloride salt, a critical factor that must be addressed during reaction setup. The secondary amine on the piperidine ring is the desired site of acylation. The urea nitrogens are significantly less nucleophilic and are generally not expected to compete under standard amide coupling conditions.
The predicted pKa of the protonated piperidine nitrogen is approximately 10.4, similar to that of 4-aminopiperidine[1][2][3]. This means a suitable base must be used in stoichiometric amounts to deprotonate the piperidinium hydrochloride, liberating the free secondary amine to act as a nucleophile.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the setup of coupling reactions with this compound.
Q1: Why is my reaction failing when I use this compound directly? Do I need to perform a separate free-basing step?
A1: Your reaction is likely failing because the piperidine nitrogen, your nucleophile, is protonated as a hydrochloride salt. In this state, it is not nucleophilic and cannot react with the activated carboxylic acid. It is essential to add a base to the reaction mixture to neutralize the hydrochloride salt in situ. A separate, classical free-basing extraction is usually unnecessary and can lead to material loss. The in situ neutralization is a more efficient and common practice in modern medicinal chemistry[4][5].
Q2: What is the best type of base to use, and how much should I add?
A2: The ideal base is a non-nucleophilic, sterically hindered tertiary amine. This prevents the base itself from competing with your primary nucleophile. The most common choices are N,N-diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (TEA).
-
Stoichiometry: You need at least 1.0 equivalent of the base to neutralize the hydrochloride salt. However, many coupling reactions, especially those using uronium/aminium salt reagents like HATU, require an additional excess of base to facilitate the reaction. Therefore, a total of 2.0 to 3.0 equivalents of base relative to the carboxylic acid is a standard starting point[6][7].
Q3: Which solvent should I choose for my coupling reaction?
A3: The choice of solvent is critical for ensuring all reactants are fully dissolved. This compound is a polar salt. While no specific solubility data is published, analogous compounds like guanidine hydrochloride show good solubility in polar aprotic solvents[8].
| Solvent | Recommendation | Rationale |
| DMF (Dimethylformamide) | Highly Recommended | Excellent solubilizing power for polar starting materials, including amine salts. The most common and reliable solvent for amide coupling[6][9]. |
| NMP (N-Methyl-2-pyrrolidone) | Recommended | Similar properties to DMF, sometimes offering better solubility for difficult substrates. |
| DCM (Dichloromethane) | Use with Caution | Lower polarity. The hydrochloride salt may have limited solubility. Can be effective if all components are soluble, but precipitation is a risk. |
| THF (Tetrahydrofuran) | Use with Caution | Generally not recommended for initial attempts due to poor solubility of the amine salt. |
| Acetonitrile (ACN) | Use with Caution | Moderate polarity, but solubility can be an issue. |
Q4: Which coupling reagent is the best choice for this amine?
A4: Both carbodiimides and uronium/aminium salts are effective. The "best" choice depends on the complexity of your substrates, budget, and desired reaction speed.
-
Carbodiimides (e.g., EDC): A cost-effective and common choice. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is advantageous because its urea byproduct is water-soluble, simplifying purification[10]. However, these reactions can be slower and may require an additive like HOBt or Oxyma to improve efficiency and suppress side reactions[10].
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are more powerful and faster-acting reagents, often providing higher yields with sterically hindered or electron-deficient partners[7][9][11]. HATU is particularly effective due to the neighboring group effect of its HOAt backbone, which accelerates the reaction[9]. They are, however, more expensive.
Troubleshooting Guide
Encountering issues? This guide provides a structured approach to diagnosing and solving common problems in coupling reactions with this compound.
Problem 1: Low or No Product Formation
This is the most common issue and can stem from several root causes.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Amine Neutralization | Check the pH of your reaction mixture (if aqueous compatible) or, more practically, ensure you've added sufficient base. | Add a minimum of 1.0 eq. of DIPEA/TEA to neutralize the salt, plus any additional base required by the coupling reagent. A standard starting point is 2-3 eq. total[6][7]. |
| Poor Solubility of Reactants | Visually inspect the reaction. Is there a persistent suspension or precipitate? | Switch to a more polar solvent like DMF or NMP. Gentle warming (40-50 °C) can also help, but monitor for degradation. |
| Deactivated Coupling Reagent | Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive. | Use a fresh bottle of the reagent. Store reagents under an inert atmosphere (e.g., in a desiccator or glovebox). |
| Insufficient Activation Time | The carboxylic acid must be activated before the amine can react. | Use a pre-activation protocol: stir the carboxylic acid, coupling reagent, and base for 10-15 minutes before adding the this compound solution[7]. |
| Steric Hindrance | The 4-position of the piperidine ring is substituted, which can slow down the reaction compared to less hindered amines[12][13]. | Switch to a more powerful coupling reagent like HATU or COMU. Increase reaction time and/or temperature (e.g., room temp overnight, or 50 °C for 2-4 hours). |
Problem 2: Formation of Unexpected Byproducts
Careful analysis of byproducts by LC-MS is key to diagnosing these issues.
| Possible Cause | Byproduct Signature | Recommended Solution |
| N-Acylurea Formation (with EDC) | A stable byproduct with a mass corresponding to your activated acid + EDC, unable to react further. | Add an activating agent like HOBt or Oxyma Pure. These additives trap the activated acid as a more stable active ester, preventing the intramolecular rearrangement that forms the N-acylurea[10]. Perform the reaction at 0 °C to room temperature; avoid high heat. |
| Guanidinium Formation (with HATU/HBTU) | A byproduct with a mass corresponding to your amine + the tetramethyluronium portion of the coupling reagent. | This occurs when the coupling reagent reacts directly with the amine. Ensure the carboxylic acid is activated first (pre-activation). Use a slight excess of the carboxylic acid (1.1 eq.) relative to the amine (1.0 eq.) and the coupling reagent (1.05 eq.) to ensure the reagent is consumed by the acid. |
| Racemization of Carboxylic Acid | If your carboxylic acid has a chiral center alpha to the carbonyl, you may see diastereomeric products. | Add HOBt or HOAt (inherent in HATU) to your reaction, as these are known to suppress racemization. Use a weaker base like sym-collidine instead of DIPEA, and run the reaction at a lower temperature[10]. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues.
Caption: A decision-making workflow for troubleshooting common amide coupling issues.
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the two most common coupling strategies.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a reliable and cost-effective method suitable for many substrates.
Materials:
-
Carboxylic Acid (1.0 eq.)
-
This compound (1.05 eq.)
-
EDC hydrochloride (1.2 eq.)
-
HOBt (1.2 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution). Stir until fully dissolved.
-
Base Addition: Add DIPEA (2.5 eq.) to the solution.
-
Reagent Addition: Add HOBt (1.2 eq.) and EDC hydrochloride (1.2 eq.) to the stirred solution.
-
Pre-activation: Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: In a separate vial, dissolve this compound (1.05 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the main reaction flask.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, quench by adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: HATU Mediated Coupling
This protocol is ideal for more challenging substrates, including sterically hindered amines or electron-poor carboxylic acids, and offers faster reaction times[7][14].
Materials:
-
Carboxylic Acid (1.0 eq.)
-
This compound (1.0 eq.)
-
HATU (1.1 eq.)
-
DIPEA (3.0 eq.)
-
Anhydrous DMF
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).
-
Dissolution: Add anhydrous DMF (to make a ~0.1 M solution) and stir to dissolve.
-
Base Addition & Activation: Add DIPEA (3.0 eq.) to the solution. The solution may change color (often to yellow). Stir at room temperature for 10-15 minutes to allow for pre-activation of the acid[7].
-
Amine Addition: In a separate vial, dissolve this compound (1.0 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. These reactions are often very fast and can be complete in 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract with an organic solvent. The work-up is similar to the EDC protocol. Note that the byproducts of HATU are water-soluble.
-
Purification: Dry, concentrate, and purify the crude product by flash column chromatography.
Reaction Mechanism Visualization
The following diagram outlines the general mechanism for uronium salt (HATU) mediated amide bond formation.
Caption: General mechanism for HATU-mediated amide coupling.
References
-
LookChem. 4-Aminopiperidine Chemical Properties. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
ResearchGate. The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Wikipedia. HATU. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
ResearchGate. Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations. [Link]
-
PMC. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]
-
American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - Common Conditions. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubMed. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. [Link]
-
PubMed. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations. [Link]
-
PMC. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. [Link]
-
ResearchGate. Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. [Link]
-
IUPAC-NIST Solubility Data Series. Hydrogen Halides in Non-Aqueous Solvents. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. HATU - Wikipedia [en.wikipedia.org]
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Storage and stability issues of 1-(Piperidin-4-yl)urea hydrochloride
Technical Support Center: 1-(Piperidin-4-yl)urea hydrochloride
A Guide to Storage, Stability, and Troubleshooting for Researchers
Welcome to the technical support center for this compound. As a key building block in medicinal chemistry and drug development, the integrity of this compound is paramount to achieving reproducible and reliable experimental outcomes. This guide, prepared by our senior application scientists, provides in-depth answers to common questions and troubleshooting strategies for the storage and stability issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the most critical factor in maintaining the long-term stability of this compound. Based on its chemical properties as a hydrochloride salt, the following conditions are recommended.[1][2]
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | Store at room temperature (15-25°C).[2] | While stable, excess heat can accelerate potential degradation pathways. Avoid exposure to high temperatures.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.[3][4] | The primary stability concern is its hygroscopic nature. Amine hydrochloride salts readily absorb atmospheric moisture, which can lead to physical clumping and compromise sample integrity.[5][6] An inert, dry atmosphere is the best defense. |
| Light | Store in a light-protected container or location. | While not acutely light-sensitive, prolonged exposure to direct sunlight or UV radiation should be avoided as a general best practice to prevent unforeseen photochemical reactions.[1] |
| Container | Use well-closed, unbreakable containers.[1][2] | The container must have a high-integrity seal to prevent moisture ingress. Glass vials with PTFE-lined caps are ideal for laboratory-scale quantities. |
Q2: Is this compound hygroscopic? What does this mean for handling?
A2: Yes. As a salt of a hydrophilic amine, it is expected to be hygroscopic, meaning it readily absorbs moisture from the air.[7][8] This is the most common cause of handling issues. Moisture absorption can lead to:
-
Physical Changes: The powder may cake, clump, or become a sticky solid, making it extremely difficult to handle and weigh accurately.[6][9]
-
Inaccurate Concentrations: The absorbed water adds weight, meaning a weighed amount of the compound will contain less of the active molecule than calculated. This leads to lower effective concentrations in your experiments and poor reproducibility.[8]
To mitigate this, all weighing and aliquoting should ideally be performed in a controlled environment, such as a glove box with low humidity.[5] If a glove box is unavailable, work quickly in a low-humidity room and immediately seal the container. Using a desiccator for short-term storage of aliquots is also highly recommended.
Q3: What are the primary signs of degradation or contamination?
A3: The first sign of a problem is typically physical. Watch for the clumping or stickiness indicative of moisture absorption. Chemically, degradation may not be visible. The most common chemical degradation pathway for urea-containing compounds is hydrolysis of the urea bond, especially under strongly acidic or basic conditions, which breaks the molecule into piperidin-4-amine and isocyanic acid (which can further react).[10][11] If you suspect degradation, the only definitive way to confirm it is through analytical methods like HPLC or LC-MS.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: The solid has become clumpy, sticky, or difficult to weigh accurately.
-
Probable Cause: Moisture absorption. The compound has been exposed to ambient humidity, causing the particles to adsorb water and stick together.[6] This is a physical change, but it precedes potential chemical degradation and severely impacts weighing accuracy.
-
Solution & Action Plan:
-
Immediate Action: Move the container into a desiccator immediately to halt further moisture uptake.
-
Drying (Use with Caution): For small amounts, you can attempt to dry the material by placing it under a high vacuum for several hours.[6] Caution: Do not apply excessive heat, as this can cause thermal degradation. Heating in a standard oven is not recommended without first determining the compound's decomposition temperature.
-
Future Prevention: Implement a stringent handling protocol. All future manipulations of the stock material must be conducted in a glove box or other moisture-controlled environment.[5] Consider preparing single-use aliquots to avoid repeatedly opening the main stock container.
-
Problem: I am observing inconsistent results or lower-than-expected potency in my assays.
-
Probable Cause: This issue typically stems from two sources: (1) incorrect solution concentration due to weighing a moisture-laden sample, or (2) chemical degradation of the compound, resulting in a lower percentage of the active molecule.
-
Troubleshooting Workflow: Follow a logical diagnostic process to identify the root cause.
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. biospectra.us [biospectra.us]
- 3. chemicalbook.com [chemicalbook.com]
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- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
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- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting low yields in the synthesis of 1-(Piperidin-4-yl)urea derivatives
Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)urea derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. Low yields can be a significant impediment to research and development timelines. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve common synthetic challenges.
Introduction: The Challenge of Synthesizing Piperidinyl Ureas
The 1-(Piperidin-4-yl)urea scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinical candidates and approved drugs due to its favorable physicochemical properties and ability to form key hydrogen bond interactions with biological targets. The most common and direct synthetic route involves the reaction of a 4-aminopiperidine derivative with an isocyanate.[1][2] While seemingly straightforward, this reaction is often plagued by issues that can drastically reduce yields, such as competing side reactions and purification difficulties. This guide will systematically address these problems.
Section 1: The Primary Synthetic Route & Key Mechanisms
The formation of the urea linkage is typically achieved via the nucleophilic addition of the secondary amine of the piperidine ring to the electrophilic carbonyl carbon of an isocyanate.
Primary Reaction Mechanism
The lone pair of the piperidine nitrogen attacks the isocyanate, forming a zwitterionic intermediate which rapidly undergoes proton transfer to yield the final, stable urea product. The reaction is generally fast and often conducted at room temperature in a suitable aprotic solvent.[1]
Caption: General mechanism for urea formation.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues leading to low yields.
Q1: My reaction has stalled. TLC/LC-MS analysis shows a large amount of unreacted 4-aminopiperidine starting material. What are the likely causes?
A1: This is a classic symptom of a depleted or unreactive isocyanate. Several factors can be at play:
-
Cause A: Isocyanate Hydrolysis due to Moisture. Isocyanates are highly susceptible to hydrolysis.[3][4][5] Even trace amounts of water in your solvent, on your glassware, or in the piperidine starting material can react with the isocyanate to form an unstable carbamic acid. This acid rapidly decarboxylates to form a primary amine and carbon dioxide gas.[6][7] The newly formed amine can then react with another molecule of isocyanate to create a symmetrical di-substituted urea byproduct, consuming your key reagent.
-
Expert Insight: The reaction of an amine with an isocyanate is often faster than the reaction of an alcohol (or water) with an isocyanate.[6] However, the amine generated in situ from hydrolysis is highly reactive and will immediately compete with your piperidine derivative for the remaining isocyanate.
-
-
Cause B: Poor Isocyanate Quality. Isocyanates can dimerize or trimerize upon storage, especially if exposed to light, heat, or catalysts.[8][9] This is more common with aliphatic isocyanates. If you are using an older bottle of isocyanate, its effective concentration may be much lower than stated. Contaminated isocyanates may appear cloudy or contain solid precipitates.[3][4]
-
Cause C: Incorrect Stoichiometry. While a 1:1 stoichiometry is theoretically required, it is common practice to use a slight excess (1.05-1.2 equivalents) of the isocyanate to drive the reaction to completion and to compensate for any minor hydrolysis. If your piperidine starting material is a hydrochloride salt, ensure you have added a full equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to liberate the free amine.
Troubleshooting Workflow for Stalled Reactions:
Caption: Decision tree for troubleshooting stalled reactions.
Q2: I have a major, insoluble byproduct that precipitates from my reaction. What is it and how can I avoid it?
A2: The most likely culprit is the symmetrical di-substituted urea derived from your isocyanate (R'-NH-CO-NH-R'). As explained in Q1, this forms when the isocyanate reacts with water.[6][7] These symmetrical ureas are often highly crystalline and poorly soluble in common organic solvents, causing them to crash out of the reaction mixture.
Mechanism of Symmetrical Urea Formation:
Caption: Pathway for moisture-induced byproduct formation.
Prevention Strategies:
-
Rigorous Drying: This is the most critical factor. Dry your solvents over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF). Dry your piperidine starting material under high vacuum, especially if it is hygroscopic. Ensure all glassware is oven- or flame-dried before use.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.[3]
-
Order of Addition: Add the isocyanate slowly to the solution of the piperidine derivative. This ensures the isocyanate is more likely to encounter the desired amine rather than trace amounts of water.
Q3: My crude reaction appears clean by TLC/LC-MS, but my final yield after silica gel chromatography is very low. Where is my product going?
A3: This is a common issue when purifying basic compounds like piperidine derivatives.
-
Cause A: Irreversible Adsorption on Silica Gel. The piperidine nitrogen is basic. Standard silica gel is acidic (due to surface silanol groups, Si-OH) and can act as an ion-exchange resin. Your basic product can become protonated and bind irreversibly to the silica, leading to significant material loss on the column. You will often see significant tailing or streaking of your product spot on TLC plates.
-
Cause B: Product Solubility. Some 1-(Piperidin-4-yl)urea derivatives have poor solubility in common chromatography solvents like ethyl acetate/hexanes. They may precipitate at the top of the column or elute very slowly and broadly, leading to poor recovery.
-
Cause C: Issues During Aqueous Work-up. If you perform an acidic wash during your work-up (e.g., with 1M HCl), your product will be protonated and move into the aqueous layer. If you fail to subsequently basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract, you will lose your entire product.
Solutions for Purification:
-
Deactivate the Silica: Before running your column, pre-treat (or "slurry") the silica gel with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites and significantly improves recovery.
-
Alternative Stationary Phases: Consider using neutral or basic alumina instead of silica gel for your chromatography.
-
Alternative Solvents: For polar ureas, a gradient of methanol or isopropanol in dichloromethane (DCM) often works well. Adding a small amount of base (as above) to these solvent systems is also recommended.
-
Crystallization: If your product is a solid, crystallization is an excellent alternative to chromatography that avoids the issue of adsorption and can be more scalable. Experiment with different solvent/anti-solvent systems (e.g., DCM/ether, methanol/water, ethyl acetate/hexanes).
-
Careful Work-up: Always check the pH of your aqueous layer during extraction. If you perform an acid wash, ensure you basify and re-extract to recover any protonated product.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the best general-purpose solvents for this reaction?
-
A: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are most commonly used.[1] Choose a solvent that fully dissolves your piperidine starting material.
-
-
Q: How should I monitor the reaction?
-
A: Thin-Layer Chromatography (TLC) is effective. Use a mobile phase that gives good separation between your starting amine and the product (e.g., 5-10% MeOH in DCM). The urea product is typically more polar than the starting amine and will have a lower Rf value. Stain with potassium permanganate or ninhydrin (which will stain the starting amine but not the product). LC-MS is the gold standard for unambiguous monitoring.
-
-
Q: My required isocyanate is not commercially available. What can I do?
-
A: You may need to synthesize it. The most common laboratory method is the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide, which then rearranges to the isocyanate upon heating.[1] Alternatively, reaction of an amine with a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) can generate the isocyanate in situ or be used to form the urea directly.[1][10][11] These methods require careful handling due to the toxicity of the reagents.
-
Section 4: Key Experimental Protocols
Protocol 4.1: General Procedure for Synthesis
-
To an oven-dried round-bottom flask under an argon atmosphere, add the 4-aminopiperidine derivative (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
If the piperidine is a hydrochloride salt, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the isocyanate (1.1 eq) in a small amount of anhydrous DCM.
-
Add the isocyanate solution dropwise to the stirring piperidine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by column chromatography (using base-deactivated silica) or crystallization to afford the desired product.
Protocol 4.2: Procedure for Deactivating Silica Gel
-
Determine the amount of silica gel needed for your column.
-
In a fume hood, prepare your starting chromatography solvent (e.g., 99% hexanes / 1% ethyl acetate).
-
Add triethylamine to the solvent to a final concentration of 1-2% (v/v).
-
Create a slurry by adding the silica gel to this solvent mixture.
-
Pack your column with the slurry as you normally would.
-
Run your gradient using eluents that also contain 1-2% triethylamine.
Section 5: Summary of Key Yield-Impacting Factors
| Parameter | Low-Yield Cause | Recommended Solution | Rationale |
| Reagents | Moisture in amine or isocyanate | Use anhydrous materials; handle under inert gas | Prevents isocyanate hydrolysis and formation of symmetric urea byproduct.[3][12] |
| Degraded isocyanate | Use a fresh bottle or purify before use | Ensures accurate stoichiometry and reactivity.[8] | |
| Solvent | Wet (non-anhydrous) solvent | Distill from an appropriate drying agent | Removes trace water, the primary source of side reactions.[6] |
| Atmosphere | Reaction run open to air | Use a nitrogen or argon balloon/manifold | Prevents atmospheric moisture from contaminating the reaction.[3] |
| Temperature | Too high | Run at 0 °C to RT | Can prevent side reactions like isocyanate trimerization.[13][14] |
| Purification | Standard silica gel | Use base-deactivated silica or alumina | Prevents irreversible adsorption of the basic product onto the acidic stationary phase. |
| Work-up | Product loss to aqueous layer | Check pH; basify and re-extract if needed | Ensures the basic product remains in the organic phase for isolation. |
References
-
ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. Available from: [Link]
-
EXACT Dispensing Systems. (2019, May 28). Moisture Contamination with Polyurethanes. Available from: [Link]
-
Tytan Professional. (2023, February 21). This One Surprising Ingredient Helps Our Adhesives Cure. Available from: [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. Available from: [Link]
-
Gaggini, F., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(11), 2589. Available from: [Link]
-
Davidovich, D., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3531. Available from: [Link]
-
Kouparitsas, K. A., et al. (2022). Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency. ACS Omega, 7(41), 36873–36885. Available from: [Link]
-
ResearchGate. Urea formation by reaction between a isocyanate group and water. Available from: [Link]
-
Pison, L., et al. (2020). Mechanistic Investigation into the Acetate-Initiated Catalytic Trimerization of Aliphatic Isocyanates: A Bicyclic Ride. The Journal of Organic Chemistry, 85(13), 8533–8543. Available from: [Link]
-
ResearchGate. Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). Available from: [Link]
-
Preprints.org. (2024). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. Available from: [Link]
- Google Patents. US3716535A - Trimerization of isocyanates.
-
Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Available from: [Link]
-
Royal Society of Chemistry. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications. Available from: [Link]
-
Wikipedia. Polyurethane. Available from: [Link]
-
Scientific Reports. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Available from: [Link]
-
ResearchGate. Urea formation via reaction of an isocyanate with an amine. Available from: [Link]
- Google Patents. PURIFICATION OF UREA.
-
Semantic Scholar. Synthesis and cytotoxic activity of diaryl urea derivatives with a 4-methylpiperazinylcarbonyl moiety. Available from: [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]
-
ResearchGate. Recent advances and challenges in management of urea wastewater: A mini review. Available from: [Link]
-
European Patent Office. EP 1857439 A1 - Method for purifying aqueous urea solution. Available from: [Link]
- Google Patents. US2663731A - Purification of urea.
-
National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (PDF) Advanced organics oxidation - Removing urea from high-purity water. Available from: [Link]
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. resinlab.com [resinlab.com]
- 4. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 5. tytan.com [tytan.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 9. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 10. theusajournals.com [theusajournals.com]
- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US3716535A - Trimerization of isocyanates - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for 1-(Piperidin-4-yl)urea Hydrochloride
Welcome to the technical support center for the analytical assessment of 1-(Piperidin-4-yl)urea hydrochloride. This guide is designed for researchers, analytical scientists, and quality control professionals. Here, we address common challenges and questions encountered during purity analysis, providing field-proven insights and robust methodologies to ensure data integrity and experimental success.
I. Overall Purity Assessment Strategy
A comprehensive evaluation of this compound purity requires a multi-faceted analytical approach. A single technique is insufficient to control for all potential impurities. The following workflow illustrates an orthogonal strategy, where each method provides a unique and critical piece of the purity profile.
Caption: Overall workflow for the comprehensive purity assessment of an API.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section is formatted as a series of questions you might encounter in the lab, followed by detailed, expert-level answers.
High-Performance Liquid Chromatography (HPLC)
Question 1: My this compound peak shows poor or no retention on a standard C18 column. What is happening and how can I fix it?
Answer: This is the most common issue encountered with this compound. Due to its high polarity from the urea moiety and the basic piperidine ring (which is protonated at typical acidic pH), the molecule has very high aqueous solubility. On a non-polar C18 stationary phase, it has minimal interaction and elutes in or near the solvent front (void volume).
Causality: The fundamental principle of reversed-phase (RP) chromatography is the partitioning of an analyte between a non-polar stationary phase and a polar mobile phase. Highly polar compounds like yours "prefer" the mobile phase and are not retained.
Solutions:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most robust solution. HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar, aprotic solvent (typically >80% acetonitrile). Water acts as the strong, eluting solvent. This inverts the retention mechanism, strongly retaining polar compounds like yours.
-
Use a Specialized "Aqueous" RP Column: Some C18 columns are designed with polar end-capping or embedded polar groups. These are engineered to prevent "phase dewetting" or collapse when using highly aqueous mobile phases (e.g., >95% water), allowing for slightly better retention of polar analytes than traditional C18 phases.[1] However, HILIC often provides superior results for this class of compound.
-
Consider Ion-Pair Chromatography: This technique adds a reagent (e.g., a perfluorinated carboxylic acid like HFBA) to the mobile phase that has a non-polar "tail" and a charged "head." The head pairs with your protonated analyte, and the non-polar tail then interacts with the C18 stationary phase, inducing retention. This method can be effective but is often more complex to develop and can lead to long column equilibration times and contamination.[2]
Caption: Decision logic for addressing poor HPLC retention of polar analytes.
Question 2: I'm seeing significant peak tailing for my main peak. What are the likely causes?
Answer: Peak tailing for a basic compound like this compound is often caused by secondary interactions with the stationary phase.
Common Causes & Solutions:
| Symptom | Probable Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: Residual acidic silanol groups (-Si-OH) on the silica backbone of the column can interact ionically with the basic piperidine nitrogen, causing tailing. | 1. Lower Mobile Phase pH: Use a mobile phase pH of 2.5-3.0 (e.g., with formic or phosphoric acid). This ensures both the analyte and the silanols are fully protonated, minimizing unwanted interactions. 2. Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with thorough end-capping have fewer accessible silanol groups. |
| Peak Tailing / Broadening | Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape. | Reduce the injection concentration or volume. Perform a loading study to determine the column's linear range. |
| Peak Tailing | Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure DMSO or water in a HILIC method) can cause peak distortion. | Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and keep the injection volume small.[3][4] |
Identity and Structural Confirmation
Question 3: How can I definitively confirm the identity of my material and check for structurally similar impurities?
Answer: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for structural elucidation and identity confirmation.[5] It provides a unique fingerprint of the molecule by mapping the chemical environment of every hydrogen atom.
Key Insights from ¹H NMR:
-
Identity Confirmation: The observed chemical shifts, coupling patterns, and integrations of the protons on the piperidine ring and the urea group should match the known spectrum of the reference standard.
-
Purity Estimation: By integrating the peaks corresponding to the compound against those of a certified internal standard of known concentration, a highly accurate quantitative purity assessment (qNMR) can be made.[5][6] This technique is orthogonal to HPLC and can detect impurities that may co-elute or not have a UV chromophore.
-
Impurity Detection: Unidentified signals in the spectrum can indicate the presence of impurities, residual solvents, or degradation products.
| Expected ¹H NMR Signals (Approximate, in D₂O) |
| Chemical Shift (ppm) |
| ~3.3 - 3.5 |
| ~2.8 - 3.0 |
| ~1.9 - 2.1 |
| ~1.5 - 1.7 |
| Note: NH and NH₂ protons are often broad and may exchange with D₂O, making them difficult to observe. |
Specific Impurity Analysis
Question 4: My compound is a hydrochloride salt. Do I need to measure water content, and is "Loss on Drying" (LOD) sufficient?
Answer: Yes, determining the water content is critical. Hydrochloride salts are often hygroscopic and can absorb atmospheric moisture. "Loss on Drying" is not a suitable method.
Why LOD is Unsuitable: The LOD method measures the loss of any volatile substance upon heating, not just water. This can include residual solvents or even cause thermal degradation of the compound itself, leading to an overestimation of the water content.
The Correct Method: Karl Fischer (KF) Titration Karl Fischer titration is a specific and accurate method for water determination based on a stoichiometric reaction between iodine and water.[7][8][9]
-
For low water content (<1%): Coulometric KF is preferred due to its higher sensitivity.[10]
-
For higher water content (>1%): Volumetric KF is generally used.[10]
A common issue is poor sample solubility in the KF solvent (typically methanol). If this occurs, using a co-solvent like formamide or a specialized KF oven that heats the sample and transfers the evaporated water to the titration cell can resolve the problem.[10]
Question 5: How do I analyze for residual solvents from the manufacturing process?
Answer: The standard method for residual solvents is static headspace gas chromatography (GC) with a flame ionization detector (FID).[11][12] This method is described in pharmacopeias such as USP <467>.[13]
Method Principle:
-
The sample is dissolved in a high-boiling point solvent (e.g., DMSO, DMI) in a sealed headspace vial.[14]
-
The vial is heated, causing volatile residual solvents to partition into the gas phase (the "headspace") above the liquid.
-
A sample of this gas is injected into the GC system.
-
The solvents are separated on a GC column (e.g., a G43 phase like a 624-type column) and quantified by an FID detector.[13]
The analysis must demonstrate that any detected solvents are below the concentration limits defined by the International Council for Harmonisation (ICH) Q3C(R8) guidelines, which classify solvents based on their toxicity.[11]
III. Detailed Experimental Protocols
These are starting-point protocols. Method validation is required for use in a regulated environment as per ICH Q2(R1) guidelines.[15][16][17]
Protocol 1: HILIC-UV Method for Purity and Related Substances
-
Column: Amide or bare silica HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 205 nm (Urea chromophore).
-
Injection Volume: 5 µL.
-
Sample Diluent: Acetonitrile/Water (90:10 v/v).
-
Sample Concentration: 0.5 mg/mL.
-
System Suitability: Tailing factor for the main peak should be ≤ 1.5. Resolution between the main peak and any adjacent impurities should be ≥ 2.0.
Protocol 2: Water Content by Coulometric Karl Fischer Titration
-
Instrument: Coulometric Karl Fischer Titrator.
-
Reagent: Anode/Cathode solution suitable for ketones and aldehydes if interference is suspected, otherwise standard reagents.
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the sample directly into the titration vessel.
-
Procedure:
-
Allow the instrument to stabilize and run a blank to ensure a low drift rate.
-
Add the sample to the vessel and start the titration.
-
The instrument will automatically stop at the endpoint and report the water content in µg.
-
Calculate the percentage of water: (µg H₂O / sample weight in µg) * 100.
-
Perform the determination in triplicate to ensure precision.
-
IV. References
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
HPLC Troubleshooting Guide. Sepax Technologies. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Water Determination by Karl Fischer. Eurofins Scientific. [Link]
-
Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]
-
Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. Kian Shar Danesh. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]
-
Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. ResearchGate. [Link]
-
The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. Labsolution. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. [Link]
-
Analysis of Urea. Cogent-Columns. [Link]
-
I'm interested to quantify Urea by HPLC method, reversed phase conditions are preferable. Is there a good method suited for urea?. ResearchGate. [Link]
Sources
- 1. mtc-usa.com [mtc-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]
- 10. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. almacgroup.com [almacgroup.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. database.ich.org [database.ich.org]
Technical Support Center: Navigating the Off-Target Landscape of Piperidine-Containing Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in addressing the off-target effects of piperidine-containing compounds. The piperidine scaffold is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2][3] However, its structural features can also lead to unintended interactions with various biological targets, resulting in off-target effects that may compromise experimental results or lead to adverse drug reactions.[1][4]
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, understand the underlying mechanisms, and implement strategies to mitigate off-target liabilities.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target liabilities associated with piperidine-containing compounds?
A1: The basic nitrogen atom within the piperidine ring is a key pharmacophoric feature that can lead to interactions with a range of biological targets. While compound-specific, common off-target liabilities include:
-
Sigma (σ) Receptors (σ1 and σ2): The piperidine moiety is a well-established structural motif for ligands of sigma receptors.[5][6][7] Unintended binding to these receptors can lead to complex pharmacological effects, particularly in the central nervous system (CNS).
-
Muscarinic Acetylcholine Receptors (M1-M5): Piperidine-based structures can exhibit antagonist activity at muscarinic receptors, which can result in anticholinergic side effects.[8][9][10][11]
-
hERG Potassium Channel: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety concern in drug development, as it can lead to potentially fatal cardiac arrhythmias.[12][13][14][15][16] The lipophilic nature and basic nitrogen of many piperidine compounds can contribute to hERG channel affinity.[17]
-
Monoamine Receptors: Due to structural similarities to endogenous neurotransmitters, piperidine derivatives may interact with dopamine, serotonin, and adrenergic receptors.[16]
Q2: How can I proactively assess the potential for off-target effects with my novel piperidine compound?
A2: A proactive, multi-tiered approach is recommended to identify and mitigate off-target risks early in the discovery process.
Tier 1: In Silico Profiling
Computational methods provide a rapid and cost-effective initial screen.
-
Ligand-Based Approaches: Utilize platforms like SwissTargetPrediction or PASS to compare your compound's structure against databases of molecules with known biological activities.
-
Structure-Based Approaches: If the 3D structures of potential off-targets are known, molecular docking can predict the likelihood of binding.
Tier 2: Focused In Vitro Panel Screening
Based on in silico predictions and the known liabilities of the piperidine scaffold, perform targeted in vitro screening.
-
Receptor Binding Assays: Screen your compound against a panel of common off-targets, such as sigma receptors, muscarinic receptors, and a broad range of other GPCRs.
-
hERG Channel Assay: An early assessment of hERG liability is critical. Automated patch-clamp or binding assays are standard industry practice.
Tier 3: Broader Phenotypic and Unbiased Screening
If early signs of off-target effects are observed, broader screening can help to identify the responsible protein(s).
-
Phenotypic Screening: Utilize high-content imaging or other cell-based assays to identify unexpected cellular phenotypes.
-
Target Deconvolution: Techniques such as chemical proteomics can be employed to identify the direct binding partners of your compound in a cellular context.
Troubleshooting Guides
Problem 1: My piperidine compound shows unexpected cellular toxicity or a phenotype that is inconsistent with its intended target.
This is a common challenge that often points towards an off-target effect. The following workflow can help you systematically investigate the issue.
Caption: Workflow for troubleshooting unexpected phenotypes.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with your piperidine compound at various concentrations, including a vehicle control.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures. The binding of your compound to its target protein should increase the protein's thermal stability.
-
Protein Separation and Detection: Separate the soluble and aggregated proteins by centrifugation. Analyze the soluble fraction by Western blot or other protein detection methods using an antibody specific to your target protein.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to higher temperatures indicates target engagement.
Problem 2: My lead piperidine compound has confirmed hERG channel activity. How can I mitigate this?
Addressing hERG liability is a critical step in lead optimization. Several medicinal chemistry strategies can be employed to reduce hERG affinity while maintaining on-target potency.
| Strategy | Rationale | Example Modification |
| Reduce Lipophilicity | High lipophilicity is a known contributor to hERG binding.[17] | Introduce polar functional groups (e.g., hydroxyl, amide) or replace lipophilic moieties with more polar ones. |
| Lower pKa | A high pKa of the basic nitrogen can lead to strong interactions with the hERG channel. | Introduce electron-withdrawing groups near the basic nitrogen or replace the piperidine with a less basic heterocycle like piperazine.[18] |
| Increase Structural Rigidity | A flexible structure can more easily adopt a conformation that fits into the hERG channel binding site. | Introduce conformational constraints, such as by creating bridged piperidine analogs or incorporating chiral centers.[13][19] |
| Introduce Steric Hindrance | Bulky groups can prevent the compound from accessing the hERG channel binding pocket. | Add substituents that sterically clash with key residues in the hERG channel. |
Experimental Workflow for hERG Mitigation
Caption: Iterative workflow for mitigating hERG liability.
Problem 3: My compound shows affinity for sigma receptors. How do I determine if it is an agonist or antagonist?
Distinguishing between agonist and antagonist activity at sigma receptors is crucial for understanding the compound's overall pharmacological profile.
Protocol: Sigma-1 Receptor (S1R) Functional Assay using Phenytoin
Phenytoin is a known allosteric modulator of the S1R that potentiates the binding of agonists but has little to no effect on the binding of antagonists.[20]
-
Membrane Preparation: Prepare membrane fractions from a cell line or tissue expressing S1R (e.g., rat liver).
-
Radioligand Binding Assay: Perform a competitive radioligand binding assay using a known S1R radioligand (e.g., -pentazocine).
-
Experimental Conditions: Run two sets of experiments in parallel:
-
Condition A: Radioligand + increasing concentrations of your compound.
-
Condition B: Radioligand + increasing concentrations of your compound + a fixed concentration of phenytoin.
-
-
Data Analysis:
-
Agonist Profile: If your compound is an agonist, you will observe a leftward shift in the competition curve (i.e., a lower Ki value) in the presence of phenytoin.
-
Antagonist Profile: If your compound is an antagonist, there will be no significant change in the competition curve in the presence of phenytoin.
-
Expected Results
| Compound Profile | Ki without Phenytoin | Ki with Phenytoin | Interpretation |
| S1R Agonist | X | < X | Phenytoin potentiates binding. |
| S1R Antagonist | Y | ≈ Y | Phenytoin has no significant effect. |
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Validation & Comparative
A Comparative Guide to Soluble Epoxide Hydrolase (sEH) Inhibitor Pharmacophores: The Rise of the Piperidinyl-Urea Scaffold
Introduction: Targeting the Arachidonic Acid Cascade for Therapeutic Benefit
In the intricate network of inflammatory and cardiovascular signaling, the enzyme soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target.[1][2][3] sEH plays a pivotal role in the metabolism of endogenous lipid mediators derived from arachidonic acid.[4][5] Specifically, it catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs)—potent signaling molecules with inherent anti-inflammatory, vasodilatory, and analgesic properties—into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[4][5][6][7]
The therapeutic rationale for sEH inhibition is therefore compelling: by blocking the degradation of EETs, we can potentiate their beneficial effects, offering a novel strategy for treating a range of conditions including hypertension, neuropathic pain, and inflammatory disorders.[1][2][8][9] This guide provides a comparative analysis of the major pharmacophores developed to inhibit sEH, with a particular focus on the piperidinyl-urea scaffold, which represents a significant advancement in achieving both high potency and favorable drug-like properties.
Figure 2: General structure and key features of the piperidinyl-urea pharmacophore.
Exploring Beyond Urea: The Non-Urea Pharmacophores
While the urea functional group is a highly effective primary pharmacophore for sEH inhibition, its properties can sometimes present challenges for drug development. [1][10]This has prompted the investigation of non-urea scaffolds to improve pharmacokinetic profiles and expand intellectual property. [1][11][12]
-
Amides: The most common urea replacement is the amide moiety. [13]Amide-based inhibitors can retain high potency, sometimes comparable to their urea counterparts. [1][14]The primary advantage is often an improvement in physical properties, such as increased solubility and lower melting points, which can aid in formulation and bioavailability. [13]However, their metabolic stability can be variable and must be carefully optimized. [10]* Other Functionalities: A range of other functional groups, including carbamates, thioureas, and sulfonamides, have also been explored. [1][11][15]While these efforts have identified novel and potent inhibitors, the urea and amide scaffolds remain the most extensively validated and successful to date.
Comparative Performance Data
The following table summarizes key data for representative compounds from each major pharmacophore class, illustrating the evolution toward inhibitors with superior, well-rounded profiles.
| Compound | Pharmacophore Class | Human sEH IC₅₀ (nM) | Key Advantages | Key Disadvantages | References |
| DCU | N,N'-Disubstituted Urea | ~40 | Foundational discovery, potent inhibitor | Very poor solubility, poor PK properties | [16][17] |
| AUDA | Adamantyl-Urea | ~3 | Potent, effective in vivo with formulation | Poor solubility, rapid metabolism | [1][18] |
| APAU | Piperidinyl-Urea | ~1-5 | High potency, improved metabolic stability | Still possesses a lipophilic adamantyl group | [8][17] |
| TPPU | Piperidinyl-Urea | 4-45 | High potency, excellent PK profile, brain penetrant | Potency can vary across species | [2][7][19] |
| AR9281 | Non-Adamantyl Urea/Amide | Low nM | Advanced to Phase 2 clinical trials | Specific structure proprietary | [12][20][21] |
| Compound 7-10 | Non-Urea (Amide) | 0.4 | Extremely potent, avoids urea moiety | Poor metabolic stability in human liver microsomes | [10] |
Note: IC₅₀ values can vary depending on assay conditions. The values presented are for comparative purposes.
Experimental Workflow: A Guide to Assessing sEH Inhibition
To ensure the trustworthiness and reproducibility of inhibitor comparison data, a standardized and robust assay methodology is critical. The following protocol describes a common high-throughput fluorescence-based assay for determining the IC₅₀ of novel sEH inhibitors.
Protocol: In Vitro sEH Inhibition Assay using a Fluorescent Substrate
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human soluble epoxide hydrolase (sEH).
Principle: This assay utilizes a substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC) or PHOME, which is non-fluorescent. Upon hydrolysis by sEH, a highly fluorescent product (e.g., 6-methoxy-2-naphthaldehyde) is released. The rate of fluorescence increase is directly proportional to enzyme activity, and its reduction in the presence of a test compound indicates inhibition. [3][22] Materials:
-
Recombinant human sEH
-
sEH Assay Buffer (e.g., Tris-HCl, pH 7.4, with 0.1 mg/mL BSA)
-
Fluorescent Substrate (e.g., PHOME)
-
Test Compounds and a known reference inhibitor (e.g., AUDA)
-
DMSO (for compound dilution)
-
Black, non-binding 384-well microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Preparation (The "Why"): Test compounds are serially diluted in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This is essential to generate a dose-response curve from which the IC₅₀ can be accurately calculated. A small, fixed volume (e.g., 0.5 µL) is then transferred to the assay plate. [22]2. Enzyme Addition (The "Why"): Recombinant sEH is diluted to a predetermined optimal concentration in cold sEH Assay Buffer. A specific volume (e.g., 40 µL) is added to each well containing the test compounds, as well as to "positive control" (no inhibitor) and "negative control" (no enzyme) wells. [22]3. Pre-incubation (The "Why"): The plate is incubated for a defined period (e.g., 10-15 minutes) at room temperature. This crucial step allows the test compounds to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated, ensuring an accurate measurement of inhibition. [3][23]4. Reaction Initiation (The "Why"): The fluorescent substrate is diluted in Assay Buffer. The reaction is started by adding a specific volume (e.g., 10 µL) of the substrate solution to all wells simultaneously, typically using a multichannel pipette or automated dispenser to ensure consistent timing. [22]5. Fluorescence Measurement (The "Why"): The plate is immediately placed in a fluorescence plate reader. The increase in fluorescence is measured over time (kinetic read) or at a single fixed endpoint after a set incubation period (e.g., 30 minutes). A kinetic read is often preferred as it provides the reaction rate and can help identify assay artifacts.
-
Data Analysis (The "Why"):
-
The background fluorescence (from "no enzyme" wells) is subtracted from all other readings.
-
The percent inhibition for each compound concentration is calculated relative to the uninhibited control (vehicle-only wells).
-
The resulting dose-response data is plotted, and the IC₅₀ value is determined by fitting the curve to a four-parameter logistic equation.
-
Figure 3: Experimental workflow for a fluorescent sEH inhibition assay.
Conclusion and Future Outlook
The development of sEH inhibitors has progressed remarkably, from early-generation compounds with significant liabilities to highly optimized molecules with clinical potential. The piperidinyl-urea scaffold stands out as a superior pharmacophore, offering a robust framework that successfully balances the dual requirements of high enzymatic potency and favorable, drug-like pharmacokinetic properties. The success of compounds based on this and related scaffolds in reaching clinical trials for diverse indications like hypertension, COPD, and neuropathic pain underscores the therapeutic promise of sEH inhibition. [20][21][24][25] Future research will likely focus on further refining these scaffolds to enhance tissue-specific delivery, improve target residence time, and explore dual-target inhibitors that can address multiple nodes in a disease pathway simultaneously. As our understanding of the intricate roles of EETs continues to grow, so too will the opportunities for designing next-generation sEH inhibitors to treat a wide spectrum of human diseases.
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Garscha, M., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5899-5903. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(Piperidin-4-yl)urea Analogs
Introduction: The Versatile Scaffold of 1-(Piperidin-4-yl)urea in Modern Drug Discovery
The 1-(Piperidin-4-yl)urea scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting a diverse array of biological entities. Its inherent structural features, including a central urea moiety capable of forming crucial hydrogen bonds and a piperidine ring that can be extensively modified to modulate physicochemical properties and target engagement, have made it a cornerstone for the development of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(Piperidin-4-yl)urea hydrochloride analogs, drawing upon key findings in the field to offer a comparative overview for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of structural modifications on biological activity, supported by experimental data, and provide detailed protocols for relevant assays.
Comparative Analysis of Structure-Activity Relationships Across Different Biological Targets
The therapeutic potential of 1-(Piperidin-4-yl)urea analogs is underscored by their ability to inhibit various enzymes and receptors, including soluble epoxide hydrolase (sEH), CXCR3 receptors, and stearoyl-CoA desaturase 1 (SCD1). The following sections dissect the SAR for each of these targets, highlighting key structural determinants of potency and selectivity.
Soluble Epoxide Hydrolase (sEH) Inhibition: A Promising Avenue for Anti-inflammatory and Antihypertensive Agents
The inhibition of soluble epoxide hydrolase (sEH) is a key strategy for treating inflammatory pain and hypertension.[1] 1-Aryl-3-(1-acylpiperidin-4-yl)urea derivatives have been extensively investigated as sEH inhibitors, with SAR studies revealing critical insights into their mechanism of action.
Key SAR Insights for sEH Inhibition:
-
The Aryl Moiety: Replacement of a bulky adamantyl group with a phenyl ring has yielded highly potent inhibitors.[1] Further substitution on this aryl ring significantly influences activity. For instance, a 4-(trifluoromethoxy)phenyl group has been shown to be a metabolically stable and potent replacement for the adamantyl ring.[1]
-
N-Acyl Substitution on the Piperidine Ring: The nature of the acyl group on the piperidine nitrogen is a critical determinant of both potency and pharmacokinetic properties. N-acyl and N-sulfonyl substitutions on the 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea core have resulted in numerous highly potent inhibitors.[1] Specifically, a cyclopropanecarbonyl group was found to significantly increase potency and improve pharmacokinetic parameters compared to adamantane analogues.[1][2] For example, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea showed a 7-fold increase in potency over its adamantane counterpart.[1][2]
-
The Urea Linker: The urea moiety is crucial for binding to the catalytic site of sEH. While trisubstituted ureas were initially thought to have reduced potency, appropriate substitution on piperidine-based trisubstituted ureas has led to potent inhibitors.[1]
Comparative Potency of sEH Inhibitors:
| Compound ID | Aryl Group | Piperidine N-Substituent | Target | IC50 (nM) |
| 52 [1] | 4-(trifluoromethoxy)phenyl | cyclopropanecarbonyl | human sEH | 1.1 |
| 2 [1] | adamantyl | propionyl | human sEH | 7.7 |
| 47 [1] | 4-(trifluoromethoxy)phenyl | 2-morpholinoacetyl | human sEH | 1.4 |
| 48 [1] | 4-(trifluoromethoxy)phenyl | 2-(piperidin-1-yl)acetyl | human sEH | 1.2 |
CXCR3 Receptor Antagonism: Targeting Inflammatory and Autoimmune Diseases
The CXCR3 receptor is a key player in the migration of inflammatory cells, making it an attractive target for autoimmune diseases. A series of 1-aryl-3-piperidin-4-yl-urea derivatives has been identified as small-molecule CXCR3 antagonists.[3]
Key SAR Insights for CXCR3 Antagonism:
-
Aryl Group Substitution: SAR studies have established a key pharmacophore for this series, leading to significant improvements in potency and physicochemical properties.[3]
-
Piperidine Moiety: The piperidin-4-yl-urea core is essential for activity, and modifications to this region can modulate binding affinity.
One of the most potent compounds identified, 9t , exhibits an IC50 of 16 nM in a GTPγS³⁵ functional assay.[3]
Stearoyl-CoA Desaturase 1 (SCD1) Inhibition: A Novel Approach for Metabolic Disorders
SCD1 is a critical enzyme in the biosynthesis of monounsaturated fatty acids, and its inhibition is a promising strategy for treating metabolic diseases like obesity and diabetes. Piperidine-aryl urea-based compounds have been discovered as potent and orally bioavailable SCD1 inhibitors.[4]
Key SAR Insights for SCD1 Inhibition:
-
Piperidine-Aryl Urea Core: This central scaffold is crucial for inhibitory activity.
-
Substitutions: Preliminary SAR studies have guided the optimization of this series, leading to compounds with robust in vivo activity.[4] For instance, 4-(2-chlorophenoxy)-N-[3-(methyl carbamoyl)phenyl]piperidine-1-carboxamide exhibited dose-dependent desaturation index lowering effects in vivo.[4]
Experimental Protocols: A Foundation for Reproducible Research
To ensure the integrity and reproducibility of SAR studies, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of 1-(Piperidin-4-yl)urea analogs.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of sEH.
Materials:
-
Recombinant human sEH
-
PHOME (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) as the fluorescent substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the compound dilutions to the wells of a 96-well plate.
-
Add the recombinant human sEH enzyme to the wells and incubate for a specified time at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorescent substrate PHOME.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the product).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
GTPγS³⁵ Functional Assay for CXCR3 Receptor Antagonism
This assay measures the ability of a compound to antagonize the activation of G-proteins coupled to the CXCR3 receptor.
Materials:
-
Cell membranes expressing the human CXCR3 receptor
-
[³⁵S]GTPγS (radiolabeled guanosine 5'-O-(3-thiotriphosphate))
-
CXCL10 (IP-10) or other relevant chemokine agonist
-
Assay buffer (containing GDP, MgCl₂, NaCl)
-
Test compounds dissolved in DMSO
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, combine the cell membranes, [³⁵S]GTPγS, GDP, and the test compound or vehicle.
-
Add the chemokine agonist (e.g., CXCL10) to stimulate the receptor, or buffer for basal binding.
-
Incubate the plate at room temperature for a defined period to allow for [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through a filter plate, which traps the membranes.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each compound concentration and determine the IC50 value.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are invaluable for conceptualizing complex SAR data and experimental procedures.
Caption: Key SAR drivers for sEH inhibitors based on the 1-(Piperidin-4-yl)urea scaffold.
Sources
- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Validation of sEH Inhibition Assays Using Piperidinyl-Urea-Based Controls
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of soluble epoxide hydrolase (sEH) inhibition assays. We will objectively compare assay performance and validation strategies, with a special focus on the robust use of piperidinyl-urea-based compounds as benchmark controls. This document is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring the integrity and reproducibility of your experimental findings.
The Critical Role of Soluble Epoxide Hydrolase (sEH) and Its Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid metabolic pathway.[1] It is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory and vasodilatory properties, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, the bioavailability of beneficial EETs can be increased, which presents a promising therapeutic strategy for a variety of conditions including hypertension, inflammation, and pain.[1][2][3] The development of potent and selective sEH inhibitors is therefore a significant area of research.
The 1,3-disubstituted urea scaffold has emerged as one of the most potent pharmacophores for sEH inhibition, as the urea functional group forms tight hydrogen bonds with the catalytic residue Asp335 in the enzyme's active site.[4]
The Landscape of sEH Inhibition Assays: A Comparative Overview
Accurate and reliable assays are crucial for the discovery and characterization of sEH inhibitors. The two most prevalent methods employed in the field are fluorescence-based assays and liquid chromatography-mass spectrometry (LC-MS)-based assays.
Fluorescence-Based Assays: The High-Throughput Workhorse
Fluorescence-based assays are the most common method for high-throughput screening (HTS) of sEH inhibitors due to their simplicity, speed, and cost-effectiveness.[5][6] These assays typically utilize a pro-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[5][7]
The principle of this assay is elegant in its simplicity. The non-fluorescent PHOME is hydrolyzed by sEH, leading to an unstable intermediate that undergoes intramolecular cyclization. This process releases a highly fluorescent aldehyde, 6-methoxy-2-naphthaldehyde, which can be readily detected.[7] The rate of fluorescence increase is directly proportional to the sEH activity.
dot
Caption: Mechanism of the fluorescence-based sEH inhibition assay.
LC-MS-Based Assays: The Gold Standard for Potency Determination
For highly potent inhibitors, fluorescence-based assays can sometimes lack the required sensitivity.[5] This is where LC-MS-based assays excel, offering a more direct and highly sensitive method for quantifying sEH activity. These assays typically use endogenous substrates, such as 14(15)-EpETrE, and directly measure the formation of the corresponding diol product, 14,15-DiHETrE.[8]
While more resource-intensive than fluorescence assays, LC-MS methods are indispensable for the accurate determination of IC50 values for lead compounds and for cross-validating results from HTS campaigns.[8] Research has shown a good correlation between the IC50 values obtained from both fluorescence and LC-MS-based assays for a library of urea derivatives, though discrepancies of up to eight-fold for individual compounds can occur, highlighting the importance of using natural substrates for definitive structure-activity relationship (SAR) studies.[4][8]
Piperidinyl-Urea-Based Inhibitors: The Controls of Choice
The validation of any sEH inhibition assay relies on the use of well-characterized positive controls. While several classes of sEH inhibitors exist, piperidinyl-urea-based compounds, such as 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), have emerged as the standard in the field.[9]
The rationale for their use as benchmark controls is multi-faceted:
-
High Potency and Selectivity: Piperidinyl-urea inhibitors exhibit low nanomolar to picomolar potency against sEH.[4][10] This high affinity allows for robust and reproducible inhibition curves.
-
Well-Understood Mechanism of Action: As competitive inhibitors that mimic the transition state of the hydrolysis reaction, their interaction with the enzyme is well-characterized.[10]
-
Improved Pharmacokinetic Properties: Compared to earlier generations of urea-based inhibitors, many piperidinyl-urea compounds demonstrate improved solubility and metabolic stability, making them more "drug-like" and suitable for in vivo studies.[4][10]
-
Cross-Species Activity: TPPU, for instance, shows high potency against both primate and rodent sEH, which is advantageous for translational research.[9]
dot
Caption: Rationale for using piperidinyl-urea-based sEH inhibitors as controls.
Quantitative Comparison of sEH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected sEH inhibitors, including the piperidinyl-urea-based controls TPAU and TPPU, and the commonly used reference compound AUDA. It is crucial to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Class | Target Species | IC50 (nM) - Fluorescence Assay | IC50 (nM) - LC-MS Assay | Reference(s) |
| TPPU | Piperidinyl-Urea | Human | ~45 | Not explicitly compared in the same study | [7] |
| Monkey | ~16 | Not explicitly compared in the same study | [7] | ||
| TPAU | Piperidinyl-Urea | Monkey | Not explicitly compared | Not explicitly compared in the same study | [10] |
| AUDA | Adamantyl-Urea | Human | 2.0 ± 0.2 | Not explicitly compared in the same study | [11] |
| t-AUCB | Adamantyl-Urea | Rat | 8 | Not explicitly compared in the same study | |
| t-TUCB | Adamantyl-Urea | Rat | 16 | Not explicitly compared in the same study | |
| APAU (AR9281) | Adamantyl-Urea | Rat | 6 | Not explicitly compared in the same study |
Experimental Protocols for Assay Validation
To ensure the scientific integrity of your findings, rigorous, self-validating protocols are essential. Below are detailed methodologies for both fluorescence-based and LC-MS-based sEH inhibition assays.
Protocol 1: Fluorescence-Based sEH Inhibition Assay
This protocol is adapted for a 96-well plate format and is suitable for HTS and routine inhibitor characterization.
Materials:
-
Recombinant human sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
PHOME substrate
-
Piperidinyl-urea control (e.g., TPPU) and test compounds
-
DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and TPPU control in DMSO. Further dilute these stock solutions in sEH Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent effects.
-
Assay Plate Setup:
-
Add sEH Assay Buffer to all wells.
-
Add the diluted test compounds, TPPU control, or vehicle control (assay buffer with the same percentage of DMSO as the compound wells) to the appropriate wells.
-
Include "no enzyme" controls (with vehicle) to determine background fluorescence and "100% activity" controls (with vehicle).
-
-
Enzyme Addition and Pre-incubation: Dilute the recombinant human sEH to the final working concentration in cold sEH Assay Buffer. Add the diluted enzyme to all wells except the "no enzyme" controls. Mix gently and incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation and Measurement: Prepare the PHOME substrate solution in sEH Assay Buffer. Add the substrate solution to all wells to initiate the reaction. Immediately begin kinetic measurement of fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the "100% activity" control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
dot
Caption: Experimental workflow for the fluorescence-based sEH inhibition assay.
Protocol 2: LC-MS-Based Assay for Cross-Validation
This protocol outlines the validation of potent inhibitors using a more sensitive and direct method.
Materials:
-
Recombinant human sEH
-
Assay Buffer (e.g., Tris-HCl buffer with BSA)
-
Endogenous substrate (e.g., 14(15)-EpETrE)
-
Piperidinyl-urea control (e.g., TPPU) and test compounds
-
Acetonitrile with formic acid (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, diluted sEH enzyme, and the test compound or TPPU control at various concentrations. Pre-incubate for 10 minutes at 30°C.
-
Reaction Initiation: Add the 14(15)-EpETrE substrate to initiate the reaction. Incubate for a defined period (e.g., 15-30 minutes) at 30°C.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing formic acid and an internal standard (e.g., a deuterated diol product).
-
Sample Preparation: Centrifuge the samples to precipitate the protein. Transfer the supernatant to an autosampler vial or plate for analysis.
-
LC-MS/MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) and elute with a suitable gradient. Use tandem mass spectrometry in multiple reaction monitoring (MRM) mode to detect and quantify the substrate (14(15)-EpETrE) and the product (14,15-DiHETrE).
-
Data Analysis: Calculate the amount of product formed in each reaction. Determine the percent inhibition and calculate the IC50 values as described for the fluorescence-based assay.
Conclusion and Future Perspectives
The robust validation of sEH inhibition assays is paramount for the successful discovery and development of novel therapeutics. Piperidinyl-urea-based compounds, such as TPPU, serve as excellent positive controls due to their high potency, well-defined mechanism of action, and favorable pharmacokinetic properties. While fluorescence-based assays are invaluable for high-throughput screening, LC-MS-based methods using endogenous substrates remain the gold standard for accurate potency determination of lead candidates. By employing the comparative data and detailed protocols within this guide, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the journey from bench to bedside for this promising class of therapeutic agents.
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Schebb, N. H., et al. (2011). Development of an Online SPE-LC-MS-based Assay Using Endogenous Substrate for Investigation of Soluble Epoxide Hydrolase (sEH) Inhibitors. Analytical and Bioanalytical Chemistry. [Link]
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Gromotowicz-Poplawska, A., et al. (2013). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Gökduman, K., et al. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ChemMedChem. [Link]
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Tsai, H. J., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
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Wagner, K., et al. (2012). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. Pain. [Link]
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Liu, H., et al. (2019). TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. Frontiers in Pharmacology. [Link]
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Ahn, K. C., et al. (2011). Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2015). Development of a High Throughput Cell-Based Assay for Soluble Epoxide Hydrolase Using BacMam Technology. SLAS Discovery. [Link]
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Lee, K., et al. (2019). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. Molecules. [Link]
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Wagner, K. M., et al. (2021). Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative. Journal of Medicinal Chemistry. [Link]
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Verheijen, R. B., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Clinica Chimica Acta. [Link]
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Zha, W., et al. (2007). Comparison of cytochrome P450 inhibition assays for drug discovery using human liver microsomes with LC-MS, rhCYP450 isozymes with fluorescence, and double cocktail with LC-MS. Journal of Biomolecular Screening. [Link]
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Juenke, J. M., et al. (2015). Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Pelon, F., et al. (2017). Synthetic fluorescent MYC probe: Inhibitor binding site elucidation and development of a high-throughput screening assay. Journal of the American Chemical Society. [Link]
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Hwang, S. H., et al. (2014). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
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Gromotowicz-Poplawska, A., et al. (2013). Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wang, D., et al. (2019). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry. [Link]
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A Comparative Analysis of Piperidine and Pyrrolidine Scaffolds in Drug Discovery: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly shapes the trajectory of a drug discovery program. Among the saturated heterocycles, the six-membered piperidine and the five-membered pyrrolidine rings stand out as "privileged scaffolds"[1]. Their prevalence in a vast number of biologically active compounds and FDA-approved drugs underscores their importance[1][2][3][4][5]. This guide offers an in-depth, objective comparison of these two essential building blocks, providing the data-driven insights necessary for strategic decision-making in drug design.
Physicochemical Properties: A Tale of Two Rings
While differing by only a single methylene unit, piperidine and pyrrolidine exhibit distinct physicochemical properties that can be leveraged to fine-tune a drug candidate's profile.
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22[1] | ~11.27[1][6] | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver of activity. Pyrrolidine is slightly more basic, a difference attributed to greater conformational stabilization of its protonated form[1][6][7]. |
| logP (Octanol/Water) | 0.84[1] | 0.46[1] | Piperidine is inherently more lipophilic than pyrrolidine. This can be a critical parameter to adjust solubility, cell permeability, and potential off-target hydrophobic interactions. |
| Conformational Flexibility | Prefers a rigid chair conformation[1]. | Adopts more flexible envelope and twist (pseudo-rotation) conformations. | The rigidity of the piperidine ring can be advantageous for pre-organizing substituents for optimal target binding. Conversely, the flexibility of the pyrrolidine ring may be beneficial when a degree of conformational adaptability is required for target engagement[1]. |
Impact on Biological Activity and Target Engagement
The choice between a piperidine and a pyrrolidine scaffold can significantly influence a compound's interaction with its biological target. This is not merely a matter of size, but also of the three-dimensional space occupied by the molecule.
The more rigid chair conformation of piperidine can lock appended functional groups into specific axial or equatorial orientations, which can be crucial for precise interactions within a binding pocket. This conformational restriction can lead to higher binding affinity and selectivity. In contrast, the greater flexibility of the pyrrolidine ring allows it to adapt its shape to fit into binding sites that may not be as well-defined, a process often referred to as "conformational sampling."
A study on potent pancreatic lipase inhibitors highlighted that the orientation of functional groups on pyrrolidine derivatives could enhance hydrogen bonding and hydrophobic interactions, potentially leading to improved binding affinity compared to their piperidine counterparts[8]. This illustrates how the subtle differences in ring pucker and substituent presentation can translate into significant differences in biological activity.
Caption: Structural differences between piperidine and pyrrolidine scaffolds.
Pharmacokinetics and Metabolic Stability
The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate is critically influenced by its core structure.
-
Absorption and Distribution: The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution when compared to pyrrolidine analogues[1]. This can be a key factor in achieving desired tissue exposure.
-
Metabolism: Both scaffolds are generally considered metabolically stable, which is evident from their presence in numerous approved drugs[1][9]. However, piperidine rings can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen[1]. Strategic placement of substituents can be employed to block these metabolic "soft spots" and enhance stability[1]. Interestingly, comparative studies on nitroxide derivatives have indicated that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction to their hydroxylamine counterparts than the six-membered piperidine nitroxides[1]. This suggests that in certain chemical contexts, the pyrrolidine ring may offer superior metabolic stability.
In a notable example, the replacement of a piperidine amide with a pyrrolidine amide core in a series of M5 antagonists led to compounds with improved clearance profiles[10]. This highlights the practical application of scaffold hopping to address pharmacokinetic liabilities.
Synthesis and Chemical Accessibility
Both piperidine and pyrrolidine scaffolds are readily accessible through a variety of synthetic routes.
-
Piperidine Synthesis: Common methods include the catalytic hydrogenation of pyridine precursors and intramolecular cyclization reactions[11]. Aza-Diels-Alder reactions and various multicomponent reactions also provide efficient access to substituted piperidines[2][12][13].
-
Pyrrolidine Synthesis: The chiral pool provides a rich source of starting materials for pyrrolidine synthesis, with proline and 4-hydroxyproline being common precursors[14][15][16]. [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is another powerful method for constructing substituted pyrrolidines[3].
The choice of synthetic strategy will often depend on the desired substitution pattern and stereochemistry.
Caption: Common synthetic routes to piperidine and pyrrolidine scaffolds.
Case Studies in Drug Discovery
The distinct properties of these scaffolds are exemplified in numerous approved drugs.
-
Piperidine: Found in a wide array of drugs including analgesics (e.g., Fentanyl), antipsychotics (e.g., Risperidone), and antihistamines[12][17][18][19]. The rigidity of the piperidine ring is often key to the high affinity and selectivity of these agents.
-
Pyrrolidine: A core component of drugs such as the ACE inhibitor Captopril, the nootropic Piracetam, and several antiviral agents[20][21]. The pyrrolidine ring in Captopril, for instance, correctly orients the thiol group for potent inhibition of the angiotensin-converting enzyme.
Experimental Protocols: In Vitro Metabolic Stability Assay
To empirically determine the metabolic liabilities of new chemical entities containing either scaffold, an in vitro microsomal stability assay is a standard and essential experiment.
Objective: To assess the rate of metabolism of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound (piperidine or pyrrolidine analog)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard) for quenching
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound to the pre-warmed microsome solution and vortex gently. Immediately add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
Interpretation of Results: A shorter half-life indicates more rapid metabolism. By comparing the half-lives of a piperidine-containing compound and its corresponding pyrrolidine analog, a direct assessment of their relative metabolic stabilities can be made.
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion and Future Perspectives
The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that must be guided by the specific objectives of a drug discovery campaign. Neither scaffold is inherently superior; rather, their unique attributes offer a palette from which the medicinal chemist can select to optimize a compound's properties.
-
Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction[1].
-
Pyrrolidine , with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired[1].
Ultimately, the optimal selection will be dictated by the specific biological target, the desired pharmacokinetic profile, and the evolving structure-activity relationship within a chemical series. The strategic use of "scaffold hopping" between these two privileged structures will continue to be a valuable tool in the medicinal chemist's arsenal for developing safer and more effective medicines.
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A Comparative Guide to the Efficacy of MCH-R1 Antagonists: An In-Depth Analysis of Piperidinyl-Urea vs. Non-Traditional Cores
Introduction: The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) as a Therapeutic Target
The Melanin-Concentrating Hormone (MCH) system is a critical neuromodulatory pathway in the central nervous system, primarily involved in the regulation of energy homeostasis, mood, and sleep-wake cycles.[1][2][3] MCH, a cyclic 19-amino acid neuropeptide produced predominantly in the lateral hypothalamus, exerts its effects through two G protein-coupled receptors (GPCRs), MCH-R1 and MCH-R2.[3] In rodents and humans, MCH-R1 is the primary receptor mediating the physiological functions of MCH.[4][5] Its activation leads to an increase in food intake and body weight, making it a compelling target for the development of anti-obesity therapeutics.[1][6][7] Furthermore, the widespread expression of MCH-R1 in brain regions associated with emotion and stress has implicated it in anxiety and depression, broadening its therapeutic potential.[3][4]
The quest for potent and selective MCH-R1 antagonists has led to the exploration of diverse chemical scaffolds. Early efforts converged on a prominent piperidinyl-urea core structure. However, challenges, particularly concerning off-target effects, prompted the exploration of alternative, non-traditional chemotypes. This guide provides a detailed, evidence-based comparison of the efficacy of MCH-R1 antagonists, dissecting the performance of compounds built around the piperidinyl-urea core against those featuring alternative chemical backbones.
The MCH-R1 Signaling Pathway
MCH-R1 activation by its endogenous ligand, MCH, initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the stimulation of intracellular calcium flux. Antagonists block this pathway by competitively binding to the receptor, thereby preventing MCH-induced signaling and its downstream physiological effects.
Caption: Structure of SNAP-94847, a piperidinyl-urea MCH-R1 antagonist.
Quantitative Data for Piperidinyl-Urea Based Antagonists
| Compound | Core Structure | In Vitro Potency (IC50/Ki) | Key In Vivo Effects | Reference |
| SNAP-7941 | Piperidinyl-Urea | Kb: 0.57 nM | Anorectic, anxiolytic, antidepressant effects in rodents. [8][9] | [8] |
| SNAP-94847 | Piperidinyl-Urea | High Affinity | Anxiolytic and antidepressant effects in mice. [5] | [5] |
| AMG-076 | Piperidinyl-Urea | IC50: 24 nM | Potent MCH-R1 antagonist. | [10] |
Experimental Protocol: In Vitro Receptor Binding Assay
The affinity of a compound for MCH-R1 is a primary determinant of its potential efficacy. A competitive radioligand binding assay is a standard method for this characterization.
Objective: To determine the binding affinity (Ki) of test compounds for the human MCH-R1.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the human MCH-R1.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-MCH or a suitable small-molecule radioligand like [³H]SNAP-7941 is used at a concentration near its Kd value.
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.
-
Separation: The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature). Bound and free radioligand are then separated by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known MCH-R1 ligand. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is calculated using non-linear regression. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 2: MCH-R1 Antagonists Without the Piperidinyl-Urea Core
The challenges associated with the piperidinyl-urea scaffold spurred the development of structurally diverse MCH-R1 antagonists. These compounds belong to various chemical classes, including pyrimidinones, benzamides, and quinolines, each with unique structure-activity relationships (SAR).
Exemplar Compound 1: T-226296 (Benzamide Derivative)
T-226296 was one of the first orally active, small-molecule MCH-R1 antagonists to provide pharmacological proof-of-concept. [10]
-
Binding and Functional Activity : It exhibits high affinity for both human and rat MCH-R1, with IC50 values of 5.5 nM and 8.6 nM, respectively. [11][12]It demonstrates high selectivity over other receptors. [12]* In Vivo Efficacy : T-226296 has shown efficacy in rodent models of obesity. Oral administration reduces food intake and body weight. [11]
Exemplar Compound 2: GW-803430 (Pyrimidinone Derivative)
GW-803430 is a potent and selective antagonist with favorable pharmacokinetic properties.
-
Binding and Functional Activity : It displays a pIC50 of 9.3 and an IC50 of approximately 9.3-13 nM. [13]* In Vivo Efficacy : GW-803430 is orally active and causes sustained, dose-dependent weight loss in animal models of obesity. [13]It also shows antidepressant-like effects in rodents. [14]A key advantage is its good brain penetration (6:1 brain:plasma concentration ratio in mice) and favorable pharmacokinetics (bioavailability=31%, t1/2=11h in mice). [13]
Caption: Structures of non-piperidinyl-urea MCH-R1 antagonists.
Quantitative Data for Non-Piperidinyl-Urea Antagonists
| Compound | Core Structure | In Vitro Potency (IC50/Ki) | Key In Vivo Effects | Reference |
| T-226296 | Benzamide | hMCHR1 IC50: 5.5 nM | Orally active, reduces food intake. [11] | [11][12] |
| GW-803430 | Pyrimidinone | pIC50: 9.3 (IC50: ~13 nM) | Sustained weight loss in DIO models, good brain penetration. [13] | [13] |
| TPI 1361-17 | Combinatorial | IC50: 6.1 nM | Inhibited MCH-induced food intake. [15] | [15] |
| 2-Aminoquinolines | Quinolines | Low nanomolar activity | Functional antagonism, reduced food intake in acute feeding models. [16][17] | [16][17] |
| Spirohydantoins | Spiro-compounds | Potent binding affinity | Optimization of screening hit led to potent compounds. [18] | [18] |
Experimental Protocol: In Vivo Diet-Induced Obesity (DIO) Model
This model is crucial for evaluating the anti-obesity potential of MCH-R1 antagonists under conditions that mimic human obesity development.
Objective: To assess the effect of chronic administration of an MCH-R1 antagonist on body weight, food intake, and metabolic parameters in diet-induced obese mice.
Methodology:
-
Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce an obese phenotype. A control group is maintained on a standard chow diet.
-
Compound Administration: Obese mice are randomly assigned to treatment groups (vehicle control or test compound at various doses, e.g., 3, 10, 30 mg/kg). The compound is administered daily via oral gavage for a period of 2-4 weeks.
-
Monitoring: Body weight and food intake are measured daily.
-
Terminal Procedures: At the end of the study, animals are euthanized. Blood samples are collected for analysis of metabolic markers (e.g., glucose, insulin, leptin). [2]Adipose tissue (e.g., epididymal fat pads) and liver are dissected and weighed.
-
Data Analysis: Changes in body weight, cumulative food intake, and metabolic parameters are compared between the vehicle and treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in body weight gain relative to the vehicle control indicates anti-obesity efficacy.
Caption: Workflow for a diet-induced obesity (DIO) animal model study.
Comparative Analysis: Piperidinyl-Urea vs. Diverse Scaffolds
A direct comparison reveals distinct advantages and liabilities for each class, guiding future drug design.
-
Efficacy and Potency : Both classes contain compounds with high, low-nanomolar potency for the MCH-R1 receptor. The primary differentiator is not raw potency but the overall balance of properties. While piperidinyl-urea compounds like SNAP-7941 were foundational, non-urea scaffolds like GW-803430 demonstrated robust in vivo efficacy with sustained weight loss, highlighting the importance of pharmacokinetic properties in translating in vitro potency to in vivo success. [8][13]* Pharmacokinetics and Brain Penetration : A significant advantage of some non-urea antagonists is their optimized pharmacokinetic profile. For instance, GW-803430 was specifically noted for its good oral bioavailability and excellent brain penetration, which is crucial for a centrally-acting anti-obesity agent. [13]This property is not uniformly superior across all non-urea compounds but demonstrates that moving away from the piperidinyl-urea core allowed for greater flexibility in tuning these parameters.
-
Safety and Selectivity : The most critical point of divergence is hERG liability. The piperidinyl-urea scaffold appears to be more susceptible to hERG channel binding, a significant safety concern. [19][20]Much of the research into non-urea scaffolds was driven by the need to design out this cardiotoxicity risk. [20][21][10]Diverse chemotypes, such as the 2-aminoquinolines and pyrimidinones, offered alternative pharmacophores that could be optimized for high MCH-R1 affinity while minimizing interaction with the hERG channel. [10][16]* Structural Insights and Future Design : The recent cryo-EM structure of MCH-R1 in complex with the antagonist SNAP-94847 (a piperidinyl-urea derivative) provides an atomic-level understanding of how this scaffold interacts with the receptor. [22]Specifically, the antagonist's tertiary amine is anchored by an aspartate residue (D192), while another part of the molecule packs tightly against a tryptophan residue (W6.48), preventing the conformational change required for receptor activation. [22]This structural insight is invaluable. It explains the potency of the piperidinyl-urea class and, more importantly, provides a template for the rational design of new antagonists—both with and without this core—that can optimize these interactions while avoiding the structural motifs associated with hERG binding.
Conclusion and Future Outlook
The development of MCH-R1 antagonists has seen a clear evolution from the initial focus on the piperidinyl-urea core to a broader exploration of diverse chemical scaffolds.
-
Piperidinyl-Urea Core Antagonists were instrumental in validating MCH-R1 as a therapeutic target, demonstrating potent in vitro activity and proof-of-concept in vivo efficacy. However, their development was frequently hampered by significant hERG-related cardiotoxicity risks.
-
Antagonists Lacking the Piperidinyl-Urea Core represent a successful effort to circumvent these safety issues. Compounds from classes like pyrimidinones and quinolines have achieved a better balance of potency, selectivity, and druggability, particularly concerning hERG avoidance and optimized brain penetration.
Despite extensive preclinical success, no MCH-R1 antagonist has yet gained regulatory approval for obesity or other indications. [2]The primary challenges remain the optimization of CNS exposure and achieving a pristine safety profile, especially concerning off-target effects. [23]The structural elucidation of the MCH-R1-antagonist complex is a major breakthrough that will undoubtedly fuel a new wave of structure-based drug design. [22]Future efforts will likely focus on leveraging this structural knowledge to design novel chemotypes with superior selectivity and pharmacokinetic properties, potentially revitalizing MCH-R1 as a promising target for metabolic and neurological disorders.
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A Head-to-Head Comparison of N-Substituents on the Piperidine Ring: A Guide for Medicinal Chemists
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulated lipophilicity and aqueous solubility, and to present substituents in well-defined three-dimensional space for optimal target engagement.[1] The nitrogen atom of the piperidine ring, however, is the critical linchpin for optimization. The choice of the N-substituent profoundly dictates the molecule's overall biological and pharmacokinetic profile.
This guide provides an in-depth comparison of various N-substituents, moving beyond a simple catalog of options to explain the causal relationships between substituent choice and performance. We will explore how different groups modulate physicochemical properties, structure-activity relationships (SAR), and metabolic stability, supported by experimental data and actionable protocols.
The Pivotal Role of the Piperidine Nitrogen
The lone pair of electrons on the piperidine nitrogen makes it a weak base, with the pKa of its conjugate acid around 11.2. This basicity is often crucial for forming salt-bridge interactions with acidic residues (e.g., Asp, Glu) in target proteins.[3] However, this basicity can also lead to high clearance and off-target effects. The N-substituent serves as the primary handle to fine-tune this property and others, directly impacting:
-
Physicochemical Properties: Basicity (pKa), lipophilicity (logP/logD), and solubility.
-
Pharmacodynamics: Target binding affinity, selectivity, and functional activity (agonist vs. antagonist).
-
Pharmacokinetics (ADME): Absorption, distribution, metabolism (especially N-dealkylation), and excretion.[1]
Modulating Physicochemical Properties: A Balancing Act
The interplay between basicity and lipophilicity is a classic challenge in drug design. The N-substituent's electronic and steric properties are the primary tools to navigate this balance.
Effect on Basicity (pKa)
The pKa of the piperidine nitrogen determines the proportion of the molecule that is ionized at physiological pH (7.4). This is critical for both solubility and target interaction.
-
Electron-Donating Groups (EDGs): Small alkyl groups (e.g., -CH₃, -Et) are weakly electron-donating and have a minimal effect on pKa, often resulting in high-affinity ligands. For instance, in a series of σ₁ receptor ligands, the N-methyl derivative showed the highest affinity.[4][5][6]
-
Electron-Withdrawing Groups (EWGs): Acyl, sulfonyl (e.g., -Tosyl), or aryl groups drastically reduce basicity by delocalizing the nitrogen's lone pair. This can be a deliberate strategy to decrease unwanted interactions at aminergic GPCRs or to prevent metabolic N-oxidation. However, this often comes at the cost of losing a key salt-bridge interaction, as seen in σ₁ ligands where an N-tosyl group led to considerably lower affinity.[4][6]
-
Fluorination: The introduction of fluorine into an N-alkyl substituent provides a powerful way to tune basicity. The strong inductive effect of fluorine lowers the pKa in a predictable, distance-dependent manner.[7] This allows for fine-tuning basicity without the drastic changes seen with acyl groups.
Effect on Lipophilicity (logP/logD)
Lipophilicity governs a molecule's ability to cross cell membranes. The N-substituent's contribution is significant.
-
Alkyl & Aryl Groups: Increasing the size of alkyl or aryl substituents generally increases lipophilicity. An N-benzyl group, for example, significantly increases logP compared to an N-methyl group.
-
Polar Groups: Introducing polar functionalities (e.g., hydroxyl, ether, amide) into the N-substituent can decrease lipophilicity and improve aqueous solubility.
-
The Fluorine Effect: While fluorination lowers basicity, its effect on lipophilicity is complex. It can increase or decrease logP depending on the context.[7][8] However, by lowering the pKa, fluorination reduces the proportion of the ionized (more water-soluble) form at pH 7.4, which can lead to an overall increase in the distribution coefficient (logD₇.₄), a more physiologically relevant measure of lipophilicity.[7]
Structure-Activity Relationship (SAR): The N-Substituent as a Vector
The N-substituent often projects into solvent-exposed regions of a binding pocket or can be tailored to pick up additional interactions. The choice of substituent is therefore a key driver of potency and selectivity.
Case Study: σ₁ Receptor Ligands
Research on 4-(2-aminoethyl)piperidine derivatives as σ₁ receptor ligands provides a clear and quantitative comparison of N-substituents. The σ₁ receptor binding pocket has specific steric and electronic requirements.[5]
| Compound ID | N-Substituent | σ₁ Receptor Affinity (Kᵢ) [nM] |
| 4a | -H | 165 |
| 18b | -Ethyl | 89.4 |
| 13a | -Tosyl | 108 |
| 18a | -Methyl | 7.9 |
| Data sourced from a study on aminoethyl-substituted piperidine derivatives.[5][6] |
Analysis of Causality:
-
N-H vs. N-Methyl: The unsubstituted piperidine (4a) has low affinity. The addition of a small, lipophilic methyl group (18a) increases affinity over 20-fold. Molecular dynamics simulations suggest this methyl group makes favorable contacts within a lipophilic pocket of the receptor.[4][6][9]
-
Steric Bulk: Increasing the substituent size from methyl (18a) to ethyl (18b) reduces affinity by over 10-fold, indicating a tight steric constraint in the binding pocket.
-
Electronic Withdrawal: The strongly electron-withdrawing tosyl group (13a) drastically reduces the nitrogen's basicity, likely disrupting a critical ionic interaction with the receptor, resulting in poor affinity despite its size.[6]
This case study exemplifies a common theme: for many targets, a small, basic N-alkyl group is optimal for achieving high potency.
Taming Metabolism: The N-Dealkylation Problem
One of the most significant metabolic liabilities for N-substituted piperidines is oxidative N-dealkylation, primarily catalyzed by cytochrome P450 enzymes like CYP3A4.[10][11] This process involves the oxidation of the carbon alpha to the piperidine nitrogen, leading to an unstable carbinolamine intermediate that fragments, cleaving the N-substituent and often inactivating the drug.[12]
Strategies to Block or Modulate N-Dealkylation:
-
Introduce Steric Hindrance: Replacing a simple N-alkyl group with a bulkier one (e.g., isopropyl, cyclohexyl) can sterically shield the alpha-carbons from the CYP active site, slowing the rate of metabolism.[13]
-
Lowering Basicity: As discussed, EWGs like acyl or sulfonyl groups decrease the electron density on the nitrogen, making it less susceptible to oxidation.
-
Alpha-Substitution: Placing a substituent, such as a methyl group, on the carbon of the N-substituent alpha to the nitrogen can hinder the enzymatic oxidation process.
-
Bioisosteric Replacement: In some cases, replacing the piperidine with a more metabolically stable ring system, such as a spirocyclic system, can be an effective strategy to improve the pharmacokinetic profile.[1][14]
The following table summarizes the impact of different N-substituents on these key drug development parameters.
| N-Substituent Class | Effect on Basicity (pKa) | Typical Impact on Affinity | Metabolic Stability (vs. N-dealkylation) |
| -H (Secondary Amine) | High | Variable, often lower | N/A |
| Small Alkyl (-Me, -Et) | High (minor change) | Often optimal | Low to Moderate |
| Bulky Alkyl (-iPr, -cHex) | High | Potentially lower due to sterics | Moderate to High |
| Aryl (-Ph, -Bn) | Slightly Reduced | Variable, can add π-interactions | Moderate |
| Acyl/Sulfonyl (-Ac, -Ts) | Drastically Reduced | Often much lower | High |
Experimental Protocols
To empower researchers in their own investigations, we provide foundational, self-validating protocols for the synthesis and evaluation of N-substituted piperidine analogs.
Protocol 1: Synthesis via Reductive Amination
Reductive amination is a robust and versatile method for synthesizing N-substituted piperidines from a piperidine core and an aldehyde or ketone.[15] Borane-pyridine complex is an excellent, non-cyanide-based reducing agent for this transformation.[16]
Objective: To synthesize N-benzylpiperidine from piperidine and benzaldehyde.
Materials:
-
Piperidine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Borane-pyridine complex (BAP) (1.0 M solution, 1.0 eq)
-
Ethanol (EtOH), Anhydrous
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: To a solution of piperidine (1.0 eq) in anhydrous ethanol in a round-bottom flask, add benzaldehyde (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Slowly add the borane-pyridine complex (1.0 eq) to the stirring solution. An exothermic reaction may be observed.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours). Use a co-spot of starting materials as a control.
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Characterization (Self-Validation): Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of the benzyl group and the disappearance of the aldehyde proton are key validation markers.
Protocol 2: In Vitro Metabolic Stability Assay
This assay provides a quantitative measure of a compound's susceptibility to Phase I metabolism using human liver microsomes (HLM), which are rich in CYP enzymes.[17]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of an N-substituted piperidine analog.
Materials:
-
Test Compound (e.g., N-benzylpiperidine)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Positive Control (e.g., Verapamil - high clearance)
-
Negative Control (e.g., Procainamide - low clearance)
-
Acetonitrile with internal standard (for quenching and analysis)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing HLM and phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Initiation: Add the test compound (final concentration typically 1 µM) to the master mix. Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately quench the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis (Self-Validation): Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. The consistency of the internal standard peak area across samples validates the injection precision.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k). Intrinsic clearance (CLᵢₙₜ) is then calculated from the half-life. Comparing the results to high and low clearance controls validates the assay's performance.
Visualizing the Workflow
A systematic approach is crucial for efficiently comparing N-substituents. The following workflow outlines the logical progression from synthesis to a multi-parameter assessment.
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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 1-(Piperidin-4-yl)urea Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from discovery to clinic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 1-(piperidin-4-yl)urea scaffold is a privileged structure in modern medicinal chemistry, forming the core of inhibitors targeting a range of enzymes and receptors, including soluble epoxide hydrolase (sEH), melanin-concentrating hormone receptor 1 (MCH-R1), and focal adhesion kinase (FAK).[1][2][3] However, the very features that make this scaffold effective—its hydrogen bonding capabilities and structural rigidity—can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target effects.
This guide provides an in-depth comparison of modern experimental strategies to proactively identify and characterize the cross-reactivity profiles of 1-(piperidin-4-yl)urea hydrochloride derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, enabling you to build a robust, self-validating selectivity testing cascade.
The Imperative of Selectivity: Why Cross-Reactivity Matters
Off-target binding is a primary driver of preclinical and clinical attrition. For derivatives of the piperidinyl-urea class, documented liabilities include affinity for the hERG potassium channel, which can lead to cardiotoxicity, a major concern for MCH-R1 antagonists.[2][4] Furthermore, the urea pharmacophore is present in inhibitors of various protein classes, such as kinases and proteases, heightening the potential for unexpected interactions.[1] Proactively identifying these liabilities is not just a regulatory requirement but a fundamental aspect of building a comprehensive safety and efficacy profile for any new chemical entity.
A Multi-Tiered Approach to De-risking Off-Target Effects
A robust cross-reactivity assessment should be viewed as a tiered strategy, moving from broad, unbiased screening to focused, hypothesis-driven validation. This approach allows for the efficient allocation of resources, with early-stage, high-throughput methods flagging potential issues that are then investigated with more resource-intensive, mechanistic assays.
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A Senior Application Scientist's Guide to Benchmarking New sEH Inhibitors Against Established Piperidinyl-Urea Compounds
Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of fatty acids, playing a pivotal role in regulating inflammation, blood pressure, and pain. The enzyme primarily acts by converting anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs)[1][2][3]. This action effectively diminishes the beneficial effects of EETs. Consequently, the inhibition of sEH has emerged as a compelling therapeutic strategy for a host of conditions, including hypertension, diabetes, and chronic pain, by stabilizing the endogenous levels of protective EETs[4][5].
For years, 1,3-disubstituted ureas, particularly those containing a piperidinyl moiety, have been the cornerstone of sEH inhibitor development.[6] Compounds like TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) are widely used as benchmarks due to their high potency and favorable pharmacokinetic profiles.[7] However, the urea pharmacophore, while effective in forming tight hydrogen bonds within the sEH active site, often imparts undesirable physicochemical properties, such as poor water solubility and metabolic instability, which can hinder clinical development.[2][8]
This guide provides a comprehensive framework for benchmarking novel sEH inhibitors against these established piperidinyl-urea compounds. We will delve into the essential experimental workflows, from initial in vitro potency assessment to in vivo pharmacokinetic and efficacy studies, explaining the scientific rationale behind each step. Our objective is to equip researchers and drug development professionals with the knowledge to rigorously evaluate and compare the next generation of sEH inhibitors.
The sEH Signaling Pathway: The Mechanism of Action
Understanding the underlying signaling pathway is fundamental to appreciating the impact of sEH inhibition. The enzyme sits at a crucial junction in the arachidonic acid cascade.
Caption: The sEH signaling pathway and the point of inhibitor intervention.
Part 1: In Vitro Potency and Physicochemical Profiling
The initial stage of benchmarking involves characterizing the inhibitor's direct interaction with the target enzyme and its fundamental chemical properties. This phase is crucial for go/no-go decisions before committing to more complex and costly in vivo studies.
A. Determining Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying an inhibitor's potency. A lower IC50 value signifies that less of the compound is required to inhibit sEH activity by 50%, indicating greater potency.
Causality Behind Experimental Choice: A fluorescence-based assay is the industry standard for high-throughput screening (HTS) of sEH inhibitors due to its sensitivity, robustness, and amenability to automation.[9] The assay relies on a substrate that becomes fluorescent only after being processed by sEH, providing a direct measure of enzyme activity.
Experimental Protocol: Fluorescence-Based sEH Inhibitor Screening
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA).[9]
-
Reconstitute recombinant human sEH (hsEH) in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate, such as PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), in DMSO.[9][10]
-
Prepare serial dilutions of the test inhibitors and the reference compound (e.g., TPPU) in DMSO, then dilute further into the assay buffer.
-
-
Assay Execution (384-well plate format):
-
To each well, add 10 µL of the diluted test inhibitor or control.
-
Add 20 µL of the hsEH enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of the sEH substrate solution.
-
Immediately begin kinetic reading on a fluorescence microplate reader (e.g., Ex/Em: 330/465 nm), recording fluorescence every 30-60 seconds for 15-30 minutes.[10][11]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Normalize the data, setting the uninhibited enzyme control as 100% activity and a background control (no enzyme) as 0%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B. Improving on the Urea Scaffold: Physicochemical Properties
A significant driver for developing new sEH inhibitors is to overcome the limitations of urea-based compounds, namely poor solubility and metabolic stability.[12] Novel scaffolds, such as amides, have been explored to improve these properties.[3] For instance, replacing a urea moiety with an amide can increase solubility and reduce melting points, easing formulation and improving bioavailability.[3][13]
Comparative Data: In Vitro Potency & Properties
| Compound | Scaffold | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Key Feature/Improvement | Reference |
| TPPU | Piperidinyl-Urea | ~2-5 | ~5-10 | Benchmark, good PK profile but urea limitations. | [6][7] |
| TPAU | Piperidinyl-Urea | ~50-100 | - | Precursor to TPPU, less potent. | [1][14] |
| t-AUCB | Cyclohexyl-Urea | ~1-3 | ~1-2 | Replaces piperidine with cyclohexyl to improve stability. | [1][15] |
| Compound 6a (Amide) | Benzohomoadamantane-Amide | 21.0 | 23.0 | Amide replacement of urea improves microsomal stability. | [3] |
| sEH PROTAC 8 | PROTAC | DC50 < 1 nM | - | Induces sEH protein degradation, not just inhibition. | [16] |
Note: IC50 values can vary between labs due to assay conditions. This table represents aggregated data for comparative purposes.
Part 2: In Vivo Characterization: Pharmacokinetics and Efficacy
Promising in vitro candidates must be evaluated in living systems to assess their absorption, distribution, metabolism, and excretion (ADME) properties—collectively known as pharmacokinetics (PK)—and their ultimate therapeutic effect (efficacy).
Caption: A streamlined workflow for benchmarking sEH inhibitors.
A. Pharmacokinetic (PK) Profiling
A successful drug must reach its target in the body at a sufficient concentration and for an adequate duration. PK studies are designed to measure this.
Causality Behind Experimental Choice: Rodent models (mice or rats) are standard for initial PK screening due to their well-characterized physiology and cost-effectiveness.[1] Oral gavage is the preferred administration route as it mimics the intended clinical application for most chronic diseases. Serial blood sampling allows for the construction of a concentration-time curve to derive key parameters.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing:
-
Use adult male mice or rats (e.g., C57BL/6 mice).
-
Administer the test compound via oral gavage at a specific dose (e.g., 1-10 mg/kg). The compound is typically formulated in a vehicle like a solution of ethanol, PEG400, and saline.
-
-
Sample Collection:
-
Collect blood samples (~20-50 µL) at multiple time points post-dosing (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the inhibitor in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
-
-
Data Analysis:
-
Plot plasma concentration versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is reached.
-
T½ (Half-life): Time required for the plasma concentration to decrease by half.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Comparative Data: Key Pharmacokinetic Parameters in Rodents
| Compound | Species | Dose (mg/kg, p.o.) | Cmax (nmol/L) | Tmax (min) | T½ (h) | Reference |
| TPPU | Mouse | 0.3 (s.c.) | ~100 nM | ~120 | ~93.9 | [17] |
| t-AUCB | Mouse | 1 | 1080 ± 210 | 120 | 10.1 | [1] |
| TPAU | Mouse | 1 | 220 ± 30 | 30 | 2.5 | [1] |
| APAU | Mouse | 1 | 350 ± 60 | 60 | 4.3 | [1] |
Note: Route of administration can significantly impact PK values. p.o. = oral; s.c. = subcutaneous.
B. In Vivo Efficacy Assessment
The ultimate test is whether the inhibitor can produce a desired therapeutic effect in a disease model. Given the role of sEH in pain and inflammation, neuropathic and inflammatory pain models are excellent platforms for efficacy testing.[15][18]
Causality Behind Experimental Choice: The streptozotocin (STZ)-induced diabetic neuropathy model in rats is a well-established and clinically relevant model of chronic pain.[6] Efficacy is measured by assessing mechanical allodynia—a pain response to a normally non-painful stimulus—using von Frey filaments. This provides a quantifiable and objective measure of analgesic effect.
Experimental Protocol: Diabetic Neuropathic Pain Model
-
Induction of Diabetes:
-
Induce diabetes in rats via a single intraperitoneal injection of STZ. Confirm diabetes by measuring blood glucose levels.
-
-
Development of Neuropathy:
-
Monitor rats for the development of mechanical allodynia over several weeks. This is tested by applying calibrated von Frey filaments to the plantar surface of the hind paw and observing the withdrawal threshold.
-
-
Compound Administration and Efficacy Testing:
-
Once a stable pain phenotype is established, administer the test inhibitor or vehicle orally.
-
Measure the paw withdrawal threshold at various time points after dosing (e.g., 1, 2, 4, 8 hours) to determine the magnitude and duration of the analgesic effect.
-
-
Data Analysis:
-
Compare the withdrawal thresholds of the treated group to the vehicle control group. A significant increase in the withdrawal threshold indicates an effective anti-allodynic (pain-relieving) response.
-
The efficacy of novel inhibitors can be directly compared to a benchmark compound like TPPU or a clinically used drug like gabapentin.[6][18]
-
Key Finding: Optimized sEH inhibitors have demonstrated superior efficacy in relieving pain perception in diabetic rat models compared to both previously published inhibitors and the approved drug, gabapentin.[6][18]
Conclusion: Synthesizing the Data for a Holistic Comparison
Benchmarking a new sEH inhibitor is a multi-faceted process that requires a logical progression from in vitro characterization to in vivo validation. While established piperidinyl-urea compounds like TPPU provide a robust baseline, the future of sEH-targeted therapeutics lies in molecules with improved drug-like properties.
The ideal new inhibitor should not only demonstrate high potency (low-nanomolar IC50) but also possess superior physicochemical characteristics, such as enhanced solubility and metabolic stability, which translate into an improved pharmacokinetic profile (high bioavailability, longer half-life). Ultimately, these optimized properties must result in superior or equivalent in vivo efficacy in relevant disease models. By systematically applying the protocols and analytical frameworks outlined in this guide, researchers can confidently identify and advance the most promising candidates for clinical development.
References
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Shen, H. C. (2010). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central. [Link]
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Hwang, S. H., et al. (2007). Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. PubMed Central. [Link]
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Lee, K. S. S., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Publications. [Link]
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Ulu, A., et al. (2012). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. PubMed Central. [Link]
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Glogovac, M., et al. (2014). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PubMed Central. [Link]
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Tsai, H.-J., et al. (2010). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. PubMed Central. [Link]
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Wagner, K., et al. (2014). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. PubMed Central. [Link]
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Martín-López, J., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. PubMed Central. [Link]
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ResearchGate. (n.d.). Experimental protocols and soluble epoxide hydrolase enzyme (sEH) inhibitors... ResearchGate. [Link]
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Lee, K. S. S., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. PubMed Central. [Link]
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Liu, J.-Y., et al. (2017). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. [Link]
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Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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Vázquez, S. (n.d.). Design, synthesis and evaluation of novel soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases. Universitat de Barcelona. [Link]
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Wang, Z.-Y., et al. (2025). Developments in small-molecule soluble epoxide hydrolase inhibitors: synthetic advances and therapeutic applications. Future Medicinal Chemistry. [Link]
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Zhang, X., et al. (2024). In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. ACS Medicinal Chemistry Letters. [Link]
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A Researcher's Guide to In Vitro-In Vivo Correlation of Piperidinyl-Urea Based MCH-R1 Antagonists
This guide provides an in-depth comparison of piperidinyl-urea based Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, focusing on the critical aspect of in vitro-in vivo correlation (IVIVC). We will explore the experimental data that underpins our understanding of this compound class and offer insights into the causal relationships behind experimental choices, ensuring a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.
Introduction: MCH-R1 and the Piperidinyl-Urea Scaffold
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a pivotal role in regulating energy homeostasis, making its primary receptor in rodents, MCH-R1, a compelling target for anti-obesity therapeutics.[1][2][3][4] The MCH-R1 is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi and Gαq proteins.[5][6][7][8] This coupling inhibits cyclic AMP (cAMP) formation and stimulates intracellular calcium flux, ultimately promoting food intake (orexigenic effects).[5][6][7]
Consequently, the development of small-molecule MCH-R1 antagonists has been a significant focus of research.[2] Among the various chemical scaffolds explored, the piperidinyl-urea series has emerged as a promising class of potent antagonists.[9][10] However, a key challenge in their development is establishing a reliable in vitro-in vivo correlation (IVIVC). A strong IVIVC is crucial for predicting clinical efficacy from preclinical data, thereby de-risking and accelerating the drug development process. This guide will dissect the in vitro and in vivo assays used to characterize these compounds and analyze the factors that influence their translational success.
In Vitro Characterization: Quantifying Target Engagement and Function
The initial stages of characterizing any MCH-R1 antagonist involve a suite of in vitro assays designed to measure its affinity for the receptor and its ability to block the receptor's function.
MCH-R1 Signaling Pathway
Understanding the receptor's signaling cascade is fundamental to designing and interpreting functional assays. Upon MCH binding, MCH-R1 initiates downstream signaling primarily through Gαi and Gαq pathways.
Caption: Simplified MCH-R1 signaling cascade.
Key In Vitro Assays
Two primary types of in vitro assays are indispensable for characterizing piperidinyl-urea antagonists:
-
Radioligand Binding Assays: These assays directly measure the affinity of a compound for the MCH-R1. They are crucial for determining the potency (Ki) of the antagonist.
-
Functional Assays: These assays measure the antagonist's ability to block the downstream signaling initiated by MCH. Common functional assays include GTPγS binding and calcium mobilization, which provide a more direct measure of a compound's functional antagonism (IC50).[11][12]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol provides a self-validating system for determining the binding affinity (Ki) of a test compound.
Objective: To determine the concentration of a piperidinyl-urea antagonist required to displace 50% of a specific radioligand from the MCH-R1 (IC50), which is then used to calculate the binding affinity constant (Ki).
Materials:
-
Membrane preparations from cells stably expressing human MCH-R1.[13]
-
Radioligand: e.g., [¹²⁵I]-MCH.[14]
-
Test Compounds: Piperidinyl-urea antagonists at various concentrations.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C filter plates, pre-soaked in 0.3% polyethyleneimine (PEI).[13]
-
Scintillation cocktail.
Step-by-Step Methodology:
-
Preparation: Thaw the MCH-R1 membrane preparation on ice and resuspend in the final assay binding buffer. Protein concentration should be predetermined (e.g., via Bradford or BCA assay).[13][14]
-
Assay Setup: In a 96-well plate, combine:
-
150 µL of membrane preparation (e.g., 10-20 µg protein).[13]
-
50 µL of the test compound at various dilutions (typically a 10-point concentration curve).
-
50 µL of the radioligand at a fixed concentration (near its Kd value).[13]
-
Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled MCH).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[14]
-
Termination: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. This separates the bound radioligand from the unbound.[13][14]
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[13][14]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[13][14]
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]
Comparative In Vitro Data
The table below summarizes in vitro data for representative MCH-R1 antagonists, including some from the piperidinyl-urea class and other notable compounds for comparison.
| Compound | Chemical Class | MCH-R1 Binding (Ki, nM) | MCH-R1 Functional Antagonism (IC50, nM) | Source(s) |
| SNAP-7941 | Piperidinyl-acetamide | 0.18 (K_d) | 0.57 (K_b) | [15] |
| T-226296 | Biphenyl-carboxamide | 5.5 (IC50) | N/A | [16] |
| GW803430 | Thienopyrimidinone | N/A | N/A (Active in vivo) | [17] |
| Bis-aminopyrrolidine Urea | Piperidinyl-urea derivative | ~1.0 | N/A | [10] |
Note: Direct comparison of absolute values should be done with caution as assay conditions can vary between studies.
In Vivo Evaluation: From Bench to Biological System
Demonstrating efficacy in a living system is the ultimate test for any therapeutic candidate. For MCH-R1 antagonists, this typically involves rodent models of obesity or related CNS disorders like depression and anxiety.[1]
Workflow: From In Vitro Hit to In Vivo Efficacy
The progression from a potent in vitro compound to an effective in vivo tool involves a logical sequence of experiments designed to assess its drug-like properties and therapeutic effect.
Caption: General workflow for MCH-R1 antagonist development.
Key In Vivo Models
-
Acute Feeding Models: These models assess the ability of an antagonist to block the orexigenic effect of exogenously administered MCH.[3][18] They provide a rapid and direct confirmation of in vivo target engagement.
-
Chronic Feeding Models: Diet-induced obesity (DIO) models in rats or mice are the gold standard for evaluating the anti-obesity potential of MCH-R1 antagonists.[1][17] These studies involve chronic administration of the compound and monitoring of food intake and body weight over several weeks.[3][17]
Experimental Protocol: Rodent Diet-Induced Obesity (DIO) Model
This protocol outlines a standard method for evaluating the chronic effects of a piperidinyl-urea antagonist on body weight and food intake.
Objective: To assess the long-term efficacy of an MCH-R1 antagonist in reducing body weight and food intake in an established model of obesity.
Materials:
-
Male rats or mice (e.g., Sprague-Dawley rats).
-
High-fat diet (HFD; e.g., 45-60% kcal from fat) to induce obesity.
-
Standard chow.
-
Test Compound: MCH-R1 antagonist formulated in a suitable vehicle.
-
Vehicle control.
Step-by-Step Methodology:
-
Obesity Induction: House animals and provide them with an HFD for several weeks (e.g., 6-10 weeks) until a significant increase in body weight compared to a chow-fed control group is observed.
-
Group Allocation: Randomize the obese animals into treatment groups (e.g., vehicle, and multiple dose levels of the test compound).
-
Acclimation: Acclimate the animals to the dosing procedure (e.g., oral gavage) for several days before the start of the study.
-
Chronic Dosing: Administer the test compound or vehicle daily (or twice daily) at the same time each day for a predetermined period (e.g., 14 to 28 days).[3][17]
-
Data Collection:
-
Data Analysis:
-
Calculate the change in body weight from baseline for each animal.
-
Compare the mean body weight change and cumulative food intake between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
A positive control, such as a compound with known anorectic effects, should be included to validate the model.
-
Comparative In Vivo Data
The following table summarizes the reported in vivo effects of key MCH-R1 antagonists.
| Compound | Animal Model | Dose & Route | Key In Vivo Effect | Source(s) |
| SNAP-7941 | DIO Rats | 10 mg/kg, i.p., BID | Marked, sustained decrease in body weight | [1][15] |
| SNAP-7941 | Rats | 2.5-40 mg/kg, i.p. | Anxiolytic and antidepressant-like effects | [19] |
| T-226296 | Rats | 30 mg/kg, p.o. | Inhibited MCH-induced feeding | [1] |
| GW803430 | DIO Rats | 1-3 mg/kg, p.o. | Dose-dependent decrease in food intake & body weight | [17] |
| SNAP-94847 | Rats | N/A | Ameliorated depressive-like behavior | [20] |
Bridging the Gap: The IVIVC Challenge
An ideal MCH-R1 antagonist would exhibit a clear correlation between its in vitro potency and its in vivo efficacy. However, the translation is often confounded by several factors.
Factors Influencing In Vitro-In Vivo Correlation
A successful IVIVC depends on a compound's ability to not only bind its target with high affinity but also to reach that target in sufficient concentrations for a sufficient duration, without causing off-target effects.
Caption: Key factors governing in vitro-in vivo correlation.
Analysis of the Piperidinyl-Urea Class
-
Successes: The piperidinyl-urea class and related structures have produced compounds like SNAP-7941 and GW803430, which demonstrate that high in vitro potency can translate to significant in vivo efficacy in rodent models of obesity and depression.[1][15][17] The consistent anorectic effects seen across multiple compounds validate MCH-R1 as a viable anti-obesity target.[2]
-
Challenges:
-
Pharmacokinetics and Brain Penetration: For centrally-acting MCH-R1 antagonists, achieving sufficient brain exposure is paramount. Poor oral bioavailability or rapid metabolism can lead to a disconnect between high in vitro potency and a lack of in vivo effect. Medicinal chemistry efforts often focus on optimizing these pharmacokinetic properties.[21]
-
Off-Target Liabilities: A significant hurdle for many MCH-R1 antagonist programs, including some piperidinyl-urea derivatives, has been off-target activity, particularly inhibition of the hERG potassium channel, which carries a risk of cardiotoxicity.[4][9] This necessitates careful counter-screening and structural modifications to improve selectivity.[9]
-
Discrepancies Between Models: In some cases, pharmacological blockade with antagonists produces different phenotypes than genetic knockout of the MCH-R1 receptor, particularly concerning energy expenditure versus food intake, highlighting the complexities of the system.[3]
-
Conclusion and Future Directions
The development of piperidinyl-urea based MCH-R1 antagonists has provided invaluable tools for understanding the role of the MCH system in energy balance and mood. The preclinical data show a reproducible effect of MCH-R1 antagonism on reducing food intake and body weight.[2] However, the path to a therapeutic agent is fraught with challenges, primarily revolving around achieving an optimal balance of potency, selectivity, and pharmacokinetic properties.
Future success in this area will depend on:
-
Rational Drug Design: Utilizing structural biology and computational modeling to design antagonists with high selectivity and minimized off-target effects from the outset.
-
Advanced PK/PD Modeling: Integrating in vitro data with in vivo pharmacokinetic and receptor occupancy data to build more predictive IVIVC models.
-
Translational Biomarkers: Developing PET tracers or other biomarkers to confirm target engagement in both preclinical models and human subjects, which would be a crucial step in bridging the preclinical to clinical gap.[22]
By rigorously applying the principles and protocols outlined in this guide, researchers can more effectively navigate the complexities of MCH-R1 antagonist development and improve the likelihood of a successful in vitro-to-in vivo translation.
References
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Pissios, P., Trombly, D. J., Tzameli, I., & Maratos-Flier, E. (2003). Melanin-Concentrating Hormone Receptor 1 Activates Extracellular Signal-Regulated Kinase and Synergizes with Gs-Coupled Pathways. Endocrinology, 144(8), 3514–3523. [Link]
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Chee, M. J., & Pissios, P. (2012). Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists. Current Pharmaceutical Design, 18(31), 4810-4823. [Link]
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Wikipedia. (n.d.). Melanin-concentrating hormone receptor 1. Retrieved from [Link]
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Perreault, C., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4274-4279. [Link]
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ResearchGate. (n.d.). Signalling pathways of melanin-concentrating hormone receptor 1 (MCHR1). Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Norman, M. H., et al. (2005). Discovery of Melanin-Concentrating Hormone Receptor R1 Antagonists Using High-Throughput Synthesis. Bioorganic & Medicinal Chemistry, 13(5), 1829-1836. [Link]
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Doan, N. D., et al. (2012). The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries. Peptides, 35(1), 108-115. [Link]
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Millan, M. J., et al. (2008). The melanin-concentrating hormone1 receptor antagonists, SNAP-7941 and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats. International Journal of Neuropsychopharmacology, 11(8), 1105-1122. [Link]
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Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561. [Link]
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Gehlert, D. R., et al. (2009). Preclinical Evaluation of Melanin-Concentrating Hormone Receptor 1 Antagonism for the Treatment of Obesity and Depression. Journal of Pharmacology and Experimental Therapeutics, 329(2), 429-438. [Link]
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ResearchGate. (n.d.). Effect of the MCH1R antagonist on MCH-induced food intake and on spontaneous food intake in SD rats. Retrieved from [Link]
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Mistry, R., & Saini, K. S. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. In Methods in Molecular Biology. Springer. [Link]
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Wang, H. L., et al. (2015). Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior. International Journal of Neuropsychopharmacology, 18(11), pyv062. [Link]
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Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]
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Frank, M. G., & Saper, C. B. (2022). The melanin-concentrating hormone system as a target for the treatment of sleep disorders. Frontiers in Neurology, 13, 978939. [Link]
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Borowsky, B., et al. (2002). Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist. Nature Medicine, 8(8), 825-830. [Link]
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Johnson, T. A., et al. (2007). Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1. The discovery of arylacetamides as viable replacements for the dihydropyrimidinone moiety of an HTS hit. Bioorganic & Medicinal Chemistry Letters, 17(22), 6299-6305. [Link]
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Lee, J. H., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(21), 13359. [Link]
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Stadlbauer, A., et al. (2013). Radiosynthesis of [11C]SNAP-7941—the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1). Applied Radiation and Isotopes, 74, 139-145. [Link]
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Lee, J. H., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. MDPI. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Wu, H., et al. (2019). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. [Link]
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Kasai, M., et al. (2013). The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. British Journal of Pharmacology, 168(2), 415-426. [Link]
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Pro-Sistiaga, P., et al. (2021). MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. Molecules, 26(5), 1318. [Link]
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Johnson, T. A., et al. (2005). Synthesis and structure-activity relationships of biarylcarboxamide bis-aminopyrrolidine urea derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Bioorganic & Medicinal Chemistry Letters, 15(14), 3439-3445. [Link]
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ResearchGate. (n.d.). Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Retrieved from [Link]
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ResearchGate. (2011). New Insights into the Binding Mode of Melanin Concentrating Hormone Receptor-1 Antagonists: Homology Modeling and Explicit Membrane Molecular Dynamics Simulation Study. [Link]
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Safety Operating Guide
Mastering the Safe Handling of 1-(Piperidin-4-yl)urea Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, in-depth safety and logistical information for 1-(Piperidin-4-yl)urea hydrochloride, a compound of interest in contemporary drug discovery. Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, empowering you to build a self-validating system of safety in your laboratory.
Hazard Assessment and Risk Mitigation
This compound is a substituted urea compound. While specific toxicological data for this exact molecule may be limited, a thorough risk assessment must be conducted based on its structural motifs—a piperidine ring and a urea functional group—and the available safety data for analogous compounds. The hydrochloride salt form suggests good water solubility.
Primary Hazards:
-
Acute Toxicity: Similar urea hydrochloride compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of fine dust particles can lead to irritation of the respiratory tract.[2]
Given these potential hazards, a multi-layered approach to risk mitigation is essential, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions of small quantities (<1g) in a well-ventilated area | Chemical safety goggles | Double-layered nitrile gloves | Fully-buttoned lab coat | Recommended: N95 or FFP2 disposable respirator |
| Handling larger quantities (>1g) or when there is a risk of aerosolization | Chemical safety goggles and a face shield | Double-layered nitrile gloves. Outer pair to be changed regularly. | Chemical-resistant disposable coveralls over normal lab attire | Half-mask or full-facepiece respirator with P100/FFP3 particulate filters[3][4] |
| Cleaning up spills | Chemical splash goggles and a face shield[5] | Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or neoprene) over inner nitrile gloves | Chemical-resistant apron or disposable coveralls | Half-mask or full-facepiece respirator with P100/FFP3 particulate filters[3][4] |
Expert Insights on PPE Selection:
-
Hand Protection: While nitrile gloves are a standard choice, it is crucial to understand that they provide splash resistance rather than full immersion protection.[6][7] Specific breakthrough time data for this compound is not available; therefore, a double-gloving technique is strongly recommended. The outer glove should be removed and replaced immediately upon any known or suspected contact with the compound.[8] For tasks with a higher risk of exposure, consider gloves made of a more robust material like neoprene or butyl rubber for the outer layer.[1]
-
Respiratory Protection: The primary respiratory hazard associated with this compound is the inhalation of fine dust particles. In situations where dust generation is likely (e.g., weighing, scraping dried material), a respirator is essential. A P100 or FFP3 filter is highly effective at capturing fine particulates.[4][9] Ensure that you have been properly fit-tested for the selected respirator to guarantee a protective seal.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on quantity and aerosolization risk.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is the cornerstone of safe laboratory practice.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area. For weighing and other procedures that may generate dust, a chemical fume hood or a powder containment hood is mandatory.[5]
-
Storage: Store the compound in a tightly sealed, clearly labeled container.[3] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Designate a specific area for handling this compound.
-
Donning PPE: Put on all required PPE as determined by your risk assessment.
-
Weighing: Carefully weigh the required amount of the compound on a tared weigh paper or in a suitable container within a fume hood or containment enclosure.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered as much as possible during this process.
-
Post-Handling: After use, securely seal the primary container of the compound.
Emergency Preparedness: Spills and Exposures
Spill Cleanup
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.
-
Assess the Spill: Evaluate the extent of the spill and ensure you have the correct PPE before proceeding.
-
Containment: For a solid spill, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, contain it with an absorbent material.
-
Cleanup: Gently sweep the solid material or absorb the liquid into a designated hazardous waste container. Do not use a dry sweeping method as this can generate dust.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.[11]
First Aid Measures
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Decontamination and Disposal: A Lifecycle Approach
Proper disposal is a critical final step in the safe handling of this compound.
Decontamination of Equipment and Surfaces
All non-disposable equipment and surfaces that have come into contact with the compound must be thoroughly decontaminated.[11] A standard procedure involves:
-
A preliminary wipe-down with a damp cloth to remove any visible powder.
-
Washing with a laboratory detergent solution.
-
Rinsing with purified water.
-
A final rinse with an appropriate solvent (e.g., ethanol or isopropanol) if the compound's solubility permits.
Disposal Plan
All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[3][12] Do not mix with other waste streams unless approved by your institution's environmental health and safety (EHS) department.
-
Container Management: Use containers made of a compatible material. Do not overfill the container, leaving enough headspace for expansion.[12]
-
Empty Container Disposal: An empty container that held this compound must be triple-rinsed with a suitable solvent.[8] The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations and the toxicity of the compound.[8][12] After thorough rinsing and air-drying, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
Waste Pickup: Once the waste container is full, arrange for its collection by your institution's EHS-approved hazardous waste disposal service.[13]
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.
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Pharmaceutical Technology. (2019). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Available at: [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
